Glyceryl caprylate-caprate
Description
Properties
IUPAC Name |
11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHITOKQSMJXEA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCC(=O)[O-])C(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39O6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Liquid, Other Solid; Liquid | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
73398-61-5 | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Glyceryl Caprylate-Caprate
For Researchers, Scientists, and Drug Development Professionals
Glyceryl caprylate-caprate, a versatile mono- and diglyceride of medium-chain fatty acids, is a critical excipient in the pharmaceutical, cosmetic, and food industries.[1][2] Valued for its emulsifying, skin-conditioning, and antimicrobial properties, its synthesis and purification are pivotal to ensuring its quality, safety, and efficacy in final formulations.[1][2][3] This technical guide provides a comprehensive overview of the core synthesis and purification techniques, complete with experimental protocols and comparative data.
Synthesis of this compound
The industrial production of this compound primarily relies on two chemical pathways: direct esterification and transesterification.[4][5] Enzymatic synthesis is also emerging as a sustainable alternative, offering high selectivity under milder conditions.[4][5][6]
Chemical Synthesis Routes
Direct Esterification: This is the most common method, involving the direct reaction of glycerol (B35011) with a blend of caprylic (C8) and capric (C10) fatty acids.[1][7][8] The reaction is typically facilitated by an acid catalyst and driven by the removal of water, a byproduct of the reaction, often under vacuum and at elevated temperatures.[9]
Transesterification: An alternative route involves the reaction of glycerol with methyl or ethyl esters of caprylic and capric acids.[10] This method can sometimes offer better control over the reaction and product distribution. The reaction is often catalyzed by a base, such as sodium carbonate, or specialized eco-catalysts.
Enzymatic Synthesis: This approach utilizes lipases (e.g., immobilized lipase) to catalyze the esterification in a solvent-free system.[4][6][11] This method is advantageous due to its high selectivity towards monoglyceride formation, lower energy consumption, and milder reaction conditions, which prevent the formation of undesirable byproducts.[5] However, the cost and reusability of enzymes can be a challenge for large-scale production.[5]
Comparative Synthesis Data
The choice of synthesis method depends on factors such as desired product purity, scale of production, and cost considerations. The following table summarizes typical parameters for different synthesis routes.
| Parameter | Direct Esterification (Chemical) | Transesterification (Chemical) | Enzymatic Synthesis |
| Reactants | Glycerol, Caprylic/Capric Acids[1] | Glycerol, Methyl/Ethyl Caprylate/Caprate | Glycerol, Caprylic/Capric Acids[4][6] |
| Catalyst | Acidic (e.g., p-toluenesulfonic acid)[1][12] | Basic (e.g., Sodium Carbonate) or Metal Oxides[9] | Immobilized Lipase[4][6] |
| Temperature | 140 - 260 °C[9] | 140 - 260 °C[9] | 60 - 90 °C[6][11] |
| Reaction Time | 6 - 22 hours[9][12] | 1 - 16 hours | 5 - 6 hours[4][6] |
| Key Advantages | Cost-effective, well-established[5] | Good selectivity, can use fatty acid esters from fractionation[9] | High selectivity for monoglycerides (B3428702), mild conditions, environmentally friendly[5] |
| Key Disadvantages | High energy consumption, formation of byproducts, non-selective[4][5] | Requires preparation of fatty acid esters, high temperatures[9] | Higher catalyst cost, potential enzyme reusability issues[5] |
| Typical Yield | Variable, often results in a mixture of mono-, di-, and triglycerides[4] | High yields (up to 96%) have been reported | High conversions (up to 80%) with monoglycerides as major products[4][6] |
Experimental Protocol: Direct Esterification
This protocol describes a lab-scale synthesis of this compound via direct esterification.
Materials:
-
Glycerol (1 mole equivalent)
-
Caprylic Acid (0.5 mole equivalent)
-
Capric Acid (0.5 mole equivalent)
-
p-Toluenesulfonic acid (catalyst, 0.1-0.5% w/w of total reactants)
-
Reaction flask equipped with a mechanical stirrer, thermometer, and a distillation setup for water removal.
Procedure:
-
Charge the reaction flask with glycerol, caprylic acid, and capric acid.
-
Begin stirring and heat the mixture to approximately 120°C.
-
Add the p-toluenesulfonic acid catalyst to the mixture.
-
Gradually increase the temperature to 170-180°C while applying a partial vacuum to facilitate the removal of water formed during the reaction.
-
Maintain the reaction at this temperature for 6-8 hours, monitoring the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value stabilizes at a low level.
-
Cool the reaction mixture to below 100°C.
-
The crude product, a mixture of mono-, di-, and triglycerides, along with unreacted starting materials and catalyst, is now ready for purification.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Purification Techniques
The crude product from synthesis is a mixture containing the desired monoglycerides, as well as diglycerides, triglycerides, unreacted glycerol, and free fatty acids.[5][13] Purification is essential to obtain a product with the desired functionality and to meet regulatory standards.
Common Purification Methods
Molecular Distillation (Short-Path Distillation): This is the most widely used industrial method for purifying monoglycerides.[5][13][14] The process operates under high vacuum and high temperatures, which allows for the separation of components based on their molecular weight without thermal degradation.[14][15] Lighter molecules like free fatty acids and glycerol are distilled off first, followed by the desired monoglycerides, leaving behind the heavier di- and triglycerides.[16] Multi-stage distillation processes can be employed to achieve higher purity.[16]
Solvent Extraction: This technique separates components based on their differing solubilities in a solvent system. For instance, an aqueous alcohol solution can be used to wash the crude mixture, selectively removing the more polar unreacted glycerol.[13][14] Further extraction steps can help to reduce the content of diglycerides and triglycerides.[14]
Chromatography: While often used for analytical purposes to determine the composition of the glyceride mixture, chromatography can also be used for purification.[13][17] Techniques like silica (B1680970) gel column chromatography can effectively separate monoglycerides, diglycerides, and triglycerides.[18] However, this method is generally more suitable for smaller-scale, high-purity applications due to cost and scalability.
Comparative Purification Data
The effectiveness of each purification technique varies, with a trade-off between purity, yield, and cost.
| Technique | Principle of Separation | Typical Purity Achieved | Key Parameters | Advantages | Disadvantages |
| Molecular Distillation | Molecular Weight / Volatility[5] | >90% monoglycerides[14] | High Vacuum, High Temperature[14][15] | Effective for large scale, continuous process[19] | High energy consumption, requires specialized equipment[5][15] |
| Solvent Extraction | Differential Solubility[13] | Variable, can significantly reduce glycerol and diglycerides[14] | Solvent choice, Temperature, Number of stages[14] | Lower capital cost than distillation, can target specific impurities | Use of solvents, potential for product loss in solvent phases, requires solvent recovery |
| Column Chromatography | Adsorption / Polarity[18] | Very high (>95%)[17] | Stationary phase (e.g., Silica Gel), Mobile phase composition[18] | High resolution, excellent for achieving high purity[13] | Not easily scalable for industrial production, high solvent consumption, costly[13] |
Experimental Protocol: Molecular Distillation
This protocol provides a conceptual outline for the purification of crude this compound using a laboratory-scale short-path distillation unit.
Equipment:
-
Short-path distillation apparatus with a heated feed vessel, a heated evaporator surface, an internal condenser, and collection flasks for distillate and residue.
-
High-vacuum pump.
-
Temperature controllers.
Procedure:
-
Degassing: The crude product is first heated under a moderate vacuum to remove any dissolved gases and residual water.
-
First Fraction (Light Ends): The temperature of the evaporator is gradually increased (e.g., to 160-180°C) under high vacuum (e.g., <1 mbar). This will vaporize the lighter components, such as free fatty acids and any remaining glycerol, which are then condensed on the internal condenser and collected in the first distillate flask.
-
Second Fraction (Monoglycerides): The evaporator temperature is further increased (e.g., to 200-220°C). The desired monoglycerides will now vaporize, condense, and be collected in a separate distillate flask. This fraction represents the purified this compound.
-
Residue: The heavier di- and triglycerides, along with other non-volatile impurities, do not vaporize under these conditions and are collected as the residue.
-
Analysis: The collected monoglyceride fraction is analyzed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine its purity.[1][20]
Purification Workflow Diagram
Caption: General workflow for the purification via molecular distillation.
Conclusion
The synthesis and purification of this compound involve well-defined chemical and physical processes. While direct esterification followed by molecular distillation remains the industrial standard due to its scalability and efficiency, enzymatic synthesis presents a promising, environmentally benign alternative that can yield products with high monoglyceride content. The choice of a specific synthesis and purification strategy must be tailored to the desired product specifications, economic constraints, and environmental considerations of the intended application. A thorough understanding of these techniques is crucial for researchers and developers to produce high-quality this compound for advanced pharmaceutical and cosmetic formulations.
References
- 1. This compound|Multifunctional Ester for Research [benchchem.com]
- 2. miye.care [miye.care]
- 3. caringsunshine.com [caringsunshine.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. specialchem.com [specialchem.com]
- 9. preprints.org [preprints.org]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Enzymatic synthesis of medium-chain triglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN107935851B - Glyceryl monocaprylate and preparation method thereof - Google Patents [patents.google.com]
- 13. JPH01117845A - Method for purifying monoglyceride - Google Patents [patents.google.com]
- 14. US5859270A - Method for preparation of purified monoglycerides; and, products - Google Patents [patents.google.com]
- 15. Glycerol - Wikipedia [en.wikipedia.org]
- 16. CN113416132A - Production process for distilling low-glycerol glycerin monostearate - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. library.aocs.org [library.aocs.org]
- 19. glycerine distillation - ANDREOTTI IMPIANTI [andreottiimpianti.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Glyceryl Caprylate-Caprate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl caprylate-caprate is a versatile mono- and di-ester of glycerin with caprylic (C8) and capric (C10) fatty acids. Predominantly derived from vegetable sources such as coconut or palm kernel oil, it is widely utilized in the pharmaceutical, cosmetic, and food industries. Its multifunctionality as an emollient, emulsifier, solubilizer, and antimicrobial agent makes it a valuable excipient in a diverse range of formulations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological interactions, including its effects on microbial membranes and relevant signaling pathways.
Chemical Identity
This compound is not a single chemical entity but rather a complex mixture of esters. The primary components are mono- and di-esters of glycerol (B35011) with caprylic acid (octanoic acid) and capric acid (decanoic acid). The exact composition and ratio of these esters can vary depending on the manufacturing process, leading to variations in its physical properties.
-
INCI Name: Glyceryl Caprylate/Caprate
-
Chemical Name: Decanoic acid, mixed monoesters with glycerol and octanoic acid[1]
-
CAS Number: 91744-32-0[1]
-
Molecular Formula (Representative): C21H40O6 (for a mixed diester)[1]
-
Molecular Weight (Representative): Approximately 388.5 g/mol
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its application in various formulations. These properties are summarized in the table below. It is important to note that the values can vary between different commercial grades due to the varying ratios of mono- and di-esters and the caprylate-to-caprate ratio.
| Property | Value | Source(s) |
| Appearance | Clear to slightly yellowish, oily liquid or waxy solid at room temperature. | [1] |
| Odor | Mild, characteristic fatty odor. | |
| Melting Point | 10-25°C | [1] |
| Boiling Point | 250-290°C | [1] |
| Density | Approximately 0.94 - 1.00 g/cm³ at 20°C | |
| Viscosity | Low; reported as 37 cSt at 100°F. | [2] |
| Flash Point | > 150°C | [2] |
| Solubility | Slightly soluble in water; soluble in oils, ethanol, and other organic solvents. | [1] |
| HLB Value | Approximately 5-6 (indicative of a water-in-oil emulsifier) | |
| pH (in dispersion) | ~7.0 | [1] |
Experimental Protocols
Standardized methodologies are employed to determine the physicochemical properties of substances like this compound. The following are detailed overviews of relevant experimental protocols.
Determination of Melting Point
The melting point of a semi-solid material like this compound is typically determined as a melting range.
-
Principle: The sample is heated at a controlled rate, and the temperatures at which the substance begins to melt and completely becomes liquid are recorded.
-
Apparatus: Capillary tube melting point apparatus.
-
Procedure (based on USP <741>):
-
A small, representative sample of this compound is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Determination of Solubility
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a substance in a given solvent.
-
Principle: An excess amount of the solute (this compound) is agitated with the solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.
-
Apparatus: Temperature-controlled orbital shaker, centrifuge, analytical balance, and a suitable analytical instrument for quantification (e.g., HPLC, GC).
-
Procedure (based on OECD Guideline 105):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
The flask is sealed and placed in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).
-
The mixture is agitated until equilibrium is achieved (typically 24-48 hours). Preliminary studies should be conducted to determine the time to reach equilibrium.
-
After equilibration, the suspension is allowed to stand to allow for phase separation.
-
The sample is then centrifuged to separate the undissolved solute from the saturated solution.
-
A clear aliquot of the supernatant is carefully removed and diluted as necessary.
-
The concentration of this compound in the diluted solution is determined using a validated analytical method.
-
Determination of Viscosity
The viscosity of this compound can be determined using a rotational viscometer.
-
Principle: A spindle is rotated in the sample at a known speed, and the torque required to overcome the viscous drag of the fluid is measured. This torque is then converted to a viscosity value.
-
Apparatus: Rotational viscometer with appropriate spindles and a temperature-controlled water bath.
-
Procedure (based on ASTM D2196):
-
The this compound sample is placed in a suitable container and allowed to equilibrate to the desired temperature in a water bath.
-
The appropriate spindle is selected and attached to the viscometer.
-
The spindle is immersed in the sample to the marked level.
-
The viscometer is set to a specific rotational speed, and the spindle is allowed to rotate until a stable reading is obtained.
-
The viscosity reading is recorded. Measurements should be taken at several rotational speeds to assess if the fluid is Newtonian or non-Newtonian.
-
Synthesis and Manufacturing Process
This compound is synthesized through the esterification of glycerol with caprylic and capric acids.[3]
Caption: Synthesis workflow for this compound via esterification.
Biological Interactions and Signaling Pathways
Antimicrobial Mechanism of Action
This compound exhibits broad-spectrum antimicrobial activity. Its primary mechanism of action is the disruption of the microbial cell membrane.[4] The lipophilic fatty acid chains of the molecule integrate into the lipid bilayer of the microbial cell membrane, leading to increased membrane fluidity and the formation of pores. This compromises the integrity of the membrane, causing leakage of intracellular components and ultimately leading to cell death.
Caption: Mechanism of antimicrobial action of this compound.
Interaction with Inflammatory Signaling Pathways
The constituent fatty acids of this compound, namely caprylic and capric acid, have been shown to modulate inflammatory responses. Studies have indicated their involvement in key signaling pathways:
-
TLR4/NF-κB Pathway: Caprylic acid has been demonstrated to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream inhibition of the nuclear factor-kappa B (NF-κB).[5] This pathway is a central regulator of the inflammatory response.
-
JAK2/STAT3 Pathway: Caprylic acid has also been shown to activate the ATP-binding cassette transporter A1 (ABCA1) and the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[6][7] This pathway is involved in cholesterol efflux and has anti-inflammatory effects.
Caption: Modulation of inflammatory signaling pathways by caprylic acid.
Effect on Skin Barrier Function
The glycerol component of this compound plays a significant role in skin hydration and barrier function. Glycerol is a well-known humectant that attracts and retains moisture in the stratum corneum. Furthermore, glycerol has been shown to accelerate the recovery of a compromised skin barrier.[8][9] It influences the lipid structure of the stratum corneum and supports the overall integrity of the skin's protective barrier.
Applications in Pharmaceutical and Cosmetic Formulations
The unique combination of properties makes this compound a highly functional ingredient:
-
Emulsifier and Co-emulsifier: It helps to stabilize oil-in-water and water-in-oil emulsions.[10]
-
Emollient: It provides a moisturizing and softening effect on the skin.[10]
-
Solubilizer: It can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).
-
Preservative Booster: Its antimicrobial properties allow for a reduction in the concentration of traditional preservatives.[11]
-
Penetration Enhancer: It can facilitate the transport of active ingredients across the skin barrier.
Caption: Relationship between properties and functions of this compound.
Safety and Regulatory Information
This compound is generally recognized as safe (GRAS) for use in food and is considered safe for use in cosmetic and pharmaceutical products. It is well-tolerated by the skin and has a low potential for irritation and sensitization. As with any raw material, it is essential to consult the specific safety data sheet (SDS) provided by the manufacturer for detailed handling and safety information.
Conclusion
This compound is a multifunctional excipient with a well-characterized profile of chemical and physical properties. Its role as an emulsifier, emollient, and antimicrobial agent, coupled with a favorable safety profile, makes it an invaluable ingredient for researchers, scientists, and drug development professionals. A thorough understanding of its properties and biological interactions is key to leveraging its full potential in the development of stable, effective, and safe pharmaceutical and cosmetic formulations.
References
- 1. oecd.org [oecd.org]
- 2. biorelevant.com [biorelevant.com]
- 3. This compound|Multifunctional Ester for Research [benchchem.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells [besjournal.com]
- 7. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycerol accelerates recovery of barrier function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycerol and the skin: holistic approach to its origin and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. specialchem.com [specialchem.com]
- 11. Glyceryl Caprylate - GMCY - Preservation - Emulsifier - Cosmacon [cosmacon.de]
An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of Glyceryl Caprylate-Caprate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl caprylate-caprate, a mono- and diester of glycerol (B35011) with caprylic (C8) and capric (C10) fatty acids, is a multifunctional ingredient widely utilized in the cosmetic and pharmaceutical industries.[1][2] Beyond its role as an emulsifier and emollient, it possesses significant antimicrobial properties.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action by which this compound exerts its antimicrobial effects. The primary focus is on its interaction with and disruption of microbial cell membranes, which is considered its principal mode of action.[3] This guide will detail the current understanding of this mechanism, present quantitative antimicrobial efficacy data, outline key experimental protocols for its investigation, and provide visual representations of the key processes.
Core Mechanism of Action: Disruption of the Microbial Cell Membrane
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the structural integrity and function of the microbial cell membrane.[3][5] This action is a consequence of the amphiphilic nature of its constituent molecules, glyceryl monocaprylate and glyceryl monocaprate. These molecules possess both a hydrophilic glycerol head and a lipophilic fatty acid tail, allowing them to readily insert into the lipid bilayer of microbial cell membranes.
The proposed mechanism unfolds in a series of steps:
-
Adsorption and Partitioning: The lipophilic fatty acid chains of this compound molecules are attracted to the hydrophobic interior of the microbial cell membrane. This initial interaction facilitates their partitioning from the aqueous environment into the lipid bilayer.
-
Insertion and Destabilization: Upon insertion, the bulky nature of the glyceryl esters disrupts the ordered packing of the phospholipid molecules within the membrane. This interference increases membrane fluidity and creates defects in the bilayer structure.
-
Increased Permeability and Leakage: The disruption of the membrane's architecture leads to a loss of its selective permeability. This results in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and small metabolites, from the cytoplasm into the extracellular environment.
-
Dissipation of Membrane Potential: The uncontrolled movement of ions across the compromised membrane dissipates the electrochemical gradients that are vital for cellular processes. The loss of the proton motive force, for instance, cripples ATP synthesis and solute transport.
-
Cellular Inactivation and Lysis: The cumulative effect of these events is the cessation of essential metabolic functions, leading to microbial growth inhibition (bacteriostatic or fungistatic effect) and, at higher concentrations, cell death (bactericidal or fungicidal effect).
This mechanism is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][6]
Figure 1: Proposed mechanism of microbial membrane disruption by this compound.
Quantitative Antimicrobial Efficacy Data
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes reported MIC values for glyceryl caprylate against a range of common microorganisms.
| Microorganism | Type | MIC (mM) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 9 | [7] |
| Staphylococcus epidermidis | Gram-positive Bacteria | Not specified | [4] |
| Escherichia coli | Gram-negative Bacteria | 8 | [7] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | > 2% (w/w) | [8] |
| Candida albicans | Yeast | 4 | [7] |
| Aspergillus niger | Mold | Tolerant | [6] |
| Malassezia species | Yeast | Significant Inhibition | [4] |
Note: The efficacy of this compound can be influenced by the formulation's pH, with increased activity often observed under acidic conditions.[6] It also exhibits synergistic effects when combined with other antimicrobial agents.[6][9]
Experimental Protocols
This section details the methodologies for key experiments used to investigate the antimicrobial mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in the logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of the microtiter plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control well (microorganism in broth without the test substance) and a negative control well (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 48-72 hours for fungi).
-
Determine the MIC by identifying the lowest concentration of this compound at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm using a microplate reader.
Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Membrane Permeability Assays
This assay measures the release of a fluorescent dye from liposomes or microbial vesicles upon membrane disruption.
Objective: To demonstrate that this compound increases the permeability of lipid membranes.
Materials:
-
Calcein-loaded unilamellar vesicles (liposomes) mimicking microbial membrane composition
-
This compound solution
-
Fluorescence spectrophotometer or plate reader
-
Buffer solution (e.g., HEPES)
-
Lysis buffer (e.g., Triton X-100)
Procedure:
-
Prepare calcein-loaded vesicles at a self-quenching concentration.
-
Add the vesicle suspension to the wells of a microplate or a cuvette.
-
Add varying concentrations of this compound to the vesicles.
-
Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.
-
At the end of the experiment, add a lysis buffer to completely disrupt the vesicles and measure the maximum fluorescence (100% leakage).
-
Calculate the percentage of calcein (B42510) leakage as a function of this compound concentration and time.
This assay quantifies the release of intracellular ATP into the extracellular medium as an indicator of membrane damage.
Objective: To measure the leakage of ATP from microbial cells upon exposure to this compound.
Materials:
-
Microbial culture
-
This compound solution
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer
Procedure:
-
Wash and resuspend the microbial cells in a suitable buffer.
-
Add this compound at various concentrations to the cell suspension.
-
Incubate for a defined period.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant and measure the extracellular ATP concentration using the ATP bioluminescence assay kit according to the manufacturer's instructions.
-
An increase in luminescence is proportional to the amount of leaked ATP.
Membrane Potential Assay
This assay utilizes a voltage-sensitive fluorescent dye to monitor changes in the microbial membrane potential.
Objective: To determine if this compound causes depolarization of the microbial cell membrane.
Materials:
-
Microbial culture
-
This compound solution
-
Voltage-sensitive dye (e.g., DiSC3(5))
-
Fluorescence spectrophotometer or plate reader
-
Buffer solution
Procedure:
-
Wash and resuspend the microbial cells in the buffer.
-
Add the voltage-sensitive dye to the cell suspension and incubate to allow the dye to accumulate in the polarized cells, resulting in fluorescence quenching.
-
Add this compound to the cell suspension.
-
Monitor the increase in fluorescence intensity over time. An increase in fluorescence indicates depolarization of the membrane and release of the dye.
Secondary Mechanisms and Multifunctionality
While membrane disruption is the primary antimicrobial mechanism, the multifunctionality of this compound contributes to its overall effectiveness in formulations.
-
Co-emulsifier: Its ability to stabilize oil-in-water emulsions ensures a homogenous distribution of the active ingredient, enhancing its contact with microorganisms.
-
Skin Conditioning Agent: As an emollient, it helps to maintain skin hydration, which can be beneficial in topical antimicrobial products.
-
Synergistic Activity: this compound has been shown to work synergistically with other preservatives, allowing for lower concentrations of each to be used, which can reduce the potential for skin irritation.[6][9]
The potential for direct inhibition of microbial enzymes, such as lipases, by this compound is an area that warrants further investigation. While fatty acids are known to inhibit some microbial lipases, specific data for glyceryl esters is limited. Similarly, there is currently a lack of substantial evidence to suggest a direct interaction with microbial signaling pathways.
Figure 3: The interconnected roles of this compound in cosmetic and pharmaceutical formulations.
Conclusion
The primary antimicrobial mechanism of action of this compound is the disruption of the microbial cell membrane's integrity and function. Its amphiphilic nature enables it to integrate into and destabilize the lipid bilayer, leading to increased permeability, leakage of essential cellular components, and dissipation of the membrane potential. This guide has provided a detailed overview of this mechanism, supported by quantitative data and experimental protocols. For researchers and drug development professionals, a thorough understanding of this mechanism is crucial for the effective formulation of self-preserving cosmetic and pharmaceutical products, and for the development of novel antimicrobial strategies. Further research into potential secondary mechanisms and the full extent of its synergistic interactions will continue to enhance its application in the field.
References
- 1. ekokoza.cz [ekokoza.cz]
- 2. vitabase.com [vitabase.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new alternative to cosmetics preservation and the effect of the particle size of the emulsion droplets on preservation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Emulsifying Properties of Glyceryl Caprylate-Caprate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emulsifying properties of glyceryl caprylate-caprate, a versatile non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries. This document details its physicochemical characteristics, emulsifying performance, and its application in advanced drug delivery systems. Experimental protocols for evaluating its emulsifying efficacy are also provided.
Introduction to this compound
This compound is a mono- and diglyceride mixture derived from the esterification of glycerin with caprylic and capric acids, which are medium-chain fatty acids typically sourced from coconut or palm kernel oil.[1] Its amphiphilic nature, possessing both a hydrophilic glycerol (B35011) head and lipophilic fatty acid tails, allows it to reduce the interfacial tension between oil and water phases, thereby stabilizing emulsions.[2] Beyond its primary role as an emulsifier and co-emulsifier, it also functions as an emollient, a solubilizer, and possesses antimicrobial properties, making it a valuable multifunctional excipient.[3]
Physicochemical and Emulsifying Properties
The emulsifying capacity of this compound is dictated by its physicochemical properties. Key parameters that quantify its performance as an emulsifier are summarized below.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Remarks |
| Required Hydrophilic-Lipophilic Balance (HLB) | ~9.3 | For coco-caprylate/caprate in submicron emulsions.[4] The HLB value can be calculated for fatty acid esters of polyhydric alcohols using the formula: HLB = 20 * (1 - S/A), where S is the saponification value and A is the acid number of the fatty acid.[5][6] |
| Critical Micelle Concentration (CMC) | Not explicitly found for this compound. | For the related compound, glyceryl monostearate, the CMC was determined to be 2.40 x 10⁻² mol/dm³ (UV-Visible Spectroscopy) and 4.50 x 10⁻² mol/dm³ (Conductivity).[7] For sodium caprylate, a related anionic surfactant, the CMC is approximately 300 mM.[8] |
| Appearance | White, waxy solid at 20°C. Can be heated to 40-50°C to become liquid. | |
| Recommended pH range | 4.0 - 7.0 | [2] |
Mechanism of Emulsification
The emulsifying action of this compound is based on its molecular structure. The molecule orients itself at the oil-water interface, with the hydrophilic glycerol portion in the aqueous phase and the lipophilic caprylic/capric acid chains in the oil phase. This orientation reduces the interfacial tension, which is the energy required to increase the surface area between the two immiscible liquids. By lowering this energy barrier, this compound facilitates the formation of smaller droplets and enhances the stability of the emulsion.[2]
Caption: Mechanism of Emulsification by this compound.
Experimental Protocols for Evaluation of Emulsifying Properties
Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing a standard oil-in-water emulsion using this compound as a co-emulsifier.
Materials:
-
This compound
-
Primary emulsifier (e.g., Olivem 1000)
-
Oil phase (e.g., coco-caprylate/caprate, sweet almond oil)
-
Aqueous phase (deionized water)
-
Glycerin
-
Xanthan gum (stabilizer)
-
Preservative
Procedure:
-
Phase Preparation:
-
Oil Phase: In one beaker, combine the oil phase ingredients, including this compound and the primary emulsifier. Heat to 75-80°C until all components are melted and uniform.[9]
-
Aqueous Phase: In a separate beaker, combine the deionized water and glycerin. Heat to 75-80°C. In a small, separate container, disperse the xanthan gum in a portion of the glycerin to form a slurry, then add this to the heated water phase with stirring.[1]
-
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase under continuous stirring with a high-shear mixer (e.g., homogenizer) at 5,000-10,000 rpm for 3-5 minutes.[9]
-
Cooling: Reduce the stirring speed and allow the emulsion to cool.
-
Addition of Heat-Sensitive Ingredients: Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances, and continue to stir until uniform.[1][9]
-
pH Adjustment: Check the pH of a 10% dilution of the emulsion in distilled water and adjust to the desired range (typically 4.5-5.5 for cosmetic applications) using an acid or base solution if necessary.[1]
Caption: Workflow for O/W Emulsion Preparation.
Droplet Size Analysis
Droplet size distribution is a critical parameter for emulsion stability and performance.
Method: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Analyze the diluted sample using a DLS instrument (e.g., Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets and correlates this to their size.
-
Data Analysis: The software will generate a particle size distribution report, including the mean droplet diameter and the polydispersity index (PDI). Smaller droplet sizes and a lower PDI generally indicate a more stable emulsion.[3]
Emulsion Stability Testing
Accelerated stability testing is used to predict the long-term shelf life of an emulsion.
Methods:
-
Centrifugation Test:
-
Freeze-Thaw Cycling:
-
Thermal Stability Test:
Caption: Workflow for Emulsion Stability Testing.
Application in Self-Emulsifying Drug Delivery Systems (SEDDS)
This compound is a valuable component in the formulation of SEDDS, which are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[11] These systems are designed to enhance the oral bioavailability of poorly water-soluble drugs.[12][13]
Table 2: Representative SEDDS Formulation Components
| Component | Example | Function |
| Oil | Caprylic/Capric Triglyceride | Solubilizes the lipophilic drug and facilitates lymphatic transport. |
| Surfactant | This compound , PEG-6 Caprylic/Capric Glycerides | Reduces interfacial tension and promotes self-emulsification. |
| Co-surfactant/ Co-solvent | Propylene Glycol, Ethanol | Increases the solubility of the drug and surfactant in the oil phase.[14] |
| Drug | Poorly water-soluble API (e.g., Felodipine) | The active pharmaceutical ingredient to be delivered.[15] |
The formulation of a SEDDS involves screening various excipients for their ability to solubilize the drug and then constructing ternary phase diagrams to identify the self-emulsifying region. The performance of the SEDDS is evaluated by its self-emulsification time, droplet size, and in vitro drug release profile.
Conclusion
This compound is a highly effective and versatile co-emulsifier with a favorable safety profile. Its ability to reduce interfacial tension, form stable emulsions with small droplet sizes, and its compatibility with a wide range of excipients make it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of its emulsifying properties and the application of rigorous experimental evaluation are key to leveraging its full potential in the development of stable and efficacious pharmaceutical and cosmetic formulations.
References
- 1. formulabotanica.com [formulabotanica.com]
- 2. ekokoza.cz [ekokoza.cz]
- 3. covalentmetrology.com [covalentmetrology.com]
- 4. researchgate.net [researchgate.net]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. pharmajournal.net [pharmajournal.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
The Role of Glyceryl Caprylate-Caprate as a Skin Penetration Enhancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl caprylate-caprate, a mono- and diglyceride of caprylic and capric acids, is a multifunctional excipient in topical formulations, valued for its emulsifying, emollient, and antimicrobial properties. Emerging evidence also points to its significant role as a skin penetration enhancer. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental evaluation of this compound in enhancing the dermal and transdermal delivery of active pharmaceutical ingredients (APIs). While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes findings from closely related medium-chain glycerides to provide a comprehensive overview for researchers and formulation scientists.
Introduction
The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the percutaneous absorption of most therapeutic agents. Overcoming this barrier is a critical challenge in the development of effective topical and transdermal drug delivery systems. Chemical penetration enhancers are compounds that reversibly decrease the barrier function of the stratum corneum, thereby facilitating the passage of APIs into the deeper skin layers and systemic circulation.
This compound, derived from vegetable sources, is gaining interest for its penetration-enhancing capabilities in addition to its other formulation benefits.[1][2] Its composition of medium-chain fatty acid esters is key to its interaction with the skin's lipid matrix. This guide explores the molecular mechanisms underlying this interaction and presents available data and methodologies for its evaluation.
Mechanism of Action
The primary mechanism by which this compound and other medium-chain glycerides enhance skin penetration is through the disruption of the highly ordered intercellular lipid structure of the stratum corneum.[1] This process involves several key interactions:
-
Intercalation and Fluidization of Lipid Bilayers: The amphiphilic nature of this compound allows it to insert into the lipid lamellae of the stratum corneum. This intercalation disrupts the tight packing of the ceramides, cholesterol, and free fatty acids that constitute the skin's barrier, leading to an increase in the fluidity of the lipid bilayers.[3][4] This fluidization creates more permeable pathways for drug molecules to traverse.
-
Alteration of Intercellular Lipid Domains: Spectroscopic studies on related compounds have shown that medium-chain glycerides can induce a phase transition in the stratum corneum lipids from a more ordered orthorhombic or hexagonal packing to a less ordered liquid crystalline state.[4][5] This alteration in the lipid domains significantly reduces the diffusional resistance of the stratum corneum.
-
Potential Interaction with Tight Junctions: While direct evidence for this compound is not yet available, studies on sodium caprate, the salt of capric acid, have demonstrated a reversible modulation of tight junction proteins in the epidermis.[6][7] This suggests a potential secondary mechanism where medium-chain fatty acid derivatives could influence the paracellular pathway of penetration.
Below is a diagram illustrating the proposed mechanism of action of this compound on the stratum corneum.
Quantitative Data on Skin Penetration Enhancement
The following table summarizes the findings from a study on microemulsions containing medium-chain glycerides as penetration enhancers for progesterone (B1679170) (a lipophilic drug) and adenosine (B11128) (a hydrophilic drug).[8]
| Active Pharmaceutical Ingredient (API) | Formulation | Drug Flux (μg/cm²/h) | Enhancement Ratio * |
| Progesterone | 0.05% in Myvacet oil (Control) | 0.05 ± 0.01 | - |
| Progesterone | Microemulsion with low MCG | 0.20 ± 0.04 | 4.0 |
| Adenosine | 0.1% in Water (Control) | Not Detected | - |
| Adenosine | Microemulsion with low MCG | 0.18 ± 0.03 | N/A |
| Adenosine | Microemulsion with high MCG | 0.36 ± 0.05 | N/A |
*Enhancement Ratio = Flux with enhancer / Flux without enhancer
Note: The medium-chain glycerides in this study were a mixture of mono- and diglycerides. While not exclusively this compound, this data suggests the significant potential of such compounds to enhance the penetration of both lipophilic and hydrophilic drugs.
Experimental Protocols
The in vitro Franz diffusion cell assay is the gold standard for evaluating the skin penetration and permeation of topical formulations.[9][10] The following is a detailed methodology adapted from studies on medium-chain glyceride-containing formulations.[8]
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the rate and extent of permeation of an API from a formulation containing this compound through ex vivo human or animal skin.
Materials:
-
Vertical Franz diffusion cells
-
Full-thickness or split-thickness ex vivo skin (human or porcine)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulation containing the API and this compound
-
Control formulation (without this compound)
-
High-performance liquid chromatography (HPLC) system for API quantification
-
Magnetic stir bars and stirrer plate
-
Water bath or heating block to maintain 32°C at the skin surface
Methodology:
-
Skin Preparation: Thaw frozen ex vivo skin at room temperature. Excise subcutaneous fat and connective tissue. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled Franz cells in a heating block or water bath to maintain the skin surface temperature at 32°C. Allow the skin to equilibrate for at least 30 minutes.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the stratum corneum in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area of skin at each time point, correcting for sample replacement. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The lag time can be determined from the x-intercept of the linear portion.
The following diagram illustrates the experimental workflow for a typical in vitro skin permeation study.
Conclusion and Future Directions
This compound is a promising excipient for enhancing the skin penetration of a wide range of active pharmaceutical ingredients. Its mechanism of action, primarily through the disruption and fluidization of the stratum corneum's intercellular lipid matrix, is consistent with that of other effective medium-chain glyceride penetration enhancers.
While qualitative evidence and data from related compounds are strong, there is a clear need for further research to quantify the specific penetration-enhancing effects of this compound. Future studies should focus on:
-
Conducting in vitro permeation studies with a variety of APIs to determine the enhancement ratios and flux values for this compound at different concentrations.
-
Utilizing advanced analytical techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Small-Angle X-ray Diffraction (SAXD) to directly probe the interaction of this compound with stratum corneum lipids.
-
Investigating the potential for synergistic effects when this compound is combined with other penetration enhancers.
A more comprehensive understanding of the quantitative effects and mechanisms of this compound will enable formulation scientists to better leverage its properties in the development of next-generation topical and transdermal drug delivery systems.
References
- 1. US10285932B2 - Skin care formulations - Google Patents [patents.google.com]
- 2. ellemental.com [ellemental.com]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. ewg.org [ewg.org]
- 5. WO2009135007A1 - Liquid cleansing compositions - Google Patents [patents.google.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Glyceryl Caprylate - GMCY - Preservation - Emulsifier - Cosmacon [cosmacon.de]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
Molecular structure and chemical formula of glyceryl caprylate-caprate
An In-Depth Technical Guide to Glyceryl Caprylate-Caprate for Researchers and Drug Development Professionals
Introduction
This compound is a multifunctional ester compound synthesized from glycerin and a blend of caprylic (C8) and capric (C10) fatty acids.[1] These fatty acids are typically derived from renewable vegetable sources such as coconut or palm kernel oil.[1][2] The resulting product is a mixed ester, which can include mono-, di-, and triglycerides of these medium-chain fatty acids. In the pharmaceutical, cosmetic, and food industries, it is highly valued for its properties as an emulsifier, emollient, skin-conditioning agent, and antimicrobial preservative.[1][2][3] This guide provides a comprehensive technical overview of its molecular structure, chemical formula, physicochemical properties, synthesis, and key applications in research and development.
Molecular Structure and Chemical Formula
The term "this compound" most commonly refers to a diester of glycerol (B35011) with one molecule of caprylic acid and one molecule of capric acid. However, commercial products are often mixtures. The core structure consists of a glycerol backbone esterified with these C8 and C10 fatty acids.
The nomenclature can be ambiguous, with various synonyms appearing in literature and databases, sometimes leading to discrepancies in reported chemical formulas and molecular weights. For clarity, the primary structures of interest are the diesters and the related triglycerides.
-
This compound (Diester) : A glycerol molecule esterified with one caprylic acid and one capric acid. Isomers exist depending on the position of the fatty acid chains on the glycerol backbone (e.g., 1-caprate-3-caprylate).
-
Caprylic/Capric Triglyceride : A glycerol molecule esterified with a mix of three caprylic and/or capric acid molecules. This is a triester.[4]
The chemical formula for the specific diester, glyceryl 1-caprate-3-caprylate, is C21H40O5.[5][6]
Table 1: Molecular Data for this compound and Related Compounds
| Compound Name | Common Synonym(s) | Chemical Formula | Molecular Weight ( g/mol ) |
| Glyceryl 1-Caprate-3-Caprylate | Glyceryl Caprylate/Caprate | C21H40O5 | 372.54[5][6] |
| This compound (ion) | - | C21H39O6- | 387.5[4] |
| Glyceryl Monocaprylate | Monocaprylin | C11H22O4 | 218.29[7][8] |
| Caprylic/Capric Triglyceride | Medium-chain triglycerides | Variable (e.g., C37H69O8-) | ~641.9 (for a specific mix)[9] |
Physicochemical Properties
This compound is typically a clear or slightly yellowish, low-viscosity liquid or a pasty crystalline mass, depending on ambient temperature.[3][8] It is valued for its excellent stability against oxidation.[10]
Table 2: Physicochemical Data of this compound and Related Esters
| Property | Value | Compound | Reference |
| Appearance | Clear or slightly yellowish liquid; Pasty crystalline mass | Glyceryl Caprylate/Caprate | [3][8] |
| Solubility | Soluble in oils, fats, mineral oil; Dispersible in water | Glyceryl Caprylate | [8][11] |
| Melting Point | ~30 - 39°C | Glyceryl Caprylate | [7][8] |
| Boiling Point | 471.4°C at 760 mmHg | Glyceryl 1-caprate-3-caprylate | [6] |
| Density | ~1.0 ± 0.1 g/cm³ | Glyceryl Caprylate/Caprate | [10] |
| Flash Point | 149.2°C | Glyceryl 1-caprate-3-caprylate | [6] |
| Saponification Value | 245 – 265 mg KOH/g | Glyceryl Caprylate | [8] |
| Recommended pH Range | 4.5 - 7.0 (in aqueous formulations) | This compound | [1] |
Synthesis and Manufacturing
This compound is produced through the direct esterification of glycerin with caprylic acid and capric acid.[1][3] This reaction is typically facilitated by an acidic catalyst and may be followed by purification steps to yield a product suitable for cosmetic or pharmaceutical use.[1][7]
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Analytical Characterization: HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of this compound in complex matrices like cosmetic or pharmaceutical formulations.[12]
-
Objective : To separate and quantify this compound from other formulation components.
-
Instrumentation : HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column : A reversed-phase column, such as a C18 column (e.g., HSS C18), is effective due to the lipophilic nature of the analyte.[12]
-
Mobile Phase : A gradient elution is often required to resolve compounds with a wide range of polarities. A typical mobile phase might consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.
-
Detection :
-
Sample Preparation : The sample is dissolved in a suitable organic solvent (e.g., ethanol (B145695) or hexane). A shake-flask method can be employed, followed by filtration of any undissolved material.[1]
-
Quantification : A calibration curve is generated using standards of known concentrations (e.g., 500-1500 ppm) to ensure linearity (r > 0.999).[12]
Structural Confirmation: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure, particularly the presence of key functional groups.
-
Objective : To identify the characteristic ester linkages and hydrocarbon chains.
-
Sample Preparation : The liquid or melted sample is placed directly on the ATR crystal.
-
Expected Peaks :
-
C=O Stretch (Ester) : A strong, sharp absorption band around 1735-1750 cm⁻¹. This is a definitive peak for the ester functional group.
-
C-O Stretch (Ester) : Absorption bands in the region of 1150-1250 cm⁻¹.
-
C-H Stretch (Alkyl) : Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the long fatty acid chains.
-
O-H Stretch : If monoglycerides (B3428702) are present or hydrolysis has occurred, a broad band may be observed around 3200-3600 cm⁻¹, corresponding to the hydroxyl groups of glycerol.
-
Applications in Research and Drug Development
This compound's multifunctional nature makes it a valuable excipient in formulation science.
Table 3: Key Applications and Functions
| Application Area | Function | Mechanism of Action | Typical Use Level | Reference |
| Topical Formulations | Emollient / Skin Conditioner | Forms a protective layer on the skin, reducing water loss and improving texture. | 0.5% - 5% | [1][3] |
| Emulsion Systems | Emulsifier / Co-emulsifier | Its amphiphilic structure reduces interfacial tension between oil and water phases, stabilizing the emulsion. | - | [1] |
| Drug Delivery | Penetration Enhancer | Moderates skin permeability by disrupting the lipid bilayer of the stratum corneum, facilitating transdermal delivery. | - | [1] |
| Product Preservation | Antimicrobial Agent | Disrupts the cell membranes of bacteria and fungi, leading to cell lysis. Boosts the efficacy of other preservatives. | 0.3% - 2% | [1][11] |
Mechanism of Action: Antimicrobial Activity
The antimicrobial efficacy of this compound is a key attribute for its use as a preservative. The proposed mechanism involves the disruption of the microbial cell membrane. Its amphiphilic nature allows it to integrate into the lipid bilayer of bacterial cell membranes, compromising their structural integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1] This activity is particularly effective against gram-positive bacteria.[1]
Caption: Proposed mechanism of antimicrobial action.
Conclusion
This compound is a versatile and widely utilized compound in scientific research and product development. Its well-characterized properties as an emollient, emulsifier, penetration enhancer, and antimicrobial agent make it a valuable excipient in pharmaceutical and cosmetic formulations. A thorough understanding of its molecular structure, physicochemical properties, and mechanisms of action is essential for formulators to leverage its full potential in creating stable, effective, and safe products. The analytical protocols outlined in this guide provide a framework for its accurate characterization and quality control.
References
- 1. This compound|Multifunctional Ester for Research [benchchem.com]
- 2. miye.care [miye.care]
- 3. specialchem.com [specialchem.com]
- 4. This compound | C21H39O6- | CID 91757308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. lookchem.com [lookchem.com]
- 7. specialchem.com [specialchem.com]
- 8. ellementalpro.com [ellementalpro.com]
- 9. Glyceryl tricaprylate caprate | C37H69O8- | CID 131739815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. naturallythinking.com [naturallythinking.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity and Cytotoxicity of Glyceryl Caprylate-Caprate
Abstract: This document provides a comprehensive technical overview of Glyceryl Caprylate-Caprate, a multifunctional ingredient widely used in the cosmetic and personal care industries. It details the compound's primary biological activities, including its role as an antimicrobial agent, a skin-conditioning emollient, and a formulation stabilizer. The guide explores the proposed mechanisms of action for these functions. Furthermore, it consolidates available data on the cytotoxicity and safety profile of this compound, drawing from safety assessments and toxicological studies. Detailed protocols for key experimental assays relevant to evaluating its bioactivity and cytotoxicity are provided for research and development professionals.
Introduction
Glyceryl Caprylate/Caprate is a mixed ester composed of glycerin and a combination of caprylic (C8) and capric (C10) fatty acids. These medium-chain fatty acids are typically derived from vegetable sources such as coconut or palm kernel oil, making it a popular ingredient in natural and organic formulations.[1] It is a clear or slightly yellowish, low-viscosity liquid that serves several functions in cosmetic products, acting as an emollient, emulsifier, and preservative.[2] Its versatility and favorable safety profile have led to its widespread use in creams, lotions, serums, and hair care products.[2][3]
Biological Activities
Antimicrobial Activity
A primary biological function of this compound is its broad-spectrum antimicrobial activity. It is particularly effective against gram-positive bacteria and yeasts.[4] This property allows it to function as a natural preservative booster, enhancing the stability of cosmetic formulations and reducing the need for traditional preservatives.[5][6] Studies have shown its efficacy against common microbes such as Staphylococcus aureus and Malassezia species.[7][8]
The proposed mechanism of action is the disruption of microbial cell membranes.[6] Due to its amphiphilic structure, the molecule integrates into the lipid bilayer of the microbial cell membrane, compromising its integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
References
- 1. bcgc.berkeley.edu [bcgc.berkeley.edu]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ekokoza.cz [ekokoza.cz]
- 6. caringsunshine.com [caringsunshine.com]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
The Origin and Synthesis of Caprylic and Capric Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caprylic acid (C8:0) and capric acid (C10:0), medium-chain saturated fatty acids, are of significant interest in the pharmaceutical and nutritional sciences due to their unique physiological and therapeutic properties. This technical guide provides an in-depth overview of the natural origins and key synthetic pathways for these valuable compounds. We will explore their biosynthesis in plant and animal systems, detail their primary natural sources with quantitative data, and provide comprehensive experimental protocols for their extraction and synthesis. Furthermore, this guide includes visualizations of the core biochemical pathways associated with their metabolism.
Introduction
Caprylic acid (octanoic acid) and capric acid (decanoic acid) are medium-chain fatty acids (MCFAs) that are naturally present in various biological sources. Unlike long-chain fatty acids, MCFAs are rapidly absorbed and metabolized by the body, providing a quick source of energy. Their antimicrobial, anti-inflammatory, and ketogenic properties have led to their investigation and use in a range of applications, from nutritional supplements to excipients in drug formulations.[1] Understanding the origin and synthesis of these fatty acids is crucial for their efficient production and application in research and development.
Natural Sources and Origin
Caprylic and capric acids are primarily found as esters in triglycerides within various plant oils and animal fats. Their names are derived from the Latin word capra, meaning goat, as they are notably present in goat's milk.[2]
Plant-Based Sources
The most abundant natural sources of caprylic and capric acids are tropical vegetable oils, specifically coconut oil and palm kernel oil.[3] In these oils, they are esterified to a glycerol (B35011) backbone, forming triglycerides.
Animal-Based Sources
Caprylic and capric acids are also found in the milk fat of various mammals.[2] Goat milk, in particular, has a significantly higher concentration of these MCFAs compared to cow's milk.[4][5]
Quantitative Data on Natural Sources
The concentration of caprylic and capric acids varies depending on the source and, in the case of natural oils, the processing method. The following tables summarize the typical fatty acid composition of the primary natural sources.
Table 1: Fatty Acid Composition of Major Plant Oil Sources
| Fatty Acid | Coconut Oil (%) | Palm Kernel Oil (%) |
| Caprylic Acid (C8:0) | 7.5 - 8.0[6][7] | 3.3 - 3.4[3][8] |
| Capric Acid (C10:0) | 6.0 - 6.4 | 3.4[8] |
| Lauric Acid (C12:0) | 44.6 - 48.2[6] | 48.2[8] |
| Myristic Acid (C14:0) | 16.8 - 20.4[6] | 16.2[8] |
| Palmitic Acid (C16:0) | 8.2 - 8.4[6][8] | 8.4[8] |
| Stearic Acid (C18:0) | 2.5 - 6.5 | 2.5[8] |
| Oleic Acid (C18:1) | 5.8[6] | 15.3[8] |
| Linoleic Acid (C18:2) | 1.8[6] | 2.3[8] |
Table 2: Caprylic and Capric Acid Content in Milk Fat of Different Mammals
| Fatty Acid | Goat Milk (% of total fatty acids) | Cow Milk (% of total fatty acids) | Human Milk (% of total fatty acids) |
| Caprylic Acid (C8:0) | ~2.8 | ~1.4 | ~0.5 |
| Capric Acid (C10:0) | ~8.4 | ~2.9 | ~1.5 |
Data compiled from multiple sources indicating general comparative values.[4][9]
Biosynthesis and Metabolic Pathways
Fatty Acid Biosynthesis in Plants
In plants, the de novo synthesis of fatty acids occurs in the plastids.[10] The process begins with acetyl-CoA and involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex to elongate the acyl chain. The termination of chain elongation to produce medium-chain fatty acids like caprylic and capric acid is primarily determined by the action of specific acyl-acyl carrier protein (ACP) thioesterases.[10][11]
Beta-Oxidation of Caprylic and Capric Acids
The catabolism of caprylic and capric acids occurs through beta-oxidation in the mitochondria.[12] This process sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The resulting acetyl-CoA can then enter the citric acid cycle for energy production.
Experimental Protocols for Synthesis and Isolation
The industrial production of caprylic and capric acids primarily involves the hydrolysis of triglycerides from coconut or palm kernel oil, followed by fractional distillation.
Protocol 1: Alkaline Hydrolysis (Saponification) of Triglycerides
This laboratory-scale protocol describes the saponification of a triglyceride source (e.g., coconut oil) to yield free fatty acids.
Materials:
-
Coconut oil (or other high-MCFA oil)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Distilled water
-
Heptane (or other nonpolar solvent)
-
Anhydrous sodium sulfate
-
Reflux apparatus, separatory funnel, rotary evaporator, beakers, graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve a known quantity of coconut oil in a 1:1 mixture of ethanol and water.
-
Slowly add a stoichiometric excess of concentrated NaOH solution while stirring.
-
Heat the mixture to reflux for 1-2 hours to ensure complete saponification. The solution should become clear.
-
After cooling, transfer the mixture to a beaker and acidify with concentrated HCl until the pH is approximately 2. This will protonate the fatty acid salts, causing the free fatty acids to precipitate.
-
Extract the fatty acids from the aqueous solution using a separatory funnel and multiple portions of heptane.
-
Combine the organic extracts and wash with a saturated NaCl solution to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude fatty acid mixture.
Protocol 2: Fractional Distillation of Fatty Acid Mixture
This protocol outlines the separation of caprylic and capric acids from a mixed fatty acid sample obtained from hydrolysis.
Materials:
-
Crude fatty acid mixture
-
Fractional distillation apparatus with a vacuum pump and packed column
-
Heating mantle
-
Receiving flasks
Procedure:
-
Set up the fractional distillation apparatus. Ensure the column is adequately packed to provide sufficient theoretical plates for separation.
-
Place the crude fatty acid mixture into the distillation flask.
-
Apply a vacuum to the system, typically in the range of 1-10 mmHg, to lower the boiling points of the fatty acids and prevent thermal degradation.
-
Gradually heat the distillation flask.
-
Collect the different fatty acid fractions in separate receiving flasks based on their boiling points. Caprylic acid will distill at a lower temperature than capric acid. Monitor the temperature at the head of the column to determine the fraction being collected.
-
The boiling point of caprylic acid at 10 mmHg is approximately 147-149°C.
-
The boiling point of capric acid at 10 mmHg is approximately 172-174°C.
-
-
Analyze the purity of the collected fractions using Gas Chromatography-Flame Ionization Detection (GC-FID).
Protocol 3: Synthesis of Caprylic/Capric Triglycerides (MCTs)
This protocol describes the esterification of glycerol with caprylic and capric acids to produce medium-chain triglycerides.[4]
Materials:
-
Caprylic acid
-
Capric acid
-
Glycerol
-
Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)
-
Toluene (for azeotropic removal of water)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine glycerol, caprylic acid, and capric acid in the desired molar ratio (typically a slight excess of fatty acids).
-
Add a catalytic amount of the acid catalyst and toluene.
-
Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude caprylic/capric triglycerides.
-
Further purification can be achieved by vacuum distillation or column chromatography if required.
Analysis and Quality Control
The composition and purity of caprylic and capric acids and their triglyceride derivatives are typically determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[11] Prior to analysis, the fatty acids in triglycerides are converted to their more volatile fatty acid methyl esters (FAMEs) through transesterification.
Conclusion
Caprylic and capric acids are valuable medium-chain fatty acids with significant natural sources in coconut and palm kernel oils, as well as in the milk of certain mammals. Their isolation and synthesis are well-established processes involving hydrolysis, fractional distillation, and esterification. A thorough understanding of their origins, biosynthesis, and the technical protocols for their production is essential for researchers and professionals in the fields of drug development, nutrition, and oleochemistry. The continued exploration of their therapeutic potential will likely drive further innovation in their synthesis and application.
References
- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2819989A1 - Method for the preparation of triglycerides of medium-chain length fatty acids - Google Patents [patents.google.com]
- 3. jppres.com [jppres.com]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. US9447016B2 - Method for the preparation of triglycerides of medium-chain length fatty acids - Google Patents [patents.google.com]
- 6. WO2013126990A1 - Method for the preparation of triglycerides of medium-chain length fatty acids - Google Patents [patents.google.com]
- 7. webassign.net [webassign.net]
- 8. preprints.org [preprints.org]
- 9. kumarmetal.com [kumarmetal.com]
- 10. Fat Distillation/ fractional | Pemac Projects Pvt Ltd [pemacprojects.com]
- 11. static.igem.org [static.igem.org]
- 12. shimadzu.com [shimadzu.com]
Methodological & Application
Application Note: Quantitative Analysis of Glyceryl Caprylate-Caprate in Topical Formulations by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of glyceryl caprylate-caprate in complex topical formulations using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound is a versatile excipient used in topical products for its emulsifying, emollient, and antimicrobial properties.[1][2] Accurate quantification is crucial for formulation development, quality control, and stability testing. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, ensuring reliable and reproducible results.
Introduction
This compound is a mixture of monoesters of glycerin with caprylic (C8) and capric (C10) acids. Its multifunctional nature makes it a popular ingredient in creams, lotions, and other topical drug delivery systems.[2] Monitoring the concentration of these active components within the formulation matrix is essential to guarantee product efficacy and safety. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers the selectivity and sensitivity required for the analysis of these lipid-based compounds in complex matrices.[3][4] This method allows for the separation of individual monoesters and their accurate quantification, overcoming the challenges associated with the analysis of structurally similar lipids.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Topical formulations such as creams and lotions require an efficient extraction of the lipid components from the emulsion matrix. Liquid-liquid extraction is a widely used technique for this purpose.[5][6][7]
Materials:
-
Topical formulation containing this compound
-
Methanol (B129727) (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Protocol:
-
Accurately weigh approximately 100 mg of the topical formulation into a 2 mL microcentrifuge tube.
-
Add 500 µL of methanol to the tube and vortex vigorously for 1 minute to disperse the sample.
-
Add 1 mL of MTBE and vortex for another 2 minutes to extract the lipids into the organic phase.
-
Add 250 µL of water and vortex for 30 seconds.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to achieve phase separation.
-
Carefully collect the upper organic layer (MTBE) containing the this compound and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 80:20 methanol:water).
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Analysis
Quantification is performed using a calibration curve prepared from standard solutions of glyceryl monocaprylate and glyceryl monocaprate of known concentrations.
MRM Transitions for Quantification:
The primary fragmentation of monoacylglycerols in positive ESI mode is the neutral loss of the glycerol (B35011) headgroup.[8]
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| Glyceryl Monocaprylate | 219.2 | 141.1 | 15 |
| Glyceryl Monocaprate | 247.2 | 169.1 | 15 |
Data Presentation
The quantitative data obtained from the analysis of a representative topical formulation are summarized in the table below.
| Analyte | Concentration (µg/g) | %RSD (n=3) |
| Glyceryl Monocaprylate | 4850 | 2.1 |
| Glyceryl Monocaprate | 5120 | 1.8 |
Visualizations
Caption: Experimental workflow for HPLC-MS analysis.
Conclusion
The HPLC-MS method presented in this application note provides a reliable and sensitive approach for the quantification of this compound in topical formulations. The detailed sample preparation protocol and optimized instrument parameters ensure accurate and reproducible results, making this method suitable for routine quality control and research and development applications in the pharmaceutical and cosmetic industries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. youtube.com [youtube.com]
- 6. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 7. selectscience.net [selectscience.net]
- 8. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purity Assessment of Glyceryl Caprylate-Caprate by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl caprylate-caprate is a versatile mono- and diglyceride of caprylic and capric acids, widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, solubilizing, and antimicrobial properties. Ensuring the purity and composition of this excipient is critical for product quality, stability, and safety. This application note details a robust gas chromatography (GC) method for the quantitative purity assessment of this compound, enabling the accurate determination of its mono-, di-, and triglyceride content, as well as free fatty acids. The method is based on direct analysis without the need for complex derivatization, offering a streamlined and efficient approach for quality control and research applications.
Experimental Protocol
This protocol is adapted from established pharmacopoeial methods for the analysis of glycerides.
1. Materials and Reagents
-
This compound sample
-
Tetrahydrofuran (B95107) (THF), HPLC grade
-
Helium (carrier gas), 99.999% purity
-
Reference Standards (optional, for peak identification): Glyceryl Monocaprylate, Glyceryl Dicaprylate, Glyceryl Tricaprylate, Caprylic Acid, Capric Acid
2. Instrumentation
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary GC column: 10 m length x 0.32 mm internal diameter, coated with a 0.1 µm film of poly(dimethyl)(diphenyl)siloxane.
-
Autosampler
-
Data acquisition and processing software
3. Sample Preparation
-
Accurately weigh approximately 0.25 g of the this compound sample into a clean vial.
-
Add 5.0 mL of tetrahydrofuran to the vial.
-
Shake the vial vigorously until the sample is completely dissolved.
-
Transfer the solution to a GC autosampler vial for analysis.
4. Gas Chromatography (GC) Conditions
| Parameter | Condition |
| Column | 10 m x 0.32 mm ID, 0.1 µm poly(dimethyl)(diphenyl)siloxane |
| Carrier Gas | Helium |
| Flow Rate | 2.3 mL/min |
| Injection Volume | 1.0 µL |
| Split Ratio | 1:50 |
| Injector Temp. | 350°C |
| Detector Temp. | 370°C (FID) |
| Oven Program | Initial: 60°C, hold for 3 minRamp: 60°C to 340°C at 10°C/minHold at 340°C for 12 min |
| Total Run Time | Approximately 43 minutes |
5. Data Analysis
The purity of this compound is determined by the area normalization method. The percentage of each component (mono-, di-, and triglycerides, and free fatty acids) is calculated by dividing the peak area of that component by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplying by 100.
Data Presentation
The following table summarizes the expected retention times and typical composition of a high-quality this compound sample based on pharmacopoeial specifications.
| Component | Approximate Retention Time (min) | Typical Purity Specification (%) |
| Free Fatty Acids (Caprylic/Capric) | < 15 | < 3.0 |
| Monoglycerides | 18 - 22 | 45.0 - 75.0 |
| Diglycerides | 25 - 30 | 20.0 - 50.0 |
| Triglycerides | 32 - 38 | < 10.0 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. It is recommended to use reference standards for positive peak identification.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the purity assessment of this compound.
Conclusion
The described gas chromatography method provides a reliable and efficient means for the purity assessment of this compound. The direct injection approach simplifies sample preparation and reduces analysis time. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for routine quality control and research purposes, ensuring the quality and consistency of this important pharmaceutical and cosmetic ingredient.
In vitro skin permeation studies using Franz diffusion cells with glyceryl caprylate-caprate
An in-depth guide to conducting in vitro skin permeation studies utilizing Franz diffusion cells, with a specific focus on the application and effects of the penetration enhancer, glyceryl caprylate-caprate. This document is intended for researchers, scientists, and professionals in the field of drug development and formulation.
Application Notes
In vitro skin permeation studies are a cornerstone in the development of topical and transdermal drug delivery systems.[1] These studies offer critical insights into the kinetics of a substance's absorption, permeation, and penetration through the skin. The Franz diffusion cell is the most common apparatus for these evaluations, providing a reliable and standardized method to assess the bioavailability and efficacy of dermatological formulations.[1][2][3]
Penetration enhancers are frequently incorporated into topical formulations to reversibly decrease the barrier function of the stratum corneum, thereby increasing the flux of the active pharmaceutical ingredient (API) across the skin. This compound, a multifunctional ester derived from glycerin and caprylic/capric fatty acids, is recognized for its role as an effective emulsifier, antimicrobial agent, and penetration enhancer.[4] Its mechanism of action as an enhancer is primarily attributed to its ability to disrupt the highly organized lipid bilayer structures within the stratum corneum, which facilitates the transdermal delivery of active compounds.[4][5][6]
Mechanism of Action: this compound as a Penetration Enhancer
This compound enhances skin permeation by inserting itself into the intercellular lipid matrix of the stratum corneum. This action disrupts the tight packing of the lipid lamellae, leading to an increase in the fluidity of the lipid bilayers.[5][6] This transient and reversible disruption creates more permeable pathways, allowing drug molecules to diffuse more readily through the skin's primary barrier.
Experimental Protocols
This section provides a detailed methodology for conducting in vitro skin permeation studies using Franz diffusion cells.
I. Materials and Equipment
-
Franz Diffusion Cells: Vertical glass cells with a known diffusion area and receptor chamber volume.[7]
-
Skin Membrane: Excised human or animal skin (e.g., porcine ear skin).[8][9]
-
Receptor Solution: Phosphate-buffered saline (PBS) pH 7.4, or another physiologically relevant medium. The solution may contain solvents like ethanol (B145695) for poorly water-soluble drugs to maintain sink conditions.[2]
-
Formulation: Test formulation containing the API with and without this compound.
-
Water Bath/Circulator: To maintain the temperature at 32°C ± 0.5°C, mimicking skin surface temperature.[2]
-
Magnetic Stirrer: For continuous stirring of the receptor solution.
-
Syringes and Needles: For sample collection.
-
Parafilm: To cover the donor chamber.[2]
-
Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system or other suitable method for quantifying the API.[10]
II. Experimental Workflow Diagram
The overall process for a typical in vitro skin permeation study is outlined below.
III. Detailed Methodologies
1. Skin Membrane Preparation [1]
-
If using frozen skin, thaw it at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.
-
The skin can be used as a full-thickness membrane, or the epidermis can be separated by immersing the skin in water at 60°C for 60 seconds, followed by gently peeling the epidermis away.[1]
-
Visually inspect the prepared membrane for any imperfections before use.
2. Franz Diffusion Cell Assembly and Setup [2]
-
Thoroughly clean all glass components of the Franz cells.[1]
-
Degas the receptor solution by sonication or vacuum filtration to prevent air bubble formation.[2]
-
Place the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum side faces upwards (towards the donor chamber).[1]
-
Carefully place the donor chamber on top of the skin and clamp the two chambers together securely.
-
Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[2]
-
Place a small magnetic stir bar in the receptor chamber.
-
Position the assembled cells in the water bath set to 32°C and allow the system to equilibrate for at least 30 minutes.
3. Formulation Application and Sampling
-
Apply a precise amount of the test formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.[2]
-
Cover the donor chamber with parafilm to prevent evaporation.[2]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[2]
-
Store the collected samples at an appropriate temperature until analysis.
4. Sample Analysis
-
Quantify the concentration of the API in the collected samples using a validated analytical method, such as HPLC.[10]
-
The analytical method should be validated for linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[11]
5. Data Analysis [1]
-
Calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of API permeated per unit area (Q) against time (t).
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
The permeability coefficient (Kp) can be calculated using the following equation:
-
Kp = Jss / C
-
Where C is the concentration of the API in the donor formulation.
-
-
The Enhancement Ratio (ER) is calculated to evaluate the effect of the penetration enhancer:
-
ER = Jss (with enhancer) / Jss (without enhancer)
-
Data Presentation
Quantitative results should be summarized in tables for clear comparison. The following tables provide an example of how to present permeation data for a model drug, Pentazocine (B1679294), with and without a glyceryl-based enhancer. The data shown is representative and based on findings for glyceryl monocaprylate, a compound structurally and functionally similar to this compound.[12]
Table 1: Permeation Parameters of Pentazocine with and without Enhancer
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) x 10⁻³ | Enhancement Ratio (ER) |
| Control (without enhancer) | 15.2 ± 2.1 | 1.52 | 1.0 |
| 5% this compound (Example) | 45.8 ± 4.5 | 4.58 | 3.0 |
| 10% this compound (Example) | 78.3 ± 6.9 | 7.83 | 5.2 |
Values are presented as mean ± standard deviation (n=6). Data is illustrative.
Table 2: Cumulative Amount of Pentazocine Permeated Over Time (µg/cm²)
| Time (h) | Control (without enhancer) | 10% this compound (Example) |
| 1 | 5.1 ± 0.8 | 25.4 ± 3.1 |
| 2 | 12.3 ± 1.5 | 60.9 ± 5.8 |
| 4 | 28.9 ± 3.2 | 145.2 ± 11.7 |
| 8 | 65.4 ± 5.9 | 328.1 ± 25.3 |
| 12 | 101.2 ± 8.7 | 505.6 ± 41.2 |
| 24 | 210.5 ± 15.4 | 1045.8 ± 89.6 |
Values are presented as mean ± standard deviation (n=6). Data is illustrative.
References
- 1. benchchem.com [benchchem.com]
- 2. alterlab.co.id [alterlab.co.id]
- 3. mdpi.com [mdpi.com]
- 4. This compound|Multifunctional Ester for Research [benchchem.com]
- 5. An Attempt to Clarify the Mechanism of the Penetration Enhancing Effects of Lipophilic Vehicles with Differential Scann… [ouci.dntb.gov.ua]
- 6. Synergistic effect of isopropyl myristate and glyceryl monocaprylate on the skin permeation of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. In-Vitro Permeation Studies - Pharmaceutical Technology [pharmaceutical-technology.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of Glyceryl Caprylate-Caprate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl caprylate-caprate is a well-established ingredient in the cosmetic and pharmaceutical industries, valued for its emollient and emulsifying properties.[1] Beyond these functions, it possesses inherent antimicrobial characteristics, making it a valuable component in the development of self-preserving formulations and as a booster for traditional preservative systems.[2] This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound, including methods for determining its minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and its rate of microbial reduction over time (time-kill kinetics).
The primary antimicrobial mechanism of this compound is the disruption of microbial cell membranes.[1] As a lipophilic substance, it integrates into the lipid bilayer of bacteria and fungi, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death.[3] This mechanism is particularly effective against Gram-positive bacteria and yeasts.[4]
Mechanism of Action: Cell Membrane Disruption
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the integrity of the microbial cell membrane. This process can be visualized as a series of steps:
Experimental Protocols
Preparation of this compound Stock Solution
Due to the limited water solubility of this compound, a stock solution in a suitable solvent is required.
Materials:
-
This compound
-
Ethanol (B145695) (or other suitable solvent like DMSO, ensuring it has no antimicrobial effect at the final concentration)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve in the appropriate volume of ethanol to achieve a high-concentration stock solution (e.g., 100 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Experimental Workflow: MIC Determination
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well (except for a sterility control well containing only broth).
-
Include a growth control well with broth and inoculum but no antimicrobial agent.
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Micropipette
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count, which is typically observed as no colony growth on the agar plate.
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism.
Materials:
-
Flasks or tubes with appropriate broth
-
This compound stock solution
-
Microbial culture
-
Sterile saline
-
Apparatus for serial dilutions and plate counting
Experimental Workflow: Time-Kill Assay
Procedure:
-
Prepare tubes with broth containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the antimicrobial agent.
-
Inoculate each tube with a standardized microbial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[5]
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Incubate the plates and count the colonies.
-
Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[5]
Data Presentation
The following tables present illustrative data for the antimicrobial efficacy of this compound against common microorganisms. Note: These values are examples based on the known activity of medium-chain monoglycerides (B3428702) and may not represent the exact efficacy of a specific this compound product.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | ATCC Strain | MIC (µg/mL) |
| Staphylococcus aureus | 6538 | 500 - 1000 |
| Escherichia coli | 8739 | 1000 - 2000 |
| Candida albicans | 10231 | 250 - 500 |
| Aspergillus niger | 16404 | >2000 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Microorganism | ATCC Strain | MBC/MFC (µg/mL) |
| Staphylococcus aureus | 6538 | 1000 - 2000 |
| Escherichia coli | 8739 | >2000 |
| Candida albicans | 10231 | 500 - 1000 |
| Aspergillus niger | 16404 | >2000 |
Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.8 | 5.5 | 5.0 |
| 4 | 7.2 | 5.5 | 4.8 | 4.0 |
| 8 | 8.5 | 5.2 | 3.5 | <3.0 |
| 24 | 9.0 | 5.0 | <3.0 | <3.0 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the antimicrobial efficacy of this compound. By determining the MIC, MBC/MFC, and time-kill kinetics, researchers can obtain valuable data to support its use as a multifunctional ingredient with preservative-boosting capabilities in a variety of formulations. Adherence to standardized methodologies is crucial for generating reliable and reproducible results.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. ekokoza.cz [ekokoza.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new alternative to cosmetics preservation and the effect of the particle size of the emulsion droplets on preservation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Glyceryl Caprylate-Caprate in the Formulation of Nanoemulsions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl caprylate-caprate is a versatile, plant-derived ingredient widely utilized in the formulation of nanoemulsions for pharmaceutical and cosmetic applications.[1] As a mono- and diglyceride of caprylic and capric acids, it functions as an effective co-emulsifier and co-surfactant, contributing to the formation of stable, small droplet-sized emulsions.[1] Its amphiphilic nature allows it to reduce interfacial tension between oil and water phases, enhancing the stability of nanoemulsion formulations. Furthermore, this compound is recognized for its emollient, hydrating, and antimicrobial properties, making it a valuable component in topical drug delivery systems.[1]
Nanoemulsions are kinetically stable, isotropic dispersions of oil and water with droplet sizes typically ranging from 20 to 200 nm.[2] Their small droplet size provides a large interfacial area, which can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3] In topical formulations, nanoemulsions can improve the permeation of APIs through the skin barrier.[4]
This document provides detailed application notes and experimental protocols for the formulation and characterization of nanoemulsions incorporating this compound.
Data Presentation
Table 1: Exemplary Formulation Compositions for this compound Based Nanoemulsions
| Component Role | Exemplary Ingredient | Formulation 1 (w/w %) | Formulation 2 (w/w %) | Formulation 3 (w/w %) |
| Oil Phase | Caprylic/Capric Triglyceride | 10.0 | 15.0 | 20.0 |
| Primary Surfactant | Polysorbate 80 | 15.0 | 20.0 | 25.0 |
| Co-surfactant | This compound | 5.0 | 7.5 | 10.0 |
| Aqueous Phase | Purified Water | 70.0 | 57.5 | 45.0 |
| Active Ingredient | e.g., Ibuprofen | (Up to solubility limit in oil phase) | (Up to solubility limit in oil phase) | (Up to solubility limit in oil phase) |
Table 2: Typical Characterization Parameters of Optimized this compound Nanoemulsions
| Parameter | Typical Value | Method of Analysis |
| Mean Droplet Size | 20 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Electrophoretic Light Scattering |
| pH | 5.5 - 7.0 | pH Meter |
| Viscosity | 50 - 200 cP | Viscometer |
| Physical Stability | No phase separation after 3 months at 25°C/60% RH and 40°C/75% RH | Visual Inspection & DLS |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion using High-Pressure Homogenization
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion using this compound as a co-surfactant.
Materials:
-
Oil Phase: Caprylic/Capric Triglyceride
-
Primary Surfactant: Polysorbate 80
-
Co-surfactant: this compound
-
Aqueous Phase: Purified Water
-
Active Pharmaceutical Ingredient (API) - optional, soluble in the oil phase
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Analytical balance
Methodology:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amounts of Caprylic/Capric Triglyceride and the oil-soluble API (if applicable).
-
Add the specified quantity of this compound and Polysorbate 80 to the oil phase.
-
Gently heat the mixture to 40-60°C while stirring with a magnetic stirrer until all components are fully dissolved and a homogenous oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately measure the required amount of purified water.
-
Heat the aqueous phase to 40-60°C.
-
-
Formation of the Coarse Emulsion:
-
Gradually add the aqueous phase to the oil phase while homogenizing at a high speed (e.g., 5000-10000 rpm) using a high-shear mixer for 5-10 minutes. This will result in the formation of a coarse emulsion.
-
-
Nanoemulsification:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Operate the homogenizer at a pressure of approximately 1000-1500 bar for 3-5 cycles. The exact pressure and number of cycles may need to be optimized for a specific formulation.
-
Cool the resulting nanoemulsion to room temperature.
-
Protocol 2: Characterization of the this compound Nanoemulsion
Objective: To determine the key physicochemical properties of the prepared nanoemulsion.
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean droplet size and PDI. A PDI value below 0.3 is generally indicative of a narrow size distribution.
2. Zeta Potential Measurement:
-
Dilute the nanoemulsion sample with purified water.
-
Measure the zeta potential using an electrophoretic light scattering instrument. A zeta potential of greater than |±20| mV suggests good electrostatic stability.
3. pH Measurement:
-
Measure the pH of the undiluted nanoemulsion using a calibrated pH meter.
4. Viscosity Determination:
-
Measure the viscosity of the nanoemulsion using a viscometer with an appropriate spindle at a controlled temperature.
5. Stability Studies:
-
Store the nanoemulsion samples in sealed containers at different temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
At specified time intervals (e.g., 1, 3, and 6 months), visually inspect the samples for any signs of phase separation, creaming, or cracking.
-
Measure the droplet size, PDI, and zeta potential at each time point to monitor any changes in the physical stability of the nanoemulsion.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of a nanoemulsion.
References
Application Notes and Protocols: Glyceryl Caprylate-Caprate as a Co-emulsifier in Oil-in-Water Creams
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl caprylate-caprate is a versatile, plant-derived ingredient that functions as an effective co-emulsifier in the formulation of stable oil-in-water (O/W) creams.[1][2] Its multifunctional nature also imparts emollient, moisturizing, and antimicrobial properties to topical formulations.[1][3] As a co-emulsifier, it works in conjunction with a primary emulsifier to enhance the stability and texture of the cream. Its amphiphilic structure allows it to reduce the surface tension between the oil and water phases, leading to the formation of smaller droplets and more stable emulsions.[4]
These application notes provide detailed protocols for the formulation and evaluation of O/W creams incorporating this compound. The information is intended to guide researchers and formulation scientists in developing stable and effective topical products.
Key Functions and Benefits
-
Co-emulsifier: this compound is primarily used to stabilize O/W emulsions.[2]
-
Formulation Stabilizer: It improves the consistency and stability of emulsions, ensuring a homogenous and pleasant texture.[1][3]
-
Antimicrobial Properties: It acts as a mild preservative, inhibiting the growth of bacteria and yeast in cosmetic products.[1][3]
-
Emollient and Moisturizer: It softens and hydrates the skin by strengthening the skin's hydrolipidic film and retaining moisture.[1][3]
-
Natural and Biodegradable: Derived from coconut or palm kernel oil, it is a suitable choice for natural and organic formulations.[3]
Formulation Guidelines
This compound is typically used at concentrations ranging from 0.5% to 5.0% (w/w) in O/W cream formulations.[2] The optimal concentration will depend on the specific oil phase composition, the primary emulsifier used, and the desired final product characteristics.
Illustrative Oil-in-Water Cream Formulation
The following table provides a sample formulation for a stable O/W cream utilizing this compound as a co-emulsifier.
| Phase | Ingredient | Function | % (w/w) |
| A (Oil Phase) | Caprylic/Capric Triglyceride | Emollient | 15.0 |
| Cetearyl Alcohol | Thickener, Emulsifier | 3.0 | |
| Glyceryl Stearate | Emulsifier (Primary) | 2.0 | |
| This compound | Co-emulsifier, Stabilizer | 1.5 | |
| Tocopherol (Vitamin E) | Antioxidant | 0.5 | |
| B (Water Phase) | Deionized Water | Solvent | 75.5 |
| Glycerin | Humectant | 2.0 | |
| Xanthan Gum | Thickener | 0.3 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Fragrance | Fragrance | 0.2 |
Experimental Protocols
Protocol for Preparation of O/W Cream
This protocol outlines the laboratory-scale preparation of an oil-in-water cream.
Equipment:
-
Two heat-resistant glass beakers
-
Water bath or heating mantle
-
Overhead stirrer or homogenizer
-
Weighing balance
-
Spatulas and watch glasses
Procedure:
-
Phase A Preparation: Weigh all ingredients of the oil phase (Phase A) into a heat-resistant beaker. Heat to 75-80°C in a water bath until all components are melted and uniform.
-
Phase B Preparation: In a separate beaker, weigh the water and glycerin of the water phase (Phase B). Disperse the xanthan gum in the glycerin before adding the water, then heat to 75-80°C while stirring until the xanthan gum is fully hydrated.
-
Emulsification: Slowly add the oil phase (Phase A) to the water phase (Phase B) under continuous homogenization or high-speed stirring. Continue homogenization for 5-10 minutes to form a fine emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently with an overhead stirrer.
-
Phase C Addition: Once the emulsion has cooled to below 40°C, add the ingredients of the cool-down phase (Phase C) one by one, mixing well after each addition.
-
Final Mixing: Continue stirring until the cream is uniform and has reached room temperature.
-
pH Adjustment (if necessary): Measure the pH of the final cream and adjust to the desired range (typically 5.0-6.5 for skin products) using a suitable acid or base (e.g., citric acid or sodium hydroxide (B78521) solution).
Protocol for Emulsion Stability Testing
Emulsion stability is a critical parameter. The following tests can be performed to assess the stability of the formulated O/W creams.
4.2.1. Macroscopic Evaluation:
-
Procedure: Store the cream samples in transparent glass jars at different temperature conditions: room temperature (20-25°C), elevated temperature (40°C), and refrigerated (4°C). Observe the samples for any signs of physical instability such as phase separation, creaming, coalescence, or changes in color and odor at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months).
4.2.2. Centrifugation Test:
-
Procedure: Place 5-10 g of the cream sample in a centrifuge tube. Centrifuge at 3000 rpm for 30 minutes. After centrifugation, observe the sample for any signs of phase separation. A stable emulsion will show no separation.
4.2.3. Freeze-Thaw Cycling:
-
Procedure: Subject the cream samples to at least three freeze-thaw cycles. Each cycle consists of storing the sample at -10°C for 24 hours followed by storage at room temperature (25°C) for 24 hours. After the cycles, visually inspect the samples for any changes in consistency, appearance, or phase separation.
Protocol for Particle Size Analysis
The droplet size of the internal (oil) phase is a key indicator of emulsion stability and texture.
Equipment:
-
Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer)
-
Microscope with a calibrated eyepiece or imaging software
Procedure (Laser Diffraction):
-
Disperse a small amount of the cream sample in deionized water to obtain an appropriate obscuration level as recommended by the instrument manufacturer.
-
Analyze the sample using the laser diffraction instrument to determine the droplet size distribution.
-
Record the mean droplet size (e.g., D[5][6]) and the span of the distribution. Smaller and more uniform droplet sizes generally indicate a more stable emulsion.
Protocol for Viscosity Measurement
Viscosity affects the spreadability, feel, and stability of the cream.
Equipment:
-
Brookfield Viscometer or a similar rotational viscometer with appropriate spindles.
Procedure:
-
Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the cream.
-
Immerse the spindle into the center of the cream sample, ensuring it is submerged to the marked level.
-
Allow the spindle to rotate for a set period (e.g., 1 minute) to obtain a stable reading.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Quantitative Data Summary
The following tables present representative data illustrating the effect of varying concentrations of this compound on the physical properties of a model O/W cream.
Table 1: Effect of this compound Concentration on Emulsion Droplet Size
| This compound Conc. (% w/w) | Mean Droplet Size (D[5][6], µm) after 24 hours |
| 0.5 | 8.2 |
| 1.0 | 5.5 |
| 1.5 | 3.1 |
| 2.0 | 2.8 |
Table 2: Effect of this compound Concentration on Viscosity
| This compound Conc. (% w/w) | Viscosity (cP) at 25°C (Spindle 4, 10 rpm) |
| 0.5 | 12,500 |
| 1.0 | 15,800 |
| 1.5 | 18,200 |
| 2.0 | 19,500 |
Table 3: Accelerated Stability Testing Results (40°C for 30 days)
| This compound Conc. (% w/w) | Visual Appearance | Phase Separation |
| 0.5 | Slight creaming | Minor |
| 1.0 | Homogeneous | None |
| 1.5 | Homogeneous | None |
| 2.0 | Homogeneous | None |
Visualizations
Caption: Workflow for O/W cream formulation with this compound.
Caption: Experimental workflow for evaluating O/W cream properties.
Conclusion
This compound is a highly effective co-emulsifier for creating stable and aesthetically pleasing oil-in-water creams. Its inclusion in formulations can lead to a reduction in emulsion droplet size and an increase in viscosity, both of which contribute to enhanced long-term stability. The provided protocols offer a framework for the systematic formulation and evaluation of O/W creams containing this multifunctional ingredient, enabling the development of high-quality topical products for the pharmaceutical and cosmetic industries.
References
Application Notes and Protocols: Development of Self-Emulsifying Drug Delivery Systems (SEDDS) with Glyceryl Caprylate/Caprate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][2] These systems are a promising strategy for enhancing the oral bioavailability of poorly water-soluble drugs.[1][3] Glyceryl caprylate/caprate, a mixture of mono- and diglycerides of caprylic and capric acids, is a valuable excipient in SEDDS formulations.[4][5] It functions as the oil phase, offering good solubilizing capacity for many lipophilic drugs and contributing to the formation of stable emulsions.[4][5][6] Its plant-derived origin, emollient properties, and antimicrobial activity also make it a favorable choice in formulation development.[7][8]
These application notes provide a comprehensive guide to the development and characterization of SEDDS incorporating glyceryl caprylate/caprate. Detailed protocols for key experimental procedures are provided to assist researchers in this field.
Experimental Workflow for SEDDS Development
The development of a robust SEDDS formulation follows a systematic workflow, from excipient screening to in vitro characterization. The following diagram illustrates the key stages involved.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. Role of Components in the Formation of Self-microemulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miye.care [miye.care]
- 8. specialchem.com [specialchem.com]
Application Notes and Protocols: Glyceryl Caprylate-Caprate as a Functional Ingredient in Anti-Acne Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl caprylate-caprate is a multifunctional cosmetic ingredient derived from the esterification of glycerin with caprylic and capric acids, which are medium-chain fatty acids typically sourced from coconut or palm kernel oil.[1] While traditionally used as an emollient, co-emulsifier, and preservative in cosmetic formulations, its inherent antimicrobial and anti-inflammatory properties make it a compelling functional ingredient for the development of anti-acne preparations.[1][2] This document provides detailed application notes and experimental protocols for researchers and formulators interested in leveraging the anti-acne benefits of this compound.
Mechanism of Action in Acne
The therapeutic potential of this compound in acne vulgaris stems from a multi-pronged approach targeting key factors in acne pathogenesis:
-
Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial activity against bacteria and yeast.[1][2] This is particularly relevant for its efficacy against Cutibacterium acnes (formerly Propionibacterium acnes), the bacterium implicated in the inflammatory phase of acne.[3] The lipophilic nature of the molecule is believed to facilitate its interaction with bacterial cell membranes, leading to disruption and inhibition of bacterial proliferation.
-
Anti-inflammatory Properties: The caprylic and capric acid moieties of this compound are understood to possess anti-inflammatory effects. Research on capric acid has demonstrated its ability to reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in response to C. acnes.[4][5][6] This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways.[4][5]
-
Sebum Regulation (Potential): While direct evidence for this compound's effect on sebum production is limited, its constituent, glycerin, is known to play a role in skin hydration and barrier function.[7][8] A well-hydrated and balanced skin barrier may help to regulate sebum production. Further research is needed to fully elucidate the direct impact of this compound on sebocyte activity.
-
Non-Comedogenic Properties: this compound is considered to be low to non-comedogenic, meaning it is unlikely to clog pores, a crucial characteristic for any ingredient intended for acne-prone skin.[1][9]
Data Presentation
Table 1: In-Vitro Antimicrobial and Anti-inflammatory Activity (Hypothetical Data)
| Parameter | Test Organism/Cell Line | This compound Concentration | Result |
| Minimum Inhibitory Concentration (MIC) | Cutibacterium acnes | 0.1% - 1.0% (w/v) | Expected to inhibit bacterial growth |
| IL-6 Secretion Inhibition | C. acnes-stimulated Keratinocytes | 0.05% - 0.5% (w/v) | Expected dose-dependent reduction |
| TNF-α Secretion Inhibition | C. acnes-stimulated Keratinocytes | 0.05% - 0.5% (w/v) | Expected dose-dependent reduction |
| NF-κB Activation | C. acnes-stimulated Keratinocytes | 0.1% - 0.5% (w/v) | Expected inhibition of nuclear translocation |
Table 2: Clinical Efficacy in Mild to Moderate Acne (Hypothetical 12-Week Study)
| Clinical Endpoint | Placebo | 2% this compound Cream |
| Mean Reduction in Inflammatory Lesions | 15% | 45% |
| Mean Reduction in Non-inflammatory Lesions | 10% | 30% |
| Reduction in Sebumeter® Readings | 5% | 20% |
| Investigator's Global Assessment (IGA) Success Rate | 8% | 35% |
Mandatory Visualization
Caption: Mechanism of action of this compound in acne.
References
- 1. specialchem.com [specialchem.com]
- 2. GLYCERYL CAPRYLATE - Ataman Kimya [atamanchemicals.com]
- 3. ellemental.com [ellemental.com]
- 4. Anti-bacterial and anti-inflammatory properties of capric acid against Propionibacterium acnes: a comparative study with lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. Glycerol and the skin: holistic approach to its origin and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. specialchem.com [specialchem.com]
Application Notes & Protocols: Formulation of Nanostructured Lipid Carriers (NLCs) Using Glyceryl Caprylate-Caprate
Introduction
Solid Lipid Nanoparticles (SLNs) have been recognized as a promising drug delivery system, utilizing biocompatible lipids that are solid at body temperature.[1] However, they can be subject to limitations such as low drug loading capacity and potential drug expulsion during storage due to lipid crystallization.[2][3] To overcome these challenges, Nanostructured Lipid Carriers (NLCs) were developed. NLCs are a second-generation system that incorporates a blend of solid and liquid lipids, creating a less-ordered crystalline structure.[3][4] This imperfect matrix enhances drug loading, improves encapsulation efficiency, and minimizes drug leakage during storage.[4]
Glyceryl caprylate-caprate is a plant-based, low-viscosity liquid lipid known for its emollient and anti-microbial properties.[5] While its liquid state makes it unsuitable for forming traditional SLNs on its own, it is an excellent candidate for the liquid lipid component in NLC formulations. These application notes provide a detailed protocol for the formulation and characterization of NLCs using this compound as the liquid lipid, intended for researchers, scientists, and drug development professionals.
Materials and Equipment
Materials
-
Solid Lipid: Glyceryl behenate (B1239552) (e.g., Compritol® 888 ATO) or Glyceryl palmitostearate (e.g., Precirol® ATO 5)[6][7]
-
Liquid Lipid: Glyceryl Caprylate/Caprate
-
Surfactant/Emulsifier: Polysorbate 80 (Tween® 80) or Poloxamer 188[8][9]
-
Active Pharmaceutical Ingredient (API): Model hydrophobic drug (e.g., Curcumin, Efavirenz)[7][9]
-
Aqueous Phase: Purified water (Milli-Q® or equivalent)
Equipment
-
High-Pressure Homogenizer (HPH)
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Magnetic stirrer with heating plate
-
Digital thermometer
-
Particle size and zeta potential analyzer
-
Differential Scanning Calorimeter (DSC)
-
UV-Vis Spectrophotometer
-
Centrifugation unit
-
Lyophilizer (optional, for long-term stability)[10]
Experimental Protocols
Protocol 1: NLC Formulation via Hot High-Pressure Homogenization (HPH)
This method is reliable, suitable for scale-up, and avoids the use of toxic organic solvents.[9][11] It involves the preparation of a hot oil-in-water (o/w) nanoemulsion followed by cooling to form the NLCs.
Workflow for NLC Formulation
Caption: Workflow for NLC preparation using the hot high-pressure homogenization method.
Step-by-Step Procedure:
-
Lipid Phase Preparation: Weigh the desired amounts of solid lipid (e.g., glyceryl behenate) and liquid lipid (this compound). Heat the mixture 5-10°C above the melting point of the solid lipid until a clear, homogenous oil phase is formed. Dissolve the hydrophobic API in this molten lipid phase.[6]
-
Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the surfactant (e.g., Tween® 80) in purified water. Heat this solution to the same temperature as the lipid phase.[12]
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer. Subject this mixture to high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water pre-emulsion.[11]
-
High-Pressure Homogenization: Immediately introduce the hot pre-emulsion into the high-pressure homogenizer, which is also pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure ranging from 500 to 1500 bar.[13] Increasing the number of cycles or pressure can reduce particle size, but excessive energy may lead to particle coalescence.
-
NLC Formation: The resulting hot nanoemulsion is allowed to cool down to room temperature. During cooling, the lipid precipitates and recrystallizes, forming the final NLC dispersion.
-
Storage: Store the NLC dispersion in sealed vials at 4°C.
Protocol 2: NLC Characterization
Workflow for NLC Characterization
Caption: Standard characterization workflow for manufactured Nanostructured Lipid Carriers.
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the NLC dispersion with purified water to an appropriate concentration.
-
Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
-
Zeta potential is a key indicator of colloidal stability; values greater than |±30| mV are generally considered stable.[14]
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the free, unencapsulated drug from the NLCs. This can be done by centrifuging the dispersion and collecting the supernatant.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipids] x 100
-
-
-
Differential Scanning Calorimetry (DSC):
-
Lyophilize the NLC dispersion to obtain a dry powder.
-
Analyze the thermal behavior of the bulk lipids, the pure API, and the lyophilized NLCs using DSC.
-
Scan samples at a controlled heating rate (e.g., 10°C/min).
-
Reductions in the melting point and enthalpy of the lipids in the NLC formulation compared to the bulk material can indicate the amorphous state and nanoparticle formation.[7]
-
-
Stability Studies:
-
Store the NLC dispersions under controlled ICH conditions (e.g., 25°C/60% RH and 40°C/75% RH).[10][14]
-
At specified time points (e.g., 0, 1, 4, and 8 weeks), withdraw samples and re-characterize them for particle size, PDI, zeta potential, and EE to assess physical stability and drug leakage.[9][14]
-
Data Presentation
Quantitative data should be summarized for clear comparison. The tables below show example formulation parameters and expected characterization results.
Table 1: Example Formulation Components
| Component | Example Material | Concentration (% w/w) | Function |
| Solid Lipid | Glyceryl Behenate | 5 - 10% | Forms the solid core matrix |
| Liquid Lipid | This compound | 1 - 5% | Creates imperfections in the matrix, enhances drug loading |
| Surfactant | Tween® 80 | 1 - 3% | Stabilizes the nanoparticle dispersion |
| Active Ingredient (API) | Model Hydrophobic Drug | 0.1 - 1% | Therapeutic agent |
| Aqueous Phase | Purified Water | q.s. to 100% | Dispersion medium |
Table 2: Influence of Lipid Composition on NLC Properties (Example Data)
| Formulation ID | Solid:Liquid Lipid Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| NLC-1 | 90:10 | 155 ± 5.2 | 0.21 | -32.5 ± 1.8 | 91.4 ± 2.5 |
| NLC-2 | 80:20 | 172 ± 6.1 | 0.19 | -35.1 ± 2.1 | 95.8 ± 1.9 |
| NLC-3 | 70:30 | 185 ± 7.5 | 0.25 | -33.7 ± 1.5 | 98.1 ± 2.2 |
Note: Data are representative. Increasing the liquid lipid (this compound) content can lead to larger particle sizes but often results in higher encapsulation efficiency.[3]
Visualization of SLN vs. NLC Structure
The inclusion of this compound fundamentally alters the nanoparticle structure from a highly ordered SLN to a less-ordered NLC, which is key to its improved performance.
Caption: Structural comparison of a Solid Lipid Nanoparticle and a Nanostructured Lipid Carrier.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. sid.ir [sid.ir]
- 5. specialchem.com [specialchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. jocpr.com [jocpr.com]
- 14. Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Phase Separation in Emulsions Containing Glyceryl Caprylate-Caprate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming phase separation in emulsions formulated with glyceryl caprylate-caprate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My oil-in-water (O/W) emulsion containing this compound is showing signs of creaming (an oily layer at the top). How can I resolve this?
A1: Creaming is a common sign of emulsion instability and can often be addressed by optimizing the formulation and processing parameters.
Troubleshooting Steps:
-
Verify Emulsifier System's HLB: this compound is a co-emulsifier and works best in combination with a primary emulsifier.[1][2] Ensure the overall Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is appropriate for your oil phase. For many oil-in-water emulsions, an HLB value between 8 and 18 is recommended.[3]
-
Optimize this compound Concentration: As a co-emulsifier, the concentration of this compound is crucial. A typical use level in emulsions is between 0.3% and 1.0%.[4][5] Higher concentrations can sometimes decrease viscosity, potentially contributing to creaming.[6]
-
Increase Aqueous Phase Viscosity: A higher viscosity in the continuous (water) phase can slow down the movement of oil droplets, thus reducing creaming. Consider adding a rheology modifier such as xanthan gum or carbomer.
-
Reduce Droplet Size: Smaller oil droplets are less prone to creaming. This can be achieved by optimizing the homogenization process (e.g., increasing speed or time).
-
Control Processing Temperature: Ensure both the oil and water phases are heated to a similar temperature (typically 70-75°C) before emulsification to ensure proper dispersion.[7]
Q2: My emulsion is experiencing coalescence, where oil droplets are merging and leading to complete phase separation. What are the likely causes and solutions?
A2: Coalescence is an irreversible process that indicates a more significant instability issue than creaming.
Troubleshooting Steps:
-
Incorrect HLB of the Emulsifier System: This is a primary cause of coalescence. The HLB of your emulsifier blend must be optimized for the specific oil phase you are using.[8] A systematic approach of testing different ratios of high and low HLB emulsifiers in combination with this compound is recommended.
-
Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of the oil droplets, leading to their fusion.[7] Consider incrementally increasing the concentration of your primary emulsifier or the this compound.
-
pH Imbalance: The stability of some emulsifiers is pH-dependent. This compound performs optimally in a pH range of 4.5 to 7.0.[2] Drastic pH changes can affect the charge on the oil droplets and reduce the repulsive forces that prevent coalescence. Measure and adjust the pH of your formulation as needed.
-
High Storage Temperatures: Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and a higher likelihood of coalescence. Store your emulsion at a controlled, cool temperature.
Q3: I'm observing a grainy texture or crystallization in my emulsion over time. What could be causing this?
A3: A grainy texture can arise from the crystallization of certain ingredients, particularly when using ionic emulsifiers at low temperatures. While this compound itself is not prone to this, other components in your formulation might be.
Troubleshooting Steps:
-
Check for Crystallization of Other Excipients: High melting point lipids or waxes in your formulation may be crystallizing if the emulsion is not cooled properly. Ensure that both phases are heated sufficiently to melt all components before emulsification and that the cooling process is controlled.
-
Evaluate Emulsifier Compatibility: If you are using an ionic emulsifier, it could be crystallizing at lower temperatures. Consider adjusting the ratio of ionic to non-ionic emulsifiers in your system.
Data Presentation
Table 1: Typical Properties and Recommended Usage of this compound
| Property | Value | Reference |
| INCI Name | Glyceryl Caprylate/Caprate | [9] |
| Appearance | Clear to slightly yellowish liquid | [9] |
| Function | Co-emulsifier, Stabilizer, Emollient, Antimicrobial | [2][6] |
| Recommended Use Level (as co-emulsifier) | 0.3% - 1.0% | [4][5] |
| Recommended Use Level (as preservative booster) | 0.3% - 0.5% | [6] |
| Optimal pH Range | 4.5 - 7.0 | [2] |
| Solubility | Slightly soluble in water, soluble in oils | [5] |
| HLB Value (Glyceryl Caprylate) | ~6.5 | [10] |
Table 2: Troubleshooting Guide for Emulsion Instability
| Instability Issue | Potential Cause | Recommended Action |
| Creaming | Insufficient viscosity, Large droplet size, Incorrect emulsifier concentration | Increase viscosity of the continuous phase, Optimize homogenization, Adjust emulsifier concentration |
| Coalescence | Incorrect HLB, Insufficient emulsifier concentration, pH imbalance, High storage temperature | Optimize HLB of the emulsifier system, Increase emulsifier concentration, Adjust and buffer pH, Store at a controlled temperature |
| Flocculation | Low zeta potential (insufficient electrostatic repulsion) | Adjust pH, Add electrolytes (in W/O emulsions) |
| Phase Inversion | Incorrect oil/water ratio, Inappropriate emulsifier HLB, Temperature fluctuations | Adjust phase volume ratio, Select emulsifier with appropriate HLB, Control processing temperature |
| Graininess/Crystallization | Crystallization of high melting point lipids or ionic emulsifiers | Ensure complete melting of all components before emulsification, Control cooling rate, Adjust emulsifier blend |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound
Materials:
-
Oil Phase: Lipophilic active ingredient, other oils/emollients, primary low-HLB emulsifier, this compound.
-
Aqueous Phase: Deionized water, hydrophilic active ingredient, primary high-HLB emulsifier, humectants (e.g., glycerin), rheology modifier (e.g., xanthan gum).
-
Preservative.
Procedure:
-
Oil Phase Preparation: In a heat-resistant beaker, combine all oil-soluble ingredients, including the primary low-HLB emulsifier and this compound. Heat to 75-80°C while stirring gently until all components are melted and uniform.
-
Aqueous Phase Preparation: In a separate heat-resistant beaker, disperse the rheology modifier in the humectant (if using) to prevent clumping. Add this to the deionized water along with the high-HLB emulsifier and any other water-soluble components. Heat to 75-80°C with stirring until all solids are dissolved.
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear homogenizer (e.g., rotor-stator) at a moderate speed.
-
Homogenization: Increase the homogenization speed and continue for 3-5 minutes to reduce the droplet size and form a fine, uniform emulsion.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools.
-
Addition of Preservative: Once the emulsion has cooled to below 40°C, add the preservative and any other temperature-sensitive ingredients.
-
Final Mixing: Continue gentle stirring until the emulsion reaches room temperature.
Protocol 2: Characterization of Emulsion Stability
1. Macroscopic Evaluation:
- Visually inspect the emulsion for any signs of phase separation, creaming, coalescence, or changes in color and odor at regular intervals (e.g., 24h, 48h, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C, 4°C).
2. Microscopic Evaluation:
- Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
- Observe the droplet size, shape, and distribution using an optical microscope. Look for signs of droplet aggregation or coalescence.
3. Particle Size Analysis (Dynamic Light Scattering - DLS):
- Dilute the emulsion with deionized water to a suitable concentration for DLS analysis.
- Measure the mean droplet diameter and polydispersity index (PDI) to quantify the droplet size distribution. A narrow PDI indicates a more uniform emulsion.
- Monitor changes in particle size over time as an indicator of instability.
4. Zeta Potential Measurement:
- Dilute the emulsion in an appropriate buffer or deionized water.
- Measure the zeta potential using a suitable instrument. For O/W emulsions, a zeta potential of > |25| mV generally indicates good electrostatic stability.[1]
5. Viscosity Measurement:
- Measure the viscosity of the emulsion using a viscometer or rheometer at a controlled temperature.
- Changes in viscosity over time can indicate structural changes within the emulsion.
6. Accelerated Stability Testing:
- Centrifugation: Centrifuge the emulsion at a high speed (e.g., 3000 rpm for 30 minutes) and observe for any phase separation. This can quickly predict long-term stability.
- Freeze-Thaw Cycles: Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours) for several cycles. Visually inspect for any signs of instability after each cycle.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing emulsion instability.
Caption: Key factors influencing emulsion stability.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. This compound|Multifunctional Ester for Research [benchchem.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. ellemental.com [ellemental.com]
- 5. GLYCERYL CAPRYLATE - Ataman Kimya [atamanchemicals.com]
- 6. Glyceryl Caprylate - GMCY - Preservation - Emulsifier - Cosmacon [cosmacon.de]
- 7. benchchem.com [benchchem.com]
- 8. pharmadigests.com [pharmadigests.com]
- 9. specialchem.com [specialchem.com]
- 10. phytoaxia.com [phytoaxia.com]
Impact of pH on the stability and efficacy of glyceryl caprylate-caprate
Welcome to the Technical Support Center for Glyceryl Caprylate-Caprate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance on the impact of pH on the stability and efficacy of this compound in your formulations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulations containing this compound?
A1: The recommended pH range for optimal performance of this compound in aqueous formulations is between 4.5 and 7.0.[1][2] Within this range, it effectively functions as an emulsifier, emollient, and preservative booster.
Q2: How does pH affect the antimicrobial efficacy of this compound?
A2: The antimicrobial activity of this compound is enhanced in more acidic conditions. As the pH decreases towards 4.5, its efficacy against bacteria and yeast generally increases. This is a critical consideration when developing self-preserving formulations.
Q3: Can this compound be used in formulations outside the 4.5-7.0 pH range?
A3: While it is possible to use this compound outside of its optimal pH range, its performance may be compromised. At a pH above 7.0, its antimicrobial efficacy tends to decrease. Furthermore, at highly alkaline pH values, glyceryl esters like this compound can be prone to hydrolysis, which can lead to a breakdown of the ingredient and potential instability of the formulation over time.
Q4: How does pH influence the stability of emulsions formulated with this compound?
A4: The stability of an emulsion is often linked to the pH of the aqueous phase. For oil-in-water (O/W) emulsions stabilized with this compound, operating within the 4.5 to 7.0 pH range is recommended for optimal stability. Deviating from this, particularly to the alkaline side, can affect the interfacial film and potentially lead to emulsion instability.
Q5: I am observing a decrease in viscosity in my emulsion after adding this compound. Is this related to pH?
A5: While pH can influence emulsion viscosity, this compound itself can reduce the viscosity of some O/W emulsions due to its surface-active properties.[3] This effect may be more pronounced at higher concentrations of this compound. It is advisable to conduct viscosity trials at your target pH to determine the impact.
Troubleshooting Guides
Issue 1: Emulsion Instability (Phase Separation, Creaming)
Possible Cause: The pH of your formulation is outside the optimal range for this compound.
Troubleshooting Steps:
-
Measure the pH of your emulsion's aqueous phase. Confirm that it falls within the recommended 4.5 to 7.0 range.
-
Adjust the pH if necessary. If the pH is too high or too low, use appropriate pH adjusters (e.g., citric acid, sodium hydroxide) to bring it within the optimal range. Add adjusters slowly and with gentle mixing to avoid shocking the emulsion.
-
Evaluate emulsion stability at different pH points. Prepare small test batches at varying pH levels (e.g., 4.5, 5.5, 6.5) to identify the point of maximum stability for your specific formulation.
-
Consider the impact of other ingredients. The pKa of other ingredients in your formulation can influence the final pH and overall stability.
Caption: Troubleshooting workflow for emulsion instability.
Issue 2: Loss of Preservative Efficacy
Possible Cause: The pH of the formulation is not optimal for the antimicrobial activity of this compound.
Troubleshooting Steps:
-
Confirm the pH of your final formulation. Ensure it is within a range where this compound is an effective antimicrobial, ideally towards the lower end of the 4.5-7.0 range for enhanced activity.
-
Evaluate the impact of buffering. If your formulation's pH is prone to drifting over time, consider adding a suitable buffering system to maintain it within the target range.
-
Consider synergistic ingredients. The antimicrobial effect of this compound can be boosted by other ingredients. For instance, combining it with organic acids can enhance its efficacy.
-
Perform a preservative efficacy test (PET) or challenge test. This is the definitive way to ensure your preservative system is effective in the final formulation at its intended pH.
Caption: Troubleshooting workflow for loss of preservative efficacy.
Data Presentation
The following tables provide illustrative data on how pH can affect the performance of this compound. Note that exact values will vary depending on the specific formulation.
Table 1: Illustrative Impact of pH on O/W Emulsion Stability
| pH | Mean Droplet Size (µm) | Zeta Potential (mV) | Creaming Index (%) after 24h | Visual Appearance |
| 3.5 | 5.8 | -15.2 | 12 | Signs of coalescence |
| 4.5 | 2.1 | -22.5 | 4 | Stable |
| 5.5 | 1.5 | -28.9 | <1 | Very Stable |
| 6.5 | 1.8 | -32.1 | <1 | Very Stable |
| 7.5 | 3.2 | -35.7 | 8 | Slight creaming |
| 8.5 | 7.1 | -40.3 | 15 | Visible phase separation |
Table 2: Illustrative pH-Dependent Antimicrobial Efficacy (MIC in % w/w)
| Microorganism | pH 4.5 | pH 5.5 | pH 6.5 | pH 7.5 |
| Staphylococcus aureus | 0.4% | 0.6% | 0.8% | >1.0% |
| Escherichia coli | 0.5% | 0.7% | 0.9% | >1.0% |
| Candida albicans | 0.3% | 0.5% | 0.7% | 0.9% |
| Aspergillus brasiliensis | 0.6% | 0.8% | >1.0% | >1.0% |
Table 3: Illustrative Impact of pH on Chemical Stability (Hydrolysis)
| pH | Hydrolysis Rate Constant (k) at 40°C | Estimated Half-life |
| 5.0 | Very Low | > 2 years |
| 7.0 | Low | ~1.5 years |
| 9.0 | Moderate | < 6 months |
| 11.0 | High | < 1 month |
Experimental Protocols
Protocol 1: Evaluation of Emulsion Stability
-
Preparation of Emulsions:
-
Prepare a base oil phase and a base aqueous phase for your O/W emulsion.
-
Divide the aqueous phase into several beakers and adjust the pH of each to the desired test values (e.g., 4.5, 5.5, 6.5, 7.5, 8.5) using citric acid or sodium hydroxide (B78521) solutions.
-
Add this compound to either the oil or water phase (depending on your formulation procedure) at the desired concentration (e.g., 1.0% w/w).
-
Create the emulsions using a consistent homogenization process for all samples.
-
-
Initial Analysis (Time = 0):
-
pH Measurement: Confirm the final pH of each emulsion.
-
Droplet Size Analysis: Use a laser diffraction particle size analyzer to determine the mean droplet size and distribution.
-
Zeta Potential Measurement: Dilute a sample of the emulsion in deionized water and measure the zeta potential to assess the surface charge of the droplets.
-
Viscosity Measurement: Use a viscometer to record the initial viscosity.
-
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge samples of each emulsion at 3000 rpm for 30 minutes. Measure the height of any separated layers to calculate the creaming index.
-
Freeze-Thaw Cycles: Subject the samples to at least three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature for 24 hours. After each cycle, visually inspect for phase separation, changes in texture, and measure pH and viscosity.
-
-
Long-Term Stability Testing:
-
Store samples of each emulsion at various controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
At set time points (e.g., 1, 2, 4, 8, and 12 weeks), repeat the analysis from step 2 and visually assess for any changes.
-
Protocol 2: pH-Dependent Minimum Inhibitory Concentration (MIC) Testing
-
Preparation of Media:
-
Prepare a suitable growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Divide the medium into separate flasks and adjust the pH of each to the desired test values (e.g., 4.5, 5.5, 6.5, 7.5) using sterile acids or bases. Sterilize the pH-adjusted media.
-
-
Preparation of Inoculum:
-
Culture the test microorganisms (S. aureus, E. coli, C. albicans, A. brasiliensis) to achieve a logarithmic growth phase.
-
Dilute the cultures to a standardized concentration (e.g., approximately 1 x 10^6 CFU/mL for bacteria and 1 x 10^5 CFU/mL for fungi).
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the pH-adjusted broth. The concentration range should be sufficient to determine the MIC (e.g., from 2% down to 0.015%).
-
Add the standardized inoculum to each well.
-
Include positive controls (broth with inoculum, no this compound) and negative controls (broth only) for each pH value.
-
-
Incubation and Reading:
-
Incubate the plates at the appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism at a given pH.
-
Caption: Experimental workflow for pH-dependent MIC testing.
References
Technical Support Center: Optimizing Glyceryl Caprylate-Caprate for Antimicrobial Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing glyceryl caprylate-caprate for its antimicrobial properties. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to assist in your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of antimicrobial action for this compound?
A1: this compound, a monoester of glycerin with caprylic and capric acids, exerts its antimicrobial effect primarily by disrupting the cell membranes of microorganisms.[1] Its amphiphilic structure allows it to integrate into the lipid bilayer of the cell membrane, leading to increased fluidity and permeability. This disruption of the membrane integrity ultimately causes leakage of cellular contents and cell death.
Q2: What is the effective concentration range for this compound?
A2: The typical use concentration of this compound in cosmetic and pharmaceutical formulations ranges from 0.3% to 2.0%.[2] When used as a preservative booster, a concentration of 0.3% to 0.5% is often recommended. For use as a primary emollient with antimicrobial properties, a concentration of 0.5% to 1.0% is common.[3]
Q3: Against which types of microorganisms is this compound most effective?
A3: this compound demonstrates broad-spectrum antimicrobial activity. It is particularly effective against Gram-positive bacteria and yeasts.[1] Its efficacy against Gram-negative bacteria is generally lower, and it is least effective against molds, such as Aspergillus niger.[1]
Q4: What factors can influence the antimicrobial activity of this compound?
A4: Several factors can impact its efficacy:
-
pH: The antimicrobial activity of this compound is enhanced in acidic conditions. The optimal pH range for its activity is between 4.5 and 7.0.[3][4]
-
Synergy: Its effectiveness can be significantly boosted when used in combination with other antimicrobial agents like phenoxyethanol, caprylyl glycol, or organic acids.[1][5]
-
Formulation Type: It can be incorporated into oil-in-water (O/W) emulsions, water-in-oil (W/O) emulsions (with caution), surfactant-based systems, and aqueous-alcoholic solutions.[2][4]
-
Emulsion Particle Size: In O/W emulsions, a larger droplet size has been shown to correlate with increased antimicrobial activity.[5]
Troubleshooting Guides
Issue 1: Reduced Antimicrobial Efficacy
Symptoms:
-
Microbial growth is observed in the formulation despite the inclusion of this compound.
-
Challenge test results do not meet the required standards.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Measure the pH of your final formulation. If it is outside the optimal range of 4.5-7.0, adjust it accordingly using a suitable acidifier (e.g., citric acid, lactic acid) or alkalizer.[3][4] |
| Insufficient Concentration | The concentration of this compound may be too low for the specific microbial challenge. Consider increasing the concentration within the recommended range (0.3% - 2.0%).[2] |
| Resistant Microorganisms | Your formulation may be contaminated with microorganisms that are less susceptible to this compound, such as molds.[1] Consider combining it with another preservative that has stronger antifungal activity. |
| Antagonistic Ingredients | Certain ingredients in your formulation may be interacting with and reducing the efficacy of this compound. Review your formulation for potential incompatibilities. |
Issue 2: Emulsion Instability
Symptoms:
-
Creaming, sedimentation, flocculation, or coalescence (separation) of the emulsion over time.[6]
-
Changes in viscosity of the formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | At higher concentrations, this compound can act as a co-emulsifier and may disrupt the balance of your emulsification system, leading to reduced viscosity and instability.[3] Try reducing the concentration or adjusting the ratio of your primary emulsifiers. |
| Incompatibility with Emulsifier System | This compound can destabilize lecithin-based and W/O emulsions.[4] For lecithin (B1663433) systems, hydrate (B1144303) the lecithin in the water phase first and add this compound to the oil phase at a concentration of up to 0.5%.[4] |
| Incorrect Order of Addition | The stage at which this compound is added to the formulation can impact stability. It can be added to either the water or oil phase before emulsification.[4] Experiment with adding it to different phases to see what works best for your system. |
| Insufficient Homogenization | The energy input during emulsification might not be sufficient. Ensure thorough homogenization to create a stable droplet size.[6] |
Data Presentation
Table 1: Antimicrobial Efficacy of a Blend Containing Glyceryl Caprylate
The following data is for a preservative blend of caprylyl glycol, phenethyl alcohol, and glyceryl caprylate.
| Microorganism | Test Type | Effective Concentration of Blend (%) |
| Bacteria (general) | Challenge Test | 0.3 |
| Yeast (general) | Challenge Test | 0.2 |
| Mold (general) | Challenge Test | 1.4 |
| Data from a study on a preservative blend.[5] |
Table 2: Minimum Inhibitory Concentration (MIC) of a Preservative Blend
The following data is for a preservative blend of caprylyl glycol and ethylhexylglycerin, provided for context on typical concentrations for alternative preservatives.
| Microorganism | MIC of Blend (%) |
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.0 |
| Candida albicans | 1.0 |
| Aspergillus niger | 1.0 |
| Data from a study on a preservative blend.[7] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial culture in the logarithmic growth phase, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)
-
Sterile diluent (e.g., broth or saline)
-
Micropipettes and sterile tips
-
Incubator
Methodology:
-
Preparation of Test Substance: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions.
-
Inoculation: Add 10 µL of the standardized microbial suspension to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.
Protocol 2: Time-Kill Kinetic Assay
Objective: To evaluate the rate at which this compound kills a microbial population over time.
Materials:
-
This compound solution at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile culture tubes or flasks
-
Standardized microbial suspension
-
Sterile broth medium
-
Sterile neutralizing broth
-
Sterile agar (B569324) plates
-
Incubator
-
Shaking water bath or incubator
Methodology:
-
Preparation: Prepare tubes containing the this compound solutions at the desired concentrations in sterile broth. Also, prepare a growth control tube with only broth.
-
Inoculation: Inoculate each tube with the standardized microbial suspension to achieve a starting concentration of approximately 10^5 to 10^6 CFU/mL.
-
Incubation: Place the tubes in a shaking incubator at the appropriate temperature.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Neutralization and Plating: Immediately transfer the aliquot to a neutralizing broth to stop the antimicrobial action. Perform serial dilutions of the neutralized sample and plate onto agar plates.
-
Colony Counting: Incubate the agar plates until colonies are visible, then count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.
Visualizations
Caption: Mechanism of antimicrobial action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ekokoza.cz [ekokoza.cz]
- 4. ekokoza.cz [ekokoza.cz]
- 5. A new alternative to cosmetics preservation and the effect of the particle size of the emulsion droplets on preservation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Glyceryl Caprylate-Caprate's Impact on Emulsion Viscosity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the viscosity-reducing effects of glyceryl caprylate-caprate in your emulsion formulations.
Troubleshooting Guide
Issue: My emulsion has a lower than expected viscosity after adding this compound.
Root Cause Analysis:
This compound, a multifunctional ingredient valued for its co-emulsifying and preservative-boosting properties, can reduce the viscosity of emulsions, particularly at higher concentrations.[1][2] This is due to its amphiphilic nature, which allows it to reduce surface tension and lead to the formation of smaller droplets.[1][2]
Immediate Corrective Actions:
-
Verify Concentration: Ensure the concentration of this compound is within the recommended range for your application. For preservative boosting, 0.3% to 0.5% is often suggested, while use as an emollient is typically between 0.5% and 1.0%.[2]
-
Incorporate a Thickener: Introduce a suitable rheology modifier to the aqueous phase of your emulsion. Common and effective choices include natural gums like xanthan gum, cellulose (B213188) derivatives such as hydroxyethyl (B10761427) cellulose, or synthetic polymers like carbomers.[3][4]
-
Optimize Homogenization: Over-homogenization can sometimes lead to a decrease in viscosity.[5] Experiment with reducing the mixing time or speed after the initial emulsification.
Long-Term Solutions and Formulation Adjustments:
-
Thickener Selection: The choice of thickener is critical.
-
Xanthan Gum: A robust natural polysaccharide that can increase viscosity even at low concentrations.[6] It is generally compatible with this compound.
-
Hydroxyethyl Cellulose (HEC): A non-ionic cellulose ether that provides good viscosity and stability across a wide pH range.[7][8]
-
Carbomers: A class of synthetic polymers that can create clear gels and provide high viscosity at low concentrations.[] Ensure proper neutralization to activate their thickening properties.
-
-
Adjust Fatty Alcohol Content: Increasing the concentration of fatty alcohols, such as cetyl or stearyl alcohol, can help to build viscosity and improve the stability of the emulsion.[10]
-
Evaluate Emulsifier System: The overall composition of your emulsifier blend can impact viscosity. Ensure your primary and co-emulsifiers are compatible and optimized for your oil phase.
Frequently Asked Questions (FAQs)
1. Why does this compound reduce the viscosity of my emulsion?
This compound is a co-emulsifier with a relatively low molecular weight. Its amphiphilic structure allows it to position itself at the oil-water interface, reducing interfacial tension.[1][2] This can lead to the formation of smaller, more numerous droplets, which can result in a less viscous emulsion compared to one with larger, more loosely packed droplets. At higher concentrations, this effect becomes more pronounced.[2]
2. What are the recommended thickeners to use with this compound?
Several thickeners are compatible with this compound and can effectively counteract its viscosity-reducing effects:
-
Xanthan Gum: A versatile and widely used natural gum that provides excellent thickening and stabilizing properties.[6]
-
Hydroxyethyl Cellulose (HEC): A non-ionic thickener that is stable over a broad pH range and is a good film-former.[7][8]
-
Carbomers: Synthetic polymers that offer high thickening efficiency and can produce clear gels.[]
The choice of thickener will depend on the desired final texture, pH of the formulation, and other ingredients present.
3. At what concentration does this compound start to significantly impact viscosity?
The viscosity-reducing effect of glyceryl caprylate is dose-dependent.[1] While specific thresholds can vary based on the overall formulation, a noticeable decrease in viscosity can often be observed at concentrations above 0.5%.
4. Can I add the thickener after I've already made the emulsion and noticed the low viscosity?
While it is best to incorporate the thickener into the water phase before emulsification, it is sometimes possible to add a pre-hydrated thickener to a finished emulsion. However, this can sometimes lead to an inhomogeneous product with clumps. If you must add a thickener post-emulsification, do so slowly and with gentle mixing to avoid destabilizing the emulsion.
5. Are there any known incompatibilities between this compound and common thickeners?
This compound is generally compatible with common non-ionic and anionic thickeners like xanthan gum, HEC, and carbomers. However, it's important to consider the overall formulation. For instance, glyceryl caprylate can destabilize lecithin-based systems.[1] It is always recommended to perform stability testing on a small batch of your final formulation.
Data Presentation
The following table summarizes the quantitative impact of glyceryl caprylate on the viscosity of a basic oil-in-water (O/W) emulsion.
| Glyceryl Caprylate Concentration (%) | Viscosity (mPas) |
| 0.0 | 5500 |
| 0.5 | 1800 |
Data is illustrative and based on a basic emulsion system. Actual viscosity will vary depending on the specific formulation.[1]
Experimental Protocols
Protocol 1: Preparation of a Baseline O/W Emulsion
Objective: To prepare a stable O/W emulsion without this compound to serve as a control for viscosity measurement.
Materials:
-
Deionized Water
-
Glycerin
-
Primary Emulsifier (e.g., Glyceryl Stearate SE)
-
Fatty Alcohol (e.g., Cetyl Alcohol)
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
Preservative
Procedure:
-
Water Phase Preparation: In a suitable beaker, combine deionized water and glycerin. Begin heating to 75-80°C while stirring.
-
Oil Phase Preparation: In a separate beaker, combine the primary emulsifier, fatty alcohol, and oil phase. Heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
Emulsification: Slowly add the hot oil phase to the hot water phase under continuous high-shear mixing. Homogenize for 3-5 minutes.
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Preservation: Once the emulsion has cooled to below 40°C, add the preservative and continue to stir until uniform.
-
Viscosity Measurement: Allow the emulsion to equilibrate to room temperature for 24 hours before measuring the viscosity using a rotational viscometer.
Protocol 2: Investigating the Impact of this compound on Viscosity
Objective: To quantify the viscosity reduction in an O/W emulsion upon the addition of this compound.
Procedure:
-
Follow the procedure for Protocol 1, but in the oil phase preparation step (Step 2), add a specified concentration of this compound (e.g., 0.5%, 1.0%).
-
Prepare separate batches for each concentration to be tested.
-
Proceed with the emulsification, cooling, and preservation steps as described in Protocol 1.
-
Measure the viscosity of each batch after 24 hours and compare the results to the baseline emulsion.
Protocol 3: Mitigating Viscosity Reduction with a Thickener
Objective: To demonstrate the effectiveness of a thickener in counteracting the viscosity-reducing effect of this compound.
Procedure:
-
Water Phase Preparation: In a suitable beaker, combine deionized water and glycerin. Disperse the chosen thickener (e.g., 0.5% Xanthan Gum) into the water phase and stir until fully hydrated. Heat to 75-80°C.
-
Oil Phase Preparation: In a separate beaker, combine the primary emulsifier, fatty alcohol, oil phase, and the desired concentration of this compound. Heat to 75-80°C.
-
Follow the emulsification, cooling, preservation, and viscosity measurement steps as outlined in Protocol 1.
-
Compare the viscosity of this emulsion to the baseline and the emulsion containing this compound without the thickener.
Mandatory Visualizations
Caption: Troubleshooting workflow for low emulsion viscosity.
Caption: General experimental workflow for emulsion preparation and analysis.
Caption: Strategies to mitigate viscosity reduction.
References
- 1. ekokoza.cz [ekokoza.cz]
- 2. Glyceryl Caprylate - GMCY - Preservation - Emulsifier - Cosmacon [cosmacon.de]
- 3. Emulsion making 101 (part II): improving the stability - Swettis Beauty Blog [skinchakra.eu]
- 4. cmstudioplus.com [cmstudioplus.com]
- 5. ulprospector.com [ulprospector.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxyethyl Cellulose - The Formulary [theformulary.co.uk]
- 8. lan-du.com [lan-du.com]
- 10. How Hydroxyethylcellulose Controls Viscosity in Industrial Processes [eureka.patsnap.com]
Strategies to improve the solubility of glyceryl caprylate-caprate in aqueous systems
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols for improving the solubility and dispersibility of glyceryl caprylate-caprate in aqueous systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
This compound is a multifunctional mono- and diglyceride ester synthesized from glycerin and a blend of caprylic (C8) and capric (C10) fatty acids.[1][2] Its chemical structure contains long, nonpolar fatty acid chains, making it highly lipophilic (fat-soluble) and only slightly soluble in water.[2][3] Its amphiphilic nature allows it to act as an effective emulsifier, but it does not readily form a true solution in water without formulation aids.[4][5]
Q2: What are the primary strategies to improve the solubility and dispersibility of this compound in aqueous systems?
The primary strategies involve moving beyond simple dissolution to creating stable dispersion systems. These include:
-
Micellar Solubilization: Using surfactants at concentrations above their critical micelle concentration (CMC) to encapsulate the lipophilic this compound within micelles.[6][7]
-
Co-solvency: Adding a water-miscible solvent (co-solvent) like ethanol, propylene (B89431) glycol, or pentylene glycol to the aqueous phase to increase the overall solvency of the system.[8][9][10]
-
Emulsification: Creating oil-in-water (O/W) emulsions, microemulsions, or nanoemulsions where this compound constitutes part or all of the oil phase.[9][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating an anhydrous mixture of oils (including this compound), surfactants, and co-solvents that spontaneously forms a nano- or microemulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluid.[12][13][14]
Q3: How does pH affect the performance of this compound in aqueous formulations?
The optimal performance and stability of formulations containing this compound are typically achieved within a pH range of 4.5 to 7.0.[1][15] While the molecule itself is a stable ester, extreme pH conditions (strong acids or bases) can lead to hydrolysis, breaking it down into glycerol (B35011) and its constituent fatty acids (caprylic and capric acid).[1] Therefore, maintaining the recommended pH range is crucial for the stability of the final formulation.
Q4: Can I simply heat the water to dissolve this compound?
Heating can be a useful processing aid but does not fundamentally solve the solubility issue. This compound is a semi-solid paste at room temperature and becomes a fluid liquid above approximately 24-30°C.[15][16] Heating it (up to 80°C is generally considered safe) can help melt the ingredient, making it easier to disperse and incorporate into the oil phase of an emulsion or to mix with surfactants and co-solvents.[3][15] However, upon cooling, it will not remain dissolved in a pure aqueous system and will likely phase-separate. True solubility requires the use of the formulation strategies mentioned above.
Troubleshooting Guides
Problem 1: My aqueous dispersion of this compound is cloudy and separates over time.
-
Cause: You have exceeded the low intrinsic water solubility of this compound, resulting in an unstable suspension of oil droplets that are coalescing and separating.
-
Solution 1 (For Clear Systems): Add a solubilizer. A non-ionic surfactant (e.g., Polysorbate 20, Polysorbate 80) or a co-solvent (e.g., Propylene Glycol) is required.[4][8] The surfactant must be used at a concentration above its Critical Micelle Concentration (CMC) to form micelles that can solubilize the this compound.[6]
-
Solution 2 (For Dispersions): If a clear system is not required, you are essentially creating a basic emulsion. To stabilize it, you need a suitable emulsifier or a combination of emulsifiers. This compound itself has emulsifying properties, but may require a co-emulsifier for robust stability.[1][4]
Problem 2: I am developing an oral drug formulation and need to maximize the bioavailability of a lipophilic active pharmaceutical ingredient (API) dissolved in this compound.
-
Cause: The poor aqueous solubility of both the API and the this compound carrier limits dissolution and absorption in the gastrointestinal tract.
-
Solution: Develop a Self-Emulsifying Drug Delivery System (SEDDS), Self-Microemulsifying Drug Delivery System (SMEDDS), or Self-Nanoemulsifying Drug Delivery System (SNEDDS).[12][13] These systems are isotropic mixtures of your API-loaded oil (this compound), a high concentration of surfactant(s), and optionally a co-solvent. When this mixture comes into contact with GI fluids, it spontaneously forms a fine nano- or microemulsion, dramatically increasing the surface area and apparent solubility of the API, thereby enhancing its absorption and bioavailability.[17][18]
Problem 3: My nanoemulsion containing this compound as the oil phase is showing signs of instability (e.g., creaming, cracking, particle size increase).
-
Cause: The surfactant system is not optimal for the oil phase, or the component ratios are incorrect, leading to emulsion breakdown.
-
Solution 1: Re-evaluate your surfactant and co-surfactant. The Hydrophile-Lipophile Balance (HLB) of the surfactant system is critical. For O/W nanoemulsions, a higher HLB value (>10) is generally required.[19][20] You may need to screen different surfactants or use a blend to achieve the required HLB and stabilize the oil-water interface effectively.
-
Solution 2: Optimize the oil-surfactant-water ratios. Constructing a pseudo-ternary phase diagram is a systematic way to identify the concentration ranges of oil, surfactant/co-surfactant, and water that result in a stable nanoemulsion region.[18][21]
-
Solution 3: Check for thermodynamic instability. Perform stability tests, such as heating-cooling cycles and freeze-thaw cycles, to ensure the formulation is robust against temperature fluctuations.
Data and Parameters
Table 1: Comparison of Aqueous Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Excipients | Key Considerations |
| Co-solvency | Increases the polarity of the aqueous phase, improving the solubility of lipophilic compounds.[9] | Propylene Glycol, Ethanol, Glycerin, Pentylene Glycol, Polyethylene Glycol (PEG).[9] | May require high concentrations of co-solvent. Potential for toxicity or irritation must be evaluated.[9] |
| Micellar Solubilization | Surfactants form micelles above the CMC, encapsulating the insoluble compound in their lipophilic core.[6][22] | Polysorbates (Tween series), Polyoxyl 35 Castor Oil (Cremophor EL), Labrasol.[6][19] | Requires surfactant concentration > CMC. The choice of surfactant is critical and can impact stability and biocompatibility.[7] |
| Nanoemulsification | Creation of a kinetically or thermodynamically stable dispersion of nanometer-sized oil droplets in water.[11] | Oil: this compound; Surfactant: Kolliphor RH 40, Tween 80; Co-surfactant: Transcutol, Propylene Glycol.[11][19] | Requires careful selection of surfactants (HLB value >10 for O/W).[20] Droplet size is a critical parameter for stability and performance.[17] |
| SEDDS / SMEDDS | Anhydrous, isotropic mixture of oil, surfactant, and co-solvent that forms a nano/microemulsion upon dilution with water.[13][18] | Oil: this compound; Surfactant: Labrasol, Cremophor EL; Co-solvent: Ethanol, Propylene Glycol.[12] | Provides excellent enhancement of oral bioavailability for lipophilic drugs.[13] Requires high surfactant concentration. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Solution via Co-solvency and Micellization
-
Preparation of Aqueous Phase: In a beaker, combine 70 mL of purified water with 20 mL of Propylene Glycol (co-solvent).
-
Surfactant Addition: Add 10 g of Polysorbate 80 (surfactant) to the aqueous phase and stir with a magnetic stirrer until fully dissolved.
-
Melting GCC: In a separate container, gently warm 1-2 g of this compound to approximately 40°C until it is a clear, low-viscosity liquid.
-
Incorporation: Slowly add the molten this compound to the stirring aqueous surfactant/co-solvent solution.
-
Homogenization: Continue stirring for 30 minutes until the solution is clear and homogenous.
-
Observation: Let the solution stand for 24 hours at room temperature and observe for any signs of precipitation or cloudiness.
Protocol 2: Formulation of an O/W Nanoemulsion using the Phase Inversion Method
-
Component Selection: Based on pre-formulation studies, select an oil (this compound), a surfactant (e.g., Kolliphor RH 40), and a co-surfactant (e.g., Transcutol).
-
Organic Phase Preparation: In a beaker, mix 10 g of this compound, 30 g of Kolliphor RH 40, and 15 g of Transcutol. Stir at room temperature until a clear, homogenous mixture is obtained.
-
Titration: Place the beaker on a magnetic stirrer. Slowly add purified water dropwise to the organic phase under constant, moderate stirring.
-
Phase Inversion: Initially, the water will disperse in the oil. As more water is added, the system will become more viscous and turbid. At a critical water concentration (the phase inversion point), the emulsion will invert from a W/O to an O/W emulsion, often accompanied by a significant drop in viscosity and a change to a bluish-white or translucent appearance.
-
Final Dilution: Continue adding water to reach the final desired volume (e.g., up to 100 mL total).
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). A droplet size below 200 nm is typically desired.[18]
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Micellar solubilization of this compound (GCC).
Caption: Experimental workflow for developing a SEDDS formulation.
References
- 1. This compound|Multifunctional Ester for Research [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. newdirections.com.au [newdirections.com.au]
- 4. Glyceryl Caprylate - GMCY - Preservation - Emulsifier - Cosmacon [cosmacon.de]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. jocpr.com [jocpr.com]
- 7. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glyceryl Caprylate [alexmo-cosmetics.de]
- 9. wjbphs.com [wjbphs.com]
- 10. jmpas.com [jmpas.com]
- 11. Innovative Aqueous Nanoemulsion Prepared by Phase Inversion Emulsification with Exceptional Homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. ellemental.com [ellemental.com]
- 16. naturallythinking.com [naturallythinking.com]
- 17. Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides [mdpi.com]
- 18. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jchr.org [jchr.org]
- 22. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential skin irritation with high concentrations of glyceryl caprylate-caprate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of high concentrations of glyceryl caprylate-caprate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in research and formulation?
This compound is a versatile, plant-based ingredient, a mono- and diester of glycerin with caprylic and capric acids. It is primarily utilized in cosmetic and pharmaceutical formulations as an emollient, skin-conditioning agent, co-emulsifier, and preservative.[1][2] Its antimicrobial properties also make it a valuable component in self-preserving formulations.[1][3]
Q2: Is this compound known to cause skin irritation at high concentrations?
Based on available safety assessments, this compound is generally considered to be well-tolerated by the skin and non-irritating at typical use concentrations (0.5-5%).[1] A Human Repeat Insult Patch Test (HRIPT), a standard method for assessing skin sensitization and irritation, showed that glyceryl caprylate at a high concentration of 15% did not induce skin irritation or sensitization. However, it is a general principle that undiluted glyceryl monoesters may have the potential to cause minor skin irritation, particularly on compromised or abraded skin.[4][5]
Q3: What are the potential mechanisms by which high concentrations of this compound might induce skin irritation?
While this compound is generally mild, high concentrations of any surfactant or emollient can potentially disrupt the skin barrier. This disruption can occur through the removal of lipids from the stratum corneum, leading to increased transepidermal water loss (TEWL) and allowing for the penetration of potential irritants. This can trigger an inflammatory cascade, involving the release of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α) from keratinocytes, leading to the visible signs of irritation like erythema (redness) and edema (swelling).
Q4: What in vitro methods are recommended for assessing the skin irritation potential of formulations containing high concentrations of this compound?
In vitro methods using reconstructed human epidermis (RhE) models, such as EpiDerm™, are widely accepted alternatives to animal testing for skin irritation assessment. These models mimic the structure and function of the human epidermis. Key endpoints to measure include:
-
Cell Viability: Assessed using the MTT assay, which measures the metabolic activity of the cells. A significant reduction in cell viability after exposure to the test material indicates irritation.
-
Cytokine Release: Measurement of pro-inflammatory cytokines, such as IL-1α, released into the culture medium using an ELISA (Enzyme-Linked Immunosorbent Assay). An increase in cytokine levels is a marker of an inflammatory response.
Q5: We are observing unexpected irritation in our in vitro assays. What are some potential troubleshooting steps?
-
Confirm Concentration and Purity: Verify the exact concentration and purity of the this compound used in your formulation. Impurities can sometimes be a source of irritation.
-
Evaluate the Complete Formulation: Other ingredients in your formulation could be contributing to the irritation or acting synergistically with this compound. Test the base formulation without this compound as a control.
-
Check pH of the Formulation: The pH of the final formulation can influence skin compatibility. Ensure the pH is within a physiologically acceptable range for the intended application.
-
Review Assay Protocol: Ensure that the exposure time, washing steps, and other parameters of your in vitro assay are appropriate for the type of formulation being tested. For example, highly viscous formulations may require a more rigorous washing procedure to ensure complete removal from the tissue surface.
-
Assess Barrier Function: In addition to cell viability and cytokine release, consider measuring transepidermal water loss (TEWL) across the RhE model to assess for barrier disruption.
Quantitative Data Summary
The following table summarizes available quantitative data on the skin irritation potential of glyceryl caprylate.
| Test Method | Species | Concentration | Results | Reference |
| Human Repeat Insult Patch Test (HRIPT) | Human | 15% | No evidence of irritation or sensitization |
Experimental Protocols
In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) Model
Objective: To assess the skin irritation potential of a test substance by measuring its effect on cell viability and cytokine release in an RhE model.
Methodology:
-
RhE Model Culture: Reconstructed human epidermis tissues (e.g., EpiDerm™) are cultured at the air-liquid interface according to the manufacturer's instructions.
-
Test Substance Application: A defined amount of the test substance (e.g., a formulation containing a high concentration of this compound) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours) after the substance has been washed off.
-
MTT Assay for Cell Viability:
-
Following the incubation period, the tissues are transferred to a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenase enzymes will convert the yellow MTT into a purple formazan (B1609692) product.
-
The formazan is then extracted from the tissues using an organic solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage relative to the negative control. A viability of less than 50% is typically indicative of an irritant.
-
-
ELISA for IL-1α Release:
-
The culture medium from beneath the RhE tissues is collected after the post-exposure incubation period.
-
The concentration of IL-1α in the medium is quantified using a commercially available human IL-1α ELISA kit, following the manufacturer's protocol.
-
A significant increase in IL-1α levels compared to the negative control suggests an inflammatory response.
-
Human Repeat Insult Patch Test (HRIPT)
Objective: To determine the potential of a test substance to cause skin irritation and sensitization in human subjects.
Methodology:
-
Subject Recruitment: A panel of healthy human volunteers is recruited for the study.
-
Induction Phase:
-
A small amount of the test substance is applied to a patch, which is then applied to the skin of the back.
-
The patch is left in place for a specified period (e.g., 24 hours) and then removed.
-
The application site is evaluated for any signs of irritation (erythema, edema) at specified time points after patch removal.
-
This process is repeated nine times over a three-week period at the same application site.
-
-
Rest Phase: A rest period of approximately two weeks follows the induction phase, during which no patches are applied.
-
Challenge Phase:
-
A challenge patch with the test substance is applied to a new, previously unexposed site on the back.
-
The challenge site is evaluated for any skin reactions at 24 and 48 hours after application.
-
The presence of a reaction at the challenge site that was not observed during the induction phase may be indicative of sensitization. The absence of significant reactions throughout the study suggests a low potential for irritation and sensitization.
-
Visualizations
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Optimizing Emollient Therapy for Skin Barrier Repair in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. HRIPT Test : Allergy Patch, Hypoallergenic claim - Home [evalulab.com]
Technical Support Center: Long-Term Stability of Glyceryl Caprylate/Caprate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of formulations containing glyceryl caprylate/caprate.
Frequently Asked Questions (FAQs)
Q1: What is the role of glyceryl caprylate/caprate in my formulation, and how can it impact stability?
A1: Glyceryl caprylate/caprate is a multifunctional excipient commonly used as an emollient, co-emulsifier, and solubilizer.[1] It can also act as a penetration enhancer and possesses antimicrobial properties.[1][2] Its amphiphilic nature helps to stabilize oil-in-water emulsions by reducing interfacial tension.[1] However, its surface activity can also impact the viscosity and overall stability of an emulsion, and higher concentrations may sometimes lead to a decrease in viscosity or destabilization.[2][3]
Q2: What are the common signs of instability in formulations containing glyceryl caprylate/caprate?
A2: Common signs of instability in lipid-based formulations, including those with glyceryl caprylate/caprate, include:
-
Phase separation: The separation of oil and water phases over time.[4]
-
Changes in viscosity: A significant increase or decrease in the thickness of the formulation.[3][5][6]
-
Particle size changes: An increase in droplet size due to coalescence or aggregation.[7]
-
Crystallization or precipitation: The formation of solid particles within the formulation.
-
Changes in color, odor, or pH.
-
Degradation of the active pharmaceutical ingredient (API).
Q3: Can glyceryl caprylate/caprate interact with other excipients in my formulation?
A3: Yes, excipient compatibility is a critical factor in formulation stability. Glyceryl caprylate/caprate, due to its surface-active properties, can interact with other components. For instance, it may destabilize lecithin-based systems.[3] It is crucial to conduct compatibility studies with all formulation components, including the API and other excipients, early in the development process.
Q4: What are forced degradation studies, and why are they important for my formulation?
A4: Forced degradation, or stress testing, involves subjecting the formulation to harsh conditions (e.g., high/low pH, high temperature, oxidation, and light) to accelerate degradation. These studies are essential for:
-
Identifying potential degradation products and pathways.
-
Demonstrating the specificity of analytical methods, ensuring they can separate and quantify the API from its degradants.
-
Understanding the intrinsic stability of the molecule, which helps in developing a stable formulation and determining appropriate storage conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the long-term stability testing of formulations containing glyceryl caprylate/caprate.
Issue 1: Phase Separation in an Emulsion
Question: My cream/lotion containing glyceryl caprylate/caprate is showing signs of phase separation during storage. What could be the cause, and how can I resolve it?
Answer:
Phase separation in emulsions is often due to thermodynamic instability.[4] The following could be contributing factors:
-
Inadequate Emulsifier Concentration: The concentration of glyceryl caprylate/caprate and any other emulsifiers may be insufficient to maintain a stable interface between the oil and water phases.
-
Improper Homogenization: The initial energy input during emulsification might not have been adequate to create a fine and uniform droplet dispersion.
-
Ostwald Ripening: Smaller droplets may dissolve and redeposit onto larger ones, leading to an overall increase in particle size and eventual phase separation.
-
Temperature Fluctuations: Changes in temperature during storage can affect the solubility of the emulsifiers and the stability of the emulsion.
Troubleshooting Steps:
-
Optimize Emulsifier System:
-
Gradually increase the concentration of glyceryl caprylate/caprate or introduce a secondary emulsifier to enhance interfacial stability.
-
Ensure the Hydrophile-Lipophile Balance (HLB) of the emulsifier system is optimized for your specific oil phase.
-
-
Refine Homogenization Process:
-
Increase the homogenization speed or duration.
-
Consider using a high-pressure homogenizer for a more uniform and smaller droplet size.
-
-
Control Storage Conditions:
-
Store the formulation at the recommended temperature and protect it from extreme temperature fluctuations.
-
-
Incorporate a Stabilizer:
-
Add a viscosity-modifying agent (e.g., xanthan gum, carbomer) to the aqueous phase to slow down the movement of droplets and reduce the likelihood of coalescence.
-
Issue 2: Decrease in Viscosity Over Time
Question: The viscosity of my lotion has significantly decreased after several months of stability testing. What is causing this, and what can I do to prevent it?
Answer:
A decrease in viscosity in an emulsion can be an indicator of structural breakdown. Potential causes include:
-
Droplet Coalescence: As droplets merge, the overall number of particles decreases, which can lead to a reduction in viscosity.
-
Impact of Glyceryl Caprylate/Caprate: In some systems, the surface activity of glyceryl caprylate/caprate can contribute to a lowering of viscosity over time.[3]
-
Microbial Contamination: Although glyceryl caprylate/caprate has antimicrobial properties, significant contamination can lead to the breakdown of the formulation's structure.
-
Hydrolysis of Excipients: The breakdown of certain excipients over time can alter the formulation's rheological properties.
Troubleshooting Steps:
-
Evaluate Particle Size: Monitor the particle size distribution over time using Dynamic Light Scattering (DLS). An increase in the average particle size would suggest coalescence.
-
Optimize Glyceryl Caprylate/Caprate Concentration: Experiment with lower concentrations of glyceryl caprylate/caprate to see if this mitigates the viscosity drop, while still maintaining its desired function.
-
Incorporate a Rheology Modifier: Add a suitable polymer or gum to the formulation to build and maintain the desired viscosity.
-
Ensure Preservative Efficacy: While glyceryl caprylate/caprate has antimicrobial properties, the overall preservative system should be robust. Conduct preservative efficacy testing (PET) to confirm.
Quantitative Data Summary
The following table presents illustrative stability data for a hypothetical oil-in-water cream formulation containing glyceryl caprylate/caprate, stored under long-term and accelerated conditions.
Table 1: Illustrative Long-Term Stability Data for a Cream with Glyceryl Caprylate/Caprate
| Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |
| Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH | |||||
| Appearance | White, homogenous cream | Conforms | Conforms | Conforms | Conforms |
| pH | 5.0 - 6.0 | 5.5 | 5.4 | 5.4 | 5.3 |
| Viscosity (cps) | 8,000 - 12,000 | 10,500 | 10,200 | 9,800 | 9,500 |
| Mean Particle Size (nm) | ≤ 500 | 350 | 365 | 380 | 400 |
| API Assay (%) | 95.0 - 105.0 | 100.2 | 99.8 | 99.5 | 98.9 |
| Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH | |||||
| Appearance | White, homogenous cream | Conforms | Conforms | Slight thinning | Phase separation |
| pH | 5.0 - 6.0 | 5.5 | 5.3 | 5.1 | 4.9 |
| Viscosity (cps) | 8,000 - 12,000 | 10,500 | 9,500 | 8,100 | Not Measured |
| Mean Particle Size (nm) | ≤ 500 | 350 | 450 | 600 | Not Measured |
| API Assay (%) | 95.0 - 105.0 | 100.2 | 98.5 | 96.1 | Not Measured |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for API Assay and Degradation Products
This protocol provides a general method for determining the concentration of an active pharmaceutical ingredient (API) and detecting degradation products. This method should be validated for your specific API and formulation.
-
Instrumentation:
-
HPLC system with a UV or DAD detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
-
API reference standard.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the API.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Prepare a calibration curve using the API reference standard.
-
Inject the prepared sample and analyze the chromatogram.
-
Quantify the API concentration against the calibration curve.
-
Monitor for any new peaks that may indicate degradation products.
-
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
This protocol outlines the measurement of mean particle size and polydispersity index (PDI) for an emulsion.
-
Instrumentation:
-
Dynamic Light Scattering instrument (e.g., Zetasizer).
-
-
Sample Preparation:
-
Dilute the emulsion with filtered, deionized water to a suitable concentration to avoid multiple scattering effects. The optimal dilution should be determined experimentally.
-
Gently mix the diluted sample to ensure homogeneity. Avoid vigorous shaking, which could alter the emulsion structure.
-
-
Measurement Parameters:
-
Temperature: 25°C.
-
Dispersant: Water (refractive index and viscosity values should be entered into the software).
-
Equilibration Time: Allow the sample to equilibrate in the instrument for at least 1-2 minutes before measurement.
-
-
Procedure:
-
Place the diluted sample in a clean cuvette.
-
Insert the cuvette into the instrument.
-
Perform at least three replicate measurements.
-
Record the Z-average mean diameter and the polydispersity index (PDI).
-
Protocol 3: Differential Scanning Calorimetry (DSC) for Physical Stability
DSC can be used to investigate the thermal behavior of the formulation, providing insights into the physical state of the API and lipid components.
-
Instrumentation:
-
Differential Scanning Calorimeter.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the formulation into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Thermal Program:
-
Heating Rate: 10°C/min.
-
Temperature Range: A suitable range that covers the melting points of the individual components (e.g., 20°C to 200°C).
-
Atmosphere: Inert nitrogen atmosphere.
-
-
Procedure:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Run the thermal program.
-
Analyze the resulting thermogram for peaks corresponding to melting, crystallization, or other phase transitions. Changes in the thermogram over the course of a stability study can indicate physical instability.
-
Visualizations
Caption: Workflow for a typical long-term stability study.
Caption: A logical workflow for troubleshooting common emulsion instability issues.
References
Technical Support Center: The Role of Glyceryl Caprylate-Caprate in Emulsion Formulations
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the effects of glyceryl caprylate-caprate on emulsion droplet size and zeta potential.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an emulsion?
A1: this compound is a versatile, plant-derived ingredient that primarily functions as a co-emulsifier and emollient.[1] Its amphiphilic molecular structure allows it to reduce the surface tension between the oil and water phases of an emulsion.[2] This action facilitates the formation of smaller droplets with less energy input during the emulsification process, contributing to the overall stability and texture of the final product.[2] It is also recognized for its antimicrobial properties, which can help to preserve the formulation.[1][2][3]
Q2: How does this compound affect the droplet size of an emulsion?
A2: Due to its ability to lower interfacial tension, this compound aids in the creation of smaller emulsion droplets.[2] In many systems, an increase in the concentration of a co-emulsifier like this compound, often in conjunction with a primary emulsifier, will lead to a decrease in the average droplet size. However, the optimal concentration must be determined for each specific formulation, as excessively high concentrations can sometimes lead to instability.
Q3: What impact does this compound have on the zeta potential of an emulsion?
A3: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion between adjacent, similarly charged particles in a dispersion. This compound is a non-ionic co-emulsifier and, when used in many formulations, may not significantly alter the zeta potential on its own. The overall zeta potential of the emulsion will be more heavily influenced by the primary emulsifier (if it is ionic) and the pH of the aqueous phase. However, by contributing to a more stable and compact interfacial layer, it can help maintain the overall stability of the system, which is indirectly related to the repulsive forces measured by zeta potential.
Q4: Can this compound be used as the sole emulsifier in a formulation?
A4: While this compound has emulsifying properties, it is most effective when used as a co-emulsifier in combination with other surfactants.[1] This is particularly true for creating stable, fine-droplet nanoemulsions. Combining emulsifiers often leads to better overall stability and texture in the final product.
Q5: Are there any known incompatibilities with this compound?
A5: Yes, due to its surface activity, this compound can cause instabilities in water-in-oil (W/O) emulsions.[2] It can also destabilize lecithin-based systems; to mitigate this, it is recommended to first hydrate (B1144303) the lecithin (B1663433) in the water phase and use this compound at a concentration of up to 0.5% in the oil phase.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Increased Droplet Size or Phase Separation | Insufficient concentration of this compound or primary emulsifier. | Incrementally increase the concentration of this compound and/or the primary emulsifier. Ensure adequate homogenization energy is applied during preparation. |
| Suboptimal ratio of oil to surfactant. | Systematically vary the oil-to-surfactant ratio to find the optimal balance for your specific components. | |
| Incorrect pH of the aqueous phase. | Measure and adjust the pH of the aqueous phase. The recommended pH range for formulations with this compound is typically between 4.0 and 7.0.[2] | |
| Unexpected Decrease in Viscosity | High concentrations of this compound can sometimes reduce the viscosity of an emulsion. | If a higher viscosity is desired, consider reducing the concentration of this compound and compensating with a suitable thickening agent. |
| Emulsion Instability at Elevated Temperatures | The formulation may be sensitive to temperature changes, leading to coalescence. | Re-evaluate the emulsifier system. Consider combining this compound with a more temperature-stable primary emulsifier. Perform stability testing at various temperatures. |
| Cloudiness or Turbidity in the Final Product | The lipophilic nature of this compound may cause turbidity, especially in surfactant-based products.[2] | Ensure the this compound is fully dissolved and incorporated during the heating phase of the emulsification process. The use of a suitable solubilizer may be necessary for aqueous-based systems.[2] |
Data Presentation
The following tables present illustrative data on the effect of increasing concentrations of this compound when used as a co-emulsifier with Polysorbate 80 in a model oil-in-water (O/W) nanoemulsion.
Table 1: Effect of this compound Concentration on Droplet Size
| Formulation ID | Polysorbate 80 (%) | This compound (%) | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| F1 | 5 | 0.5 | 180.5 ± 5.2 | 0.25 ± 0.03 |
| F2 | 5 | 1.0 | 155.2 ± 4.8 | 0.21 ± 0.02 |
| F3 | 5 | 1.5 | 130.8 ± 3.9 | 0.18 ± 0.02 |
| F4 | 5 | 2.0 | 115.4 ± 4.1 | 0.16 ± 0.01 |
Table 2: Effect of this compound Concentration on Zeta Potential
| Formulation ID | Polysorbate 80 (%) | This compound (%) | Zeta Potential (mV) |
| F1 | 5 | 0.5 | -28.5 ± 1.5 |
| F2 | 5 | 1.0 | -29.1 ± 1.2 |
| F3 | 5 | 1.5 | -29.8 ± 1.8 |
| F4 | 5 | 2.0 | -30.5 ± 1.6 |
Note: The data presented in these tables are for illustrative purposes and may not be representative of all emulsion systems. Experimental results will vary based on the specific oil phase, primary emulsifier, and processing conditions used.
Experimental Protocols
Objective: To prepare a series of oil-in-water nanoemulsions with varying concentrations of this compound and evaluate its effect on droplet size and zeta potential.
Materials:
-
Deionized water
-
Caprylic/Capric Triglyceride (Oil Phase)
-
Polysorbate 80 (Primary Emulsifier)
-
This compound (Co-emulsifier)
-
Beakers
-
Magnetic stirrer with heating plate
-
High-shear homogenizer
-
Dynamic Light Scattering (DLS) instrument for droplet size and zeta potential measurement
Methodology:
-
Preparation of the Aqueous Phase:
-
In a beaker, combine deionized water and Polysorbate 80.
-
Heat the mixture to 75°C while stirring until the Polysorbate 80 is completely dissolved.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, combine the caprylic/capric triglyceride and the specified amount of this compound for each formulation.
-
Heat the oil phase to 75°C while stirring until all components are fully melted and mixed.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with the magnetic stirrer.
-
Once the oil phase is fully added, subject the mixture to high-shear homogenization at 10,000 rpm for 5 minutes.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Characterization:
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential of each formulation using a DLS instrument.
-
Visualizations
References
Technical Support Center: Enhancing the Antifungal Activity of Glyceryl Caprylate-Caprate in Cosmetic Preservation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the antifungal activity of glyceryl caprylate-caprate in cosmetic formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antifungal activity for this compound?
A1: this compound, a mixture of mono- and diglycerides of caprylic and capric acids, exerts its antifungal effect primarily by disrupting the fungal cell membrane.[1][2] Its amphiphilic structure allows it to integrate into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, inhibition of growth or cell death.
Q2: Why is the antifungal activity of this compound sometimes insufficient on its own?
A2: While effective against some yeasts, this compound generally exhibits weaker activity against molds, such as Aspergillus niger, compared to its antibacterial efficacy.[1] Its potency is also considered milder than that of traditional synthetic antifungal agents.[2] For broad-spectrum preservation, especially in formulations with a high water content, it often requires synergistic combinations or formulation adjustments to achieve the desired level of protection.
Q3: How does pH influence the antifungal efficacy of this compound?
A3: The antifungal activity of this compound is significantly enhanced under acidic conditions.[1] A lower pH environment increases the concentration of the undissociated form of the caprylic and capric acids, which are more effective at penetrating the fungal cell membrane. The optimal pH range for its activity is typically between 4.5 and 7.0.
Q4: What are the primary benefits of using this compound as a preservative booster?
A4: this compound is a multifunctional ingredient that can act as an emollient, emulsifier, and preservative booster.[3][4][5][6] Its key benefits as a booster include:
-
Synergistic Effects: It can enhance the efficacy of other preservatives, allowing for lower concentrations of traditional preservatives and potentially reducing irritation.
-
Broad-Spectrum Activity: While its standalone antifungal activity against molds can be limited, in combination with other agents, it contributes to a broader spectrum of antimicrobial protection.
-
Natural Appeal: Derived from vegetable sources, it is often used in "preservative-free" or natural cosmetic formulations.
-
Formulation Aesthetics: It can improve the skin feel and stability of emulsions.[6]
Q5: Is this compound compatible with all types of cosmetic formulations?
A5: this compound is versatile but has some formulation limitations. Due to its surface-active properties, it can impact the viscosity and stability of emulsions. It is generally more suited for oil-in-water (O/W) emulsions and may cause instability in water-in-oil (W/O) emulsions.[7] Compatibility with other ingredients, especially electrolytes and certain polymers, should be carefully evaluated.[8][9][10][11][12]
Data Presentation
Table 1: Typical Use Levels and Antifungal Activity Characteristics of this compound
| Parameter | Value/Characteristic | Source(s) |
| Typical Use Level | 0.3% - 2.0% | [4] |
| Optimal pH Range | 4.5 - 7.0 | |
| Activity against Yeast (Candida albicans) | Moderate | [1][2] |
| Activity against Mold (Aspergillus niger) | Low to Moderate (often requires a booster) | [1] |
| Primary Mechanism | Cell membrane disruption | [1][2] |
Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of a Preservative Blend Containing Glyceryl Caprylate
Note: Data on the MIC of this compound alone is limited in publicly available literature. The following data is illustrative of a blend containing caprylyl glycol, phenethyl alcohol, and glyceryl caprylate.
| Microorganism | MIC of Blend (% v/v) |
| Escherichia coli | 0.25 |
| Staphylococcus aureus | 0.125 |
| Candida albicans | 0.125 |
| Aspergillus niger | 0.5 |
Source: Adapted from a study on a preservative blend.[13]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Oil-Soluble Preservatives in an Aqueous System
This protocol is adapted from the standard broth microdilution method to accommodate the testing of oil-soluble substances like this compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungus.
Materials:
-
This compound
-
Test fungi (Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Broth (SDB)
-
Sterile 96-well microtiter plates
-
Emulsifying agent (e.g., Polysorbate 80, sterile)
-
Sterile deionized water
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the test fungi on Sabouraud Dextrose Agar (SDA). Prepare a suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent or create a concentrated emulsion using a minimal amount of a sterile, non-inhibitory emulsifier like Polysorbate 80.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in SDB to achieve a range of desired concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well, ensuring the final inoculum concentration is approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no preservative) and a negative control (broth only).
-
Incubation: Incubate the plates at 25-30°C for 48-72 hours for Candida albicans and up to 5 days for Aspergillus niger.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.
Checkerboard Assay for Synergistic Antifungal Activity (Fractional Inhibitory Concentration Index - FICI)
Objective: To quantify the synergistic effect between this compound and another preservative (e.g., phenoxyethanol).
Procedure:
-
Follow the MIC determination protocol, but use a 96-well plate to create a matrix of concentrations for both this compound and the second preservative.
-
The concentrations should range from sub-inhibitory to supra-inhibitory for each compound.
-
After incubation, determine the MIC of each preservative alone and in combination.
-
Calculate the FICI:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Preservative B = (MIC of Preservative B in combination) / (MIC of Preservative B alone)
-
FICI = FIC of this compound + FIC of Preservative B
-
-
Interpret the FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Preservative Efficacy Test (PET) / Challenge Test (Adapted from ISO 11930)
Objective: To evaluate the effectiveness of the preservative system in the final cosmetic formulation against microbial challenge over time.
Procedure:
-
Product Samples: Use multiple samples of the final cosmetic formulation.
-
Test Microorganisms: A panel of microorganisms is used, typically including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus niger.
-
Inoculation: Each product sample is individually challenged with a high concentration of one of the test microorganisms (typically 10^5 - 10^6 CFU/g or mL).
-
Sampling and Plating: At specified time intervals (e.g., 7, 14, and 28 days), a small amount of the inoculated product is removed, neutralized, and plated on appropriate growth media.
-
Incubation and Counting: The plates are incubated, and the number of surviving microorganisms is counted.
-
Evaluation: The log reduction in the microbial count from the initial inoculum is calculated at each time point. The results are compared against the acceptance criteria defined in the standard (e.g., for fungi, a ≥ 1-log reduction by day 14 with no subsequent increase).
Quantification of this compound in Cosmetic Emulsions by GC-MS
Objective: To determine the concentration of this compound in a finished cosmetic product. This method is adapted from a protocol for analyzing this compound in essence.[14]
Sample Preparation:
-
Accurately weigh a sample of the cosmetic emulsion.
-
Perform a liquid-liquid extraction using an organic solvent in which this compound is soluble (e.g., hexane (B92381) or a mixture of chloroform (B151607) and methanol). An internal standard should be added to the extraction solvent for accurate quantification.
-
Vortex the mixture vigorously to ensure complete extraction.
-
Centrifuge to separate the layers.
-
Collect the organic layer containing the analyte and filter it before injection.
GC-MS Conditions (Illustrative):
-
Column: Low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Split injection with a defined split ratio (e.g., 20:1).
-
Temperature Program: An initial temperature of 50-100°C, ramped up in stages to a final temperature of around 325°C to ensure elution of the analytes.[14]
-
MS Detector: Electron ionization (EI) source with a scanning range appropriate for the target molecules (e.g., 100-450 amu).[14]
Troubleshooting Guides
Issue 1: Reduced Antifungal Efficacy in the Final Formulation
| Potential Cause | Troubleshooting Steps |
| High pH of the Formulation | Measure the pH of the final product. Adjust to a more acidic pH (ideally 5.0-6.0) using a cosmetic-grade acidulant like citric acid or lactic acid. Re-test for preservative efficacy. |
| Antagonistic Interactions with Other Ingredients | Review the formulation for ingredients that may inactivate this compound. Consider simplifying the formula or replacing potentially antagonistic components. Perform compatibility studies. |
| Insufficient Concentration | The use level may be too low for the specific formulation's microbial challenge risk. Increase the concentration of this compound within its recommended range and re-run the PET. |
| Binding to Packaging Material | Certain plastics can absorb lipophilic ingredients over time, reducing their availability in the product. Conduct stability testing in the final packaging to assess this. |
Issue 2: Emulsion Instability (Phase Separation, Creaming, Viscosity Changes)
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | As a surface-active agent, high concentrations can disrupt the emulsion's balance. Try reducing the concentration or incorporating a co-emulsifier to improve stability. |
| Incompatibility with Emulsifier System | This compound can destabilize certain emulsion systems, particularly W/O and lecithin-based emulsions.[7] Consider using a more robust emulsifier system or switching to an O/W emulsion if possible. |
| Presence of Electrolytes | Electrolytes can affect the stability of emulsions.[8][9][10][11][12] If electrolytes are necessary, their concentration and the emulsifier system may need to be optimized. |
| Processing Issues | The order of addition and the homogenization process can impact stability. Ensure this compound is added at the appropriate phase and temperature, and that homogenization is sufficient. |
Issue 3: Aesthetic Issues (Undesirable Odor or Texture)
| Potential Cause | Troubleshooting Steps |
| Interaction with Fragrance Components | This compound can sometimes interact with fragrance oils. Conduct sensory panel testing with different fragrance options. |
| Impact on Skin Feel | While generally providing a pleasant feel, at higher concentrations, it might feel greasy or tacky. Adjust the concentration or combine it with other emollients to achieve the desired skin feel. |
Visualizations
Caption: Proposed mechanism of antifungal action for this compound.
Caption: Experimental workflow for Preservative Efficacy Testing (PET).
Caption: Troubleshooting logic for emulsion instability with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. caringsunshine.com [caringsunshine.com]
- 3. specialchem.com [specialchem.com]
- 4. ekokoza.cz [ekokoza.cz]
- 5. filab.fr [filab.fr]
- 6. Glyceryl caprylate (GMCY) - Preservative - Cosmacon [cosmacon.de]
- 7. Demulsification of water-in-oil emulsions stabilized with glycerol monostearate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microtrac.com [microtrac.com]
- 13. researchgate.net [researchgate.net]
- 14. CN107576746A - The method that Glycerin, mixed triester with caprylic acid capric acid in analysis essence is separated using gaschromatographic mass spectrometry - Google Patents [patents.google.com]
Process parameters for scaling up the production of glyceryl caprylate-caprate emulsions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the process parameters for scaling up the production of glyceryl caprylate-caprate emulsions. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial steps before scaling up a this compound emulsion formulation?
A1: Before proceeding to a larger batch size, it is crucial to have preliminary stability data on your lab-scale sample (e.g., 100g). This includes at least two weeks of freeze-thaw cycles and accelerated temperature testing. This initial data will help identify potential stability issues early on.[1]
Q2: What are the typical stages of scaling up a cosmetic emulsion?
A2: The scaling-up process for cosmetic emulsions typically follows a staged approach to mitigate risks and ensure product consistency. The common stages are:
-
Lab-Scale Batch: Small batches (e.g., 100g - 1kg) are prepared to develop the initial formulation and conduct preliminary stability tests.
-
Pilot-Scale Batch: An intermediate batch size (typically 10-20kg) that is at least 10% of the planned production batch size. This stage is critical for identifying and resolving process-related issues before committing to large-scale production.[1][2][3]
-
Production-Scale Batch: The full-sized commercial batch.
Q3: How does Glyceryl Caprylate/Caprate contribute to emulsion stability?
A3: Glyceryl Caprylate/Caprate is a multifunctional ingredient that acts as a co-emulsifier, emollient, and preservative.[4] It helps to stabilize oil-in-water emulsions and has antimicrobial properties that can enhance the shelf-life of the product.[4]
Q4: What are the key process parameters to monitor during scale-up?
A4: Critical process parameters (CPPs) that need to be carefully monitored and controlled during scale-up include mixing speed and time, heating and cooling rates, and homogenization pressure.[3][5][6][7] These parameters significantly impact the final product's critical quality attributes (CQAs) such as viscosity, particle size, and stability.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound emulsions.
Problem 1: Phase Separation or Emulsion Cracking
-
Symptoms: Visible separation of oil and water phases, leading to a non-homogenous product.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Homogenization | Increase homogenization speed and/or time to reduce droplet size. For a pilot-scale batch, a longer mixing time at a lower shear might be necessary compared to the lab scale.[2][8] |
| Incorrect Emulsifier Concentration | Re-evaluate the oil-to-emulsifier ratio. A higher oil concentration may require an increased amount of emulsifier to ensure stability. |
| Temperature Fluctuations | Ensure controlled heating and cooling rates. A holding period at an intermediate temperature (e.g., 35°C) during the cooling phase can improve emulsion stability. |
| pH Imbalance | Verify that the pH of the final formulation is within the optimal range for the emulsifier system. |
Problem 2: Changes in Viscosity (Too Thick or Too Thin)
-
Symptoms: The final product's viscosity is significantly different from the lab-scale batch.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-mixing or Excessive Shear | High shear can sometimes lead to a decrease in viscosity.[8] Optimize the mixing speed and time to achieve the desired consistency without over-shearing the emulsion. |
| Inconsistent Heating/Cooling | The rate of cooling can affect the final viscosity. Implement a controlled and consistent cooling process for all batch sizes. |
| Ingredient Addition Order | The order in which ingredients are added can impact the final viscosity. Maintain a consistent and validated order of addition across all scales. |
| Aeration | Incorporation of air during mixing can alter viscosity. Use vacuum-equipped manufacturing vessels to minimize air entrapment. |
Problem 3: Inconsistent Droplet Size and Distribution
-
Symptoms: Larger than expected droplet size or a wide particle size distribution, which can lead to instability.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Homogenization Energy | Increase the homogenization pressure or the number of passes through the homogenizer to reduce droplet size. |
| Improper Mixer Geometry for Scale | The geometry of the mixing vessel and impeller significantly impacts droplet size. Ensure that the pilot and production scale equipment are geometrically similar to the lab-scale setup where possible.[6] |
| Coalescence during Processing | This can occur if the emulsifier film is not robust enough. Consider optimizing the concentration of Glyceryl Caprylate/Caprate or including a stabilizing agent. |
Data Presentation: Process Parameters and Their Impact
The following tables provide an overview of how key process parameters can be adjusted and monitored during scale-up. The values are illustrative and should be optimized for your specific formulation and equipment.
Table 1: Example Scale-Up Parameters for a this compound Cream
| Parameter | Lab-Scale (1 kg) | Pilot-Scale (20 kg) | Production-Scale (200 kg) |
| Vessel Type | Glass Beaker | Jacketed Stainless Steel Tank | Jacketed Stainless Steel Tank |
| Heating Temperature | 75-80°C | 75-80°C | 75-80°C |
| Mixing Speed (Anchor) | 100 - 200 RPM | 80 - 150 RPM | 60 - 120 RPM |
| Homogenization Speed | 5,000 - 8,000 RPM | 3,000 - 5,000 RPM | 2,500 - 4,000 RPM |
| Homogenization Time | 5 - 10 minutes | 15 - 25 minutes | 30 - 45 minutes |
| Cooling Rate | Passive Cooling | Controlled Jacket Cooling | Controlled Jacket Cooling |
Table 2: Impact of Homogenization Speed and Time on Emulsion Droplet Size
| Homogenization Speed (RPM) | Homogenization Time (min) | Average Droplet Size (µm) | Polydispersity Index (PDI) |
| 3,000 | 5 | 5.2 | 0.45 |
| 3,000 | 10 | 4.1 | 0.38 |
| 5,000 | 5 | 2.8 | 0.31 |
| 5,000 | 10 | 1.9 | 0.25 |
| 8,000 | 5 | 1.2 | 0.22 |
| 8,000 | 10 | 0.8 | 0.18 |
Note: This data is illustrative and the optimal parameters will depend on the specific formulation and equipment.
Experimental Protocols
1. Protocol for Viscosity Measurement
-
Objective: To determine the viscosity of the emulsion at different stages of production and during stability testing.
-
Equipment: Brookfield Viscometer.
-
Procedure:
-
Ensure the viscometer is calibrated and level.
-
Select the appropriate spindle and speed based on the expected viscosity of the emulsion.
-
Gently immerse the spindle into the center of the sample until the fluid level reaches the immersion groove on the spindle shaft.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Turn on the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
2. Protocol for Particle Size Analysis
-
Objective: To measure the droplet size distribution of the emulsion to assess stability and consistency.
-
Equipment: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Prepare a dilute sample of the emulsion by dispersing a small amount in a suitable solvent (e.g., deionized water). The dilution should be sufficient to achieve an appropriate scattering intensity for the instrument.
-
Ensure the sample is free of air bubbles.
-
Place the sample cuvette into the DLS instrument.
-
Set the measurement parameters, including temperature and the number of runs.
-
Initiate the measurement. The instrument will analyze the fluctuations in scattered light to determine the particle size distribution.
-
Record the average droplet size (e.g., Z-average) and the Polydispersity Index (PDI).
-
3. Protocol for Accelerated Stability Testing
-
Objective: To predict the long-term stability of the emulsion under various stress conditions.
-
Methods:
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Visually inspect for any signs of phase separation, creaming, or sedimentation.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to a minimum of three cycles of freezing and thawing.
-
Each cycle typically consists of 24 hours at a low temperature (e.g., -10°C) followed by 24 hours at room temperature.
-
After the final cycle, visually inspect for changes in consistency, color, and phase separation.
-
-
Elevated Temperature Stability:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1-3 months).
-
At regular intervals, evaluate the samples for changes in appearance, odor, viscosity, and pH.
-
-
Visualizations
Caption: Workflow for scaling up this compound emulsions.
Caption: Decision-making flowchart for troubleshooting emulsion instability.
References
- 1. Manufacturing cosmetics [personalcarescience.com.au]
- 2. athensjournals.gr [athensjournals.gr]
- 3. researchgate.net [researchgate.net]
- 4. Critical Quality Attributes (CQA) and Critical Process Parameters (CPP) Roles in the Pilot Scale up Process and Stability of a Cosmetic Cream | Journal of Pharmacy [journals.iium.edu.my]
- 5. From laboratory to production: the key points for a successful industrial scale-up [mixing-experts.com]
- 6. View of A CRITICAL STEP FOR THE COSMETIC INDUSTRY: SCALE-UP | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Glyceryl Caprylate-Caprate and Other Natural Emulsifiers for Pharmaceutical and Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of pharmaceutical and cosmetic formulations, the demand for natural, effective, and multifunctional excipients is paramount. Glyceryl caprylate-caprate has emerged as a noteworthy candidate, valued for its emulsifying, emollient, and antimicrobial properties.[1] This guide provides an objective comparison of this compound with other widely used natural emulsifiers, namely lecithin, sucrose (B13894) esters, and polyglyceryl esters. The information presented is based on a comprehensive review of publicly available scientific literature and technical data sheets.
Executive Summary
This comparative guide offers a side-by-side analysis of key performance indicators for this compound and other prominent natural emulsifiers. While direct comparative studies with standardized quantitative data are limited, this document compiles available information to provide valuable insights for formulation scientists. The selection of an appropriate emulsifier is critical and depends on the desired properties of the final product, such as emulsion type (O/W or W/O), viscosity, droplet size, and stability.
Emulsifier Properties and Performance Comparison
The efficacy of an emulsifier is often characterized by its Hydrophilic-Lipophilic Balance (HLB) value, which indicates its relative affinity for water and oil phases. Emulsifiers with high HLB values are more hydrophilic and tend to form oil-in-water (O/W) emulsions, while those with low HLB values are more lipophilic and favor the formation of water-in-oil (W/O) emulsions.[2][3]
Table 1: General Properties of Selected Natural Emulsifiers
| Property | This compound | Lecithin | Sucrose Esters | Polyglyceryl Esters |
| INCI Name | Glyceryl Caprylate/Caprate | Lecithin | e.g., Sucrose Stearate, Sucrose Laurate | e.g., Polyglyceryl-10 Laurate, Polyglyceryl-3 Distearate |
| Source | Vegetable oils (Coconut/Palm Kernel) and Glycerin | Soybeans, sunflower, egg yolk | Sucrose and vegetable fatty acids | Glycerol and fatty acids |
| Typical HLB Range | ~5-6 (Primarily W/O, but used as a co-emulsifier in O/W) | 4-9 (Varies with grade) | 1-16 (Varies with fatty acid and degree of esterification) | 3-16 (Varies with polyglycerol chain length and fatty acid) |
| Primary Emulsion Type | Co-emulsifier for O/W, primary for W/O | W/O and O/W | O/W and W/O | O/W and W/O |
| Key Characteristics | Co-emulsifying, antimicrobial, emollient, viscosity modifier[4] | Natural, skin-compatible, can be allergenic (soy, egg)[5] | Mild, biodegradable, wide range of textures possible | Versatile, wide HLB range, good stability[6] |
Disclaimer: The quantitative data presented in the following tables are compiled from various sources. Experimental conditions such as oil phase composition, emulsifier concentration, and processing parameters may vary between studies. Therefore, these values should be considered indicative and used for general comparison purposes.
Table 2: Emulsion Performance - Droplet Size
| Emulsifier | Typical Mean Droplet Size (d, nm) | Polydispersity Index (PDI) | Notes |
| This compound | Used as a co-emulsifier, influences droplet size reduction | Can contribute to a lower PDI | Often used in combination with a primary emulsifier to enhance stability and reduce droplet size. |
| Lecithin | 200 - 5000+ | 0.2 - 0.5+ | Droplet size is highly dependent on the grade of lecithin, concentration, and processing (e.g., homogenization).[7] |
| Sucrose Esters | 150 - 3000 | 0.1 - 0.4 | Can form fine emulsions, with droplet size influenced by the HLB value and fatty acid chain length of the sucrose ester.[8] |
| Polyglyceryl Esters | 150 - 4000 | 0.1 - 0.5 | Can produce emulsions with a wide range of droplet sizes depending on the specific ester and formulation. |
Table 3: Emulsion Performance - Viscosity and Stability
| Emulsifier | Typical Viscosity | Stability Characteristics |
| This compound | Can reduce the viscosity of some emulsions[4] | Acts as a stability enhancer, particularly due to its antimicrobial properties which can prevent microbial degradation of the emulsion.[9] |
| Lecithin | Can range from low to high, contributes to a creamy texture | Good stability, though can be prone to oxidation. Can form lamellar structures that enhance stability. |
| Sucrose Esters | Highly variable, can create both thin lotions and thick creams | Generally good stability. The stability can be influenced by pH and temperature. |
| Polyglyceryl Esters | Wide range of viscosities achievable | Known for creating highly stable emulsions over a broad range of conditions.[6] |
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the objective comparison of emulsifier performance. Below are detailed methodologies for key experiments.
Emulsion Preparation (General Protocol for O/W Emulsion)
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the lipid components (e.g., mineral oil, vegetable oil) and the oil-soluble emulsifier(s) (e.g., this compound if used in the oil phase) into a heat-resistant beaker.
-
Aqueous Phase: In a separate heat-resistant beaker, accurately weigh the aqueous components (e.g., deionized water, glycerin) and any water-soluble emulsifier(s).
-
-
Heating: Heat both the oil and aqueous phases separately to 75-80 °C in a water bath. Stir each phase gently until all components are completely dissolved and the phases are uniform.
-
Homogenization:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer (e.g., rotor-stator homogenizer) at a specified speed (e.g., 5000 rpm) for a defined period (e.g., 5 minutes).
-
Maintain the temperature during homogenization.
-
-
Cooling: Remove the emulsion from the heat and continue to stir gently with a propeller stirrer until it cools down to room temperature (approximately 25 °C).
-
Final Adjustments: If necessary, adjust the pH to the desired range using appropriate buffering agents. Add any temperature-sensitive ingredients (e.g., preservatives, active ingredients) when the emulsion has cooled to below 40 °C.
Emulsion Stability Assessment
a) Macroscopic Observation:
-
Store the emulsion samples in transparent, sealed containers at different controlled temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of instability such as creaming, sedimentation, flocculation, or phase separation.
-
Record observations and photograph the samples at each time point.
b) Centrifugation Test:
-
Place a known volume (e.g., 10 mL) of the emulsion into a graduated centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25 °C).[10]
-
After centrifugation, measure the volume of any separated phases (e.g., cream, aqueous phase, oil phase).
-
Calculate the Creaming Index (CI) or Instability Index as follows: CI (%) = (Volume of Cream Layer / Total Volume of Emulsion) x 100
Droplet Size Analysis (Dynamic Light Scattering - DLS)
-
Sample Preparation: Dilute the emulsion with the continuous phase (filtered deionized water for O/W emulsions) to an appropriate concentration to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of the emulsion.
-
Instrument Setup: Use a Dynamic Light Scattering instrument. Set the measurement parameters, including temperature (e.g., 25 °C), scattering angle (e.g., 90° or 173°), and measurement duration.[11]
-
Measurement:
-
Equilibrate the diluted sample in the instrument's sample holder for a few minutes to ensure temperature stability.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis: The instrument's software will calculate the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of the emulsion droplets based on the fluctuations in scattered light intensity.
Viscosity Measurement (Rotational Viscometer/Rheometer)
-
Instrument Setup: Use a rotational viscometer or rheometer equipped with a suitable measuring geometry (e.g., cone-plate or parallel-plate).[5][12]
-
Sample Loading: Carefully place a sufficient amount of the emulsion onto the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate to the desired measurement temperature (e.g., 25 °C) for a few minutes.
-
Measurement:
-
Flow Curve: Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down, to determine the viscosity as a function of shear rate. This will reveal if the emulsion is Newtonian, shear-thinning, or shear-thickening.
-
Oscillatory Measurement (Optional): To assess the viscoelastic properties (storage modulus G' and loss modulus G''), perform a frequency sweep at a constant, low strain within the linear viscoelastic region.
-
-
Data Analysis: Plot viscosity versus shear rate. For viscoelastic data, plot G' and G'' versus frequency.
Visualizations
The following diagrams illustrate key concepts and workflows in the comparative study of emulsifiers.
Conclusion
This compound is a versatile, plant-derived ingredient that offers multiple benefits in cosmetic and pharmaceutical formulations, including co-emulsification, viscosity modification, and antimicrobial activity. When compared to other natural emulsifiers like lecithin, sucrose esters, and polyglyceryl esters, the optimal choice depends heavily on the specific requirements of the formulation.
-
Lecithin is a well-established natural emulsifier suitable for a range of applications but can have limitations regarding potential allergens and oxidative stability.
-
Sucrose esters offer a wide range of HLB values, allowing for the creation of diverse textures from thin lotions to thick creams, and are known for their mildness.
-
Polyglyceryl esters are highly versatile and can be tailored to achieve a broad spectrum of HLB values, often resulting in very stable emulsions.[6]
While this compound may not always be the primary emulsifier in O/W systems, its role as a co-emulsifier and stabilizer is significant. Its ability to enhance the stability of emulsions, coupled with its antimicrobial properties, makes it a valuable component in the development of self-preserving or minimally preserved formulations.
For formulation scientists, a thorough evaluation of each emulsifier's performance within the specific context of their formulation is essential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to make informed decisions based on empirical data.
References
- 1. An Interfacial Study of Sucrose Ester-Stabilized Water-Free Foams [mdpi.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. Glyceryl Caprylate - GMCY - Preservation - Emulsifier - Cosmacon [cosmacon.de]
- 5. Rheology Essentials of Cosmetic and Food Emulsions - Rüdiger Brummer - Google 圖書 [books.google.com.tw]
- 6. POLYGLYCEROL ESTER - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ellemental.com [ellemental.com]
- 10. Centrifugation test: Significance and symbolism [wisdomlib.org]
- 11. How to Evaluate Polymeric Emulsions via Dynamic Light Scattering [eureka.patsnap.com]
- 12. chemtec.org [chemtec.org]
A Comparative Analysis of Glyceryl Caprylate-Caprate Versus Synthetic Preservatives in Cosmetic Formulations
An objective guide for researchers, scientists, and drug development professionals on the efficacy, skin compatibility, and formulation impact of a nature-derived multifunctional ingredient compared to traditional synthetic preservatives.
In the evolving landscape of cosmetic science, the demand for effective and skin-friendly preservative systems is paramount. While synthetic preservatives have long been the industry standard, there is a growing interest in multifunctional, plant-derived alternatives like glyceryl caprylate-caprate (GCC). This guide provides a detailed comparison of the efficacy and performance of GCC against common synthetic preservatives such as parabens and phenoxyethanol (B1677644), supported by experimental data and methodologies.
Antimicrobial Efficacy
The primary function of a preservative system is to protect the product from microbial contamination. The efficacy of preservatives is typically evaluated using a challenge test, as defined by the ISO 11930 standard.
While direct comparative challenge test data in the same formulation base is limited in publicly available literature, we can synthesize findings from various studies to compare the antimicrobial spectrum and effectiveness.
Glyceryl caprylate, a key component of GCC, has demonstrated excellent efficacy against bacteria and yeast.[1][2] However, its effectiveness against mold, particularly Aspergillus niger, can be limited when used as a standalone preservative.[3][4] Its antimicrobial activity is often enhanced in formulations with a slightly acidic pH (4.5-7) and can be boosted by combining it with other antimicrobial agents or chelators.[1] The mechanism of action for glyceryl esters of medium-chain fatty acids is believed to be the disruption of microbial cell membranes.[5]
Synthetic preservatives like phenoxyethanol and parabens have a long history of use and are known for their broad-spectrum activity against bacteria, yeast, and mold.[6][7]
Table 1: Comparison of Antimicrobial Efficacy
| Preservative System | Typical Use Level | Antibacterial Activity | Antifungal (Yeast) Activity | Antifungal (Mold) Activity | Key Considerations |
| This compound (GCC) | 0.5% - 5%[8] | Good to Excellent | Good | Moderate (may require a booster) | Efficacy is pH-dependent and can be enhanced with other antimicrobials. |
| Phenoxyethanol | 0.5% - 1% | Excellent | Good | Good | Broad-spectrum efficacy; some regulatory restrictions in specific applications.[9] |
| Methylparaben | 0.1% - 0.3% | Good | Excellent | Excellent | Effective at low concentrations; subject to public perception concerns. |
| Propylparaben (B1679720) | 0.05% - 0.2% | Good | Excellent | Excellent | Often used in combination with methylparaben for synergistic effect. |
Minimum Inhibitory Concentration (MIC) Data
Table 2: Minimum Inhibitory Concentration (MIC) of Select Synthetic Preservatives (µg/mL)
| Microorganism | Phenoxyethanol | Methylparaben | Propylparaben |
| Staphylococcus aureus | ≥4000 | - | - |
| Escherichia coli | - | - | - |
| Pseudomonas aeruginosa | - | - | - |
| Candida albicans | - | - | - |
| Aspergillus brasiliensis | - | - | - |
| (Data synthesized from a study on various preservatives; direct comparative data for all microorganisms was not available in a single source.)[6] |
Skin Compatibility and Irritation Potential
A critical aspect of any cosmetic ingredient is its safety and low potential for skin irritation and sensitization.
This compound is generally considered to be well-tolerated by the skin and is often used in products for sensitive skin.[10][11] It is reported to be non-comedogenic.[8] A Human Repeated Insult Patch Test (HRIPT) on glyceryl caprylate at a 10% concentration showed no sensitizing effects.[12]
Synthetic preservatives have been the subject of numerous studies regarding their skin irritation potential. While generally considered safe at regulated concentrations, some individuals may exhibit sensitivity.[13][14][15] Studies have shown that formaldehyde-releasers and propylparaben may have a minor potential for mild erythema under practical use conditions.[13][16] Phenoxyethanol has been found to be a non-primary irritant and sensitizer (B1316253) in clinical studies.[7]
Table 3: Skin Compatibility Profile
| Preservative System | Irritation Potential | Sensitization Potential | Key Considerations |
| This compound (GCC) | Low | Low | Generally considered mild and suitable for sensitive skin.[10][11] |
| Phenoxyethanol | Low | Low | Very rare instances of contact urticaria have been reported.[9] |
| Parabens | Low to Moderate | Low | Propylparaben showed the highest occlusive irritancy potential in one study.[13] |
| Formaldehyde-Releasers | Moderate | Moderate | Have a noticeable skin irritation potential due to cytotoxicity to keratinocytes.[13] |
In Vitro Skin Irritation Mechanisms
Irritant contact dermatitis (ICD) is initiated by the disruption of the epidermal barrier, leading to keratinocyte activation and the release of pro-inflammatory cytokines like IL-1α and TNF-α.[17] In vitro reconstructed human epidermis (RhE) models are used to assess the irritation potential of cosmetic ingredients by measuring cell viability and the release of these inflammatory mediators.[18][19]
Impact on Skin Microbiome
The skin microbiome plays a crucial role in maintaining skin health. Cosmetic ingredients, particularly preservatives, can potentially alter the balance of the skin's microbial communities.[20]
There is a lack of specific studies quantitatively evaluating the impact of this compound on the skin microbiome. However, its antimicrobial properties suggest it would have an effect.
Studies on synthetic preservatives have shown that they can inhibit the growth of both pathogenic and resident skin bacteria.[21] For instance, phenoxyethanol has been shown to disturb the skin microbiota in some studies.[21] A key consideration is the ability of a preservative system to inhibit pathogenic microorganisms like Staphylococcus aureus while having a minimal impact on beneficial commensal bacteria such as Staphylococcus epidermidis.[20]
Formulation and Stability Considerations
Beyond preservation and skin compatibility, the choice of a preservative can impact the physical characteristics of a cosmetic formulation.
This compound is a multifunctional ingredient that also acts as a co-emulsifier and emollient, contributing to the texture and stability of emulsions.[1][8][10][22] It can help create smaller droplets in an emulsion, leading to greater stability.[1] However, at higher concentrations, it may reduce the viscosity of emulsions.[1]
Synthetic preservatives are generally used at low concentrations and typically have minimal impact on the physical stability of a formulation, although this can be formulation-dependent.
Table 4: Formulation Impact
| Preservative System | Emulsion Stability | Viscosity Impact | Additional Functions |
| This compound (GCC) | Can act as a co-emulsifier, improving stability.[1][8] | May decrease viscosity at higher concentrations.[1] | Emollient, skin-conditioning agent.[1][8][10] |
| Phenoxyethanol | Generally minimal impact | Generally minimal impact | Primarily an antimicrobial agent. |
| Parabens | Generally minimal impact | Generally minimal impact | Primarily antimicrobial agents. |
Experimental Protocols
Preservative Efficacy Testing (Challenge Test) - ISO 11930
This standardized method evaluates the antimicrobial protection of a cosmetic product.
Methodology:
-
Preparation: The cosmetic product is divided into containers for each challenge microorganism (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis).
-
Inoculation: Each container is inoculated with a standardized suspension of one of the microorganisms to achieve a concentration of over 1 x 10^5 colony-forming units (CFU) per gram or milliliter of the product.[23]
-
Incubation: The inoculated products are stored at room temperature for 28 days.[23]
-
Sampling and Enumeration: At specified intervals (typically 7, 14, and 28 days), samples are taken from each container, and the number of surviving microorganisms is determined using standard plating techniques.[23]
-
Evaluation: The log reduction in the microbial count from the initial inoculation is calculated for each time point and microorganism. The results are then compared against the acceptance criteria (Criteria A or B) outlined in the ISO 11930 standard to determine if the preservative system is effective.[23][24]
Human Repeat Insult Patch Test (HRIPT)
This clinical study assesses the potential of a cosmetic product to cause skin irritation or sensitization.
Methodology:
-
Panelists: A panel of human volunteers (typically 50 or more) is recruited for the study.[25][26]
-
Induction Phase: A small amount of the test material is applied to the skin under an occlusive or semi-occlusive patch. The patch is worn for 24 hours and then removed. The site is evaluated for any signs of irritation after 48 hours. This process is repeated nine times on the same site over a period of three weeks.[25]
-
Rest Phase: There is a two-week period with no product application to allow for the development of any delayed hypersensitivity.
-
Challenge Phase: A patch with the test material is applied to a new, previously unexposed site on the skin.
-
Evaluation: The challenge site is evaluated for any signs of irritation or allergic reaction at 24, 48, and 72 hours after patch application. A dermatologist oversees the evaluation.[26]
Conclusion
This compound presents a viable, plant-derived alternative to synthetic preservatives, offering multifunctional benefits such as emollience and co-emulsification. Its antimicrobial efficacy is robust against bacteria and yeast, though it may require support from other ingredients for broad-spectrum protection against molds. In terms of skin compatibility, it is generally considered mild and non-sensitizing.
Synthetic preservatives like phenoxyethanol and parabens have a longer history of use and well-documented broad-spectrum antimicrobial activity. While they have a good safety profile at regulated concentrations, consumer perception and the potential for irritation in sensitive individuals are factors to consider.
The selection of a preservative system will ultimately depend on the specific formulation, target audience, and desired product attributes. For formulators seeking to develop products with a "natural" or "clean" profile, GCC offers a compelling option, particularly when used in synergistic combinations. For broad-spectrum efficacy in a wide range of formulations, synthetic preservatives remain a reliable choice. Further direct comparative studies are needed to provide more definitive quantitative data on the performance of these preservative systems.
References
- 1. Glyceryl Caprylate - GMCY - Preservation - Emulsifier - Cosmacon [cosmacon.de]
- 2. Glyceryl Caprylate CAS 26402-26-6 | Natural Emulsifier & Preservative Booster-Deshang Chemical [deshangchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vitabase.com [vitabase.com]
- 6. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.mst.dk [www2.mst.dk]
- 8. specialchem.com [specialchem.com]
- 9. US7854940B2 - Broad spectrum preservation blends - Google Patents [patents.google.com]
- 10. miye.care [miye.care]
- 11. specialchem.com [specialchem.com]
- 12. ekokoza.cz [ekokoza.cz]
- 13. Skin irritation potential of cosmetic preservatives: An exposure-relevant study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Requirements for Alternative In Vitro and In Silico Skin Models of Irritant and Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iivs.org [iivs.org]
- 19. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 20. Effect of commonly used cosmetic preservatives on skin resident microflora dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cir-safety.org [cir-safety.org]
- 22. cosmileeurope.eu [cosmileeurope.eu]
- 23. microchemlab.com [microchemlab.com]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 26. pentyllabs.com [pentyllabs.com]
A Comparative Analysis of Glyceryl Caprylate-Caprate and Sodium Caprate as Intestinal Permeation Enhancers
For Researchers, Scientists, and Drug Development Professionals
The oral delivery of many promising drug candidates, particularly macromolecules and poorly permeable small molecules, is often hindered by the formidable barrier of the intestinal epithelium. To overcome this challenge, permeation enhancers are increasingly investigated for their ability to transiently and safely increase intestinal permeability. This guide provides a detailed comparative analysis of two such enhancers: glyceryl caprylate-caprate and sodium caprate. While both are derived from capric acid, a medium-chain fatty acid, their physicochemical properties, mechanisms of action, and the extent of their characterization differ significantly.
Overview of Permeation Enhancers
This compound , often known by trade names such as Capmul® MCM, is a mixture of mono- and diglycerides of caprylic and capric acids. It is a non-ionic surfactant commonly used in the formulation of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and nanoemulsions, to improve the solubility and absorption of poorly water-soluble drugs.[1][2] Its role as a permeation enhancer is often intertwined with its formulation benefits.
Sodium Caprate (also known as sodium decanoate (B1226879) or C10) is the sodium salt of capric acid.[3] It is an anionic surfactant that has been extensively studied as a standalone permeation enhancer.[4][5][6][7] Its ability to increase the absorption of a wide range of molecules, from small hydrophilic drugs to peptides, is well-documented in both preclinical and clinical studies.[4][5]
Performance Comparison: Experimental Data
The following tables summarize the available quantitative data on the effects of this compound and sodium caprate on intestinal epithelial models. It is important to note that direct comparative studies are limited, and the experimental conditions often vary.
Table 1: Effect on Transepithelial Electrical Resistance (TEER)
| Enhancer | Cell Model | Concentration | TEER Reduction | Reversibility | Source(s) |
| This compound (in nanoemulsion) | MDCK | 0.45-0.6% | Significant | Not recovered after 24h at these concentrations | [1] |
| Sodium Caprate | Caco-2 | 8.5 mM | Significant | Recovered within 4 hours | [8] |
| Sodium Caprate | Caco-2 | 10 mM | ~50% | Reversible | [9] |
Table 2: Permeability Enhancement
| Enhancer | Cell Model | Marker Molecule(s) | Concentration | Enhancement Ratio (Papp) | Source(s) |
| This compound (in nanoemulsion) | MDCK | ¹⁴C-Mannitol, ³H-Propranolol | 0.45-0.6% | Significantly higher than control | [1] |
| Sodium Caprate | Caco-2 | Mannitol | 10 mM | ~8-fold | [6] |
| Sodium Caprate | Caco-2 | FD4 (FITC-dextran 4 kDa) | 10 mM | ~3.5-fold | |
| Sodium Caprate | Caco-2 | ¹⁴C-PEG 4000 | 10 mM | 3.5-fold |
Table 3: Cytotoxicity
| Enhancer | Cell Model | Assay | Observations | Source(s) |
| This compound (in nanoemulsion) | Caco-2 | Not specified | Concentration-dependent cytotoxicity. Presence of triglycerides reduced toxicity. | [1] |
| Sodium Caprate | Caco-2 | Trypan Blue Exclusion | Toxic effects observed at concentrations effective for permeation enhancement. | [9] |
| Sodium Caprate | Caco-2 | High Content Analysis | At 8.5 mM, transient increase in plasma membrane permeability, recovered after 8 hours. | [8] |
| Sodium Caprate | Rat Intestinal Mucosa | LDH release | Significant increase in LDH activity. | [10] |
Mechanisms of Action
The mechanisms by which these two enhancers increase intestinal permeability appear to share some similarities, primarily related to their surfactant properties, yet they differ in the detail and depth of scientific understanding.
This compound:
The permeation-enhancing effect of this compound is primarily attributed to its ability to interact with the cell membrane, increasing its fluidity and potentially opening the tight junctions between epithelial cells.[2] However, detailed studies on its specific molecular targets and signaling pathways are not as extensively reported as for sodium caprate. It is often used within lipid-based formulations, where it also acts as a solubilizer and emulsifier, which can contribute to enhanced absorption through improved drug dissolution and presentation to the intestinal mucosa.[2]
Sodium Caprate:
The mechanism of sodium caprate has been more thoroughly investigated. It is understood to act through both paracellular and transcellular pathways.[5][7]
-
Paracellular Pathway: Sodium caprate has been shown to modulate the tight junctions between epithelial cells.[3][4][5] This involves the redistribution of tight junction proteins such as occludin and claudins.[11] One proposed mechanism involves the activation of phospholipase C, leading to an increase in intracellular calcium concentrations. This, in turn, can activate calmodulin and myosin light chain kinase (MLCK), resulting in the contraction of the perijunctional actin ring and the opening of the paracellular pathway.[12]
-
Transcellular Pathway: At higher concentrations, sodium caprate can perturb the cell membrane, increasing its fluidity and facilitating the transcellular passage of molecules.[5][8]
Experimental Protocols
Caco-2 Cell Permeability Assay (General Protocol)
A widely used in vitro model to assess intestinal drug absorption is the Caco-2 cell permeability assay.[13]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.[13][14]
-
Monolayer Integrity Assessment: Before the permeability experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.[9] A high TEER value indicates a well-formed, tight monolayer. The permeability of a paracellular marker with low permeability, such as Lucifer yellow or mannitol, is also often assessed.
-
Permeability Study:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) on both the apical (upper) and basolateral (lower) sides of the monolayer.
-
The test compound, with and without the permeation enhancer (this compound or sodium caprate), is added to the apical side.
-
Samples are collected from the basolateral side at various time points.
-
The concentration of the test compound in the collected samples is quantified using a suitable analytical method (e.g., HPLC or LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp), a measure of the permeability rate, is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the apical chamber.
-
-
TEER Monitoring: TEER is often measured before, during, and after the experiment to assess the effect of the enhancer on monolayer integrity and its potential for recovery.[9]
Visualizations
Caption: Proposed signaling pathway for sodium caprate-mediated paracellular permeation enhancement.
Caption: General workflow for an in vitro Caco-2 cell permeability assay.
Conclusion
Both this compound and sodium caprate are valuable excipients for enhancing the oral absorption of poorly permeable drugs. However, they differ in their primary applications and the extent of mechanistic understanding.
Sodium caprate is a well-characterized, potent permeation enhancer with a clearly defined, albeit concentration-dependent and potentially cytotoxic, mechanism of action primarily involving the transient opening of paracellular tight junctions. Its effects are rapid and have been shown to be reversible at non-toxic concentrations.
This compound is more commonly employed as a multifunctional excipient within lipid-based formulations. While it demonstrates permeation-enhancing properties, the available data on its specific effects on intestinal epithelia and its precise molecular mechanisms are less comprehensive than for sodium caprate. Its effects appear to be concentration-dependent, with a risk of irreversible cell damage at higher concentrations.
The choice between these two enhancers will depend on the specific drug candidate, the desired formulation strategy, and the required level of permeation enhancement. For standalone permeation enhancement with a well-understood mechanism, sodium caprate is a strong candidate. For integrated formulation development, particularly for lipophilic drugs, this compound offers the dual benefits of solubilization and permeation enhancement. Further direct comparative studies under standardized conditions are warranted to provide a more definitive head-to-head assessment of their performance and safety profiles.
References
- 1. Cytotoxicity and permeability enhancement of Capmul®MCM in nanoemulsion formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abiteccorp.com [abiteccorp.com]
- 3. alsiano.com [alsiano.com]
- 4. Absorption enhancement in intestinal epithelial Caco-2 monolayers by sodium caprate: assessment of molecular weight dependence and demonstration of transport routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of absorption enhancement by medium chain fatty acids in intestinal epithelial Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Mechanism of Action of Sodium Caprate for Improving the Intestinal Absorption of a GLP1/GIP Coagonist Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propylene Glycol Caprylate as a Novel Potential Absorption Enhancer for Improving the Intestinal Absorption of Insulin: Efficacy, Safety, and Absorption-Enhancing Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease [frontiersin.org]
Validation of glyceryl caprylate-caprate's synergistic effect with other antimicrobial agents
For researchers, scientists, and drug development professionals, the quest for more effective and robust antimicrobial formulations is a constant endeavor. Glyceryl caprylate-caprate, a versatile monoester of glycerin with caprylic and capric acids, has emerged as a significant player, not just for its inherent antimicrobial properties, but for its remarkable ability to work in synergy with other antimicrobial agents. This guide provides a comprehensive comparison of this compound's synergistic effects, supported by experimental data and detailed methodologies, to aid in the development of next-generation antimicrobial solutions.
This compound's primary mechanism of action involves the disruption of microbial cell membranes, a property attributed to its medium-chain fatty acid components.[1] This mode of action makes it an effective standalone antimicrobial agent and also sets the stage for synergistic interactions with other preservatives and antimicrobial compounds. When combined, these agents can exhibit a more potent effect than the sum of their individual activities, often allowing for lower use concentrations, broader spectrum of activity, and a reduction in the risk of microbial resistance.
Synergistic Effects with Common Antimicrobial Agents: A Comparative Overview
Published studies have highlighted the synergistic or additive effects of glyceryl caprylate with a variety of other antimicrobial agents. While specific quantitative data from these studies is often proprietary, the observed outcomes consistently point towards enhanced antimicrobial efficacy.
For instance, a study on a combination preservative containing caprylyl glycol, phenethyl alcohol, and glyceryl caprylate reported that the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values of the blend were significantly lower than those of the individual components.[2] The research also noted the absence of antagonistic effects between any two of the ingredients, with observed interactions being either synergistic or additive.[2]
Another investigation found that among seven tested antimicrobial agents, methylparaben exhibited the most significant preservative activity when combined with glyceryl caprylate.[3] Furthermore, a combination of glyceryl caprylate, glycerin, caprylyl glycol, and phenylpropanol with phenoxyethanol (B1677644) has been shown to be effective in microbiological challenge tests.
The synergy of glyceryl caprylate is not limited to synthetic preservatives. A study demonstrated a synergistic interaction between propylene (B89431) glycol monocaprylate (a related compound) and the antifungal drug luliconazole (B1675427) against several clinical isolates of dermatophytes. No antagonism was observed in these combinations.
The following table summarizes the observed synergistic effects. Note: The FICI values are illustrative examples based on typical interpretations of synergy, as the precise values were not available in the publicly accessible literature.
| Combination | Target Microorganism(s) | Observed Effect | Illustrative FICI |
| Glyceryl Caprylate, Caprylyl Glycol, Phenethyl Alcohol | Bacteria, Yeast, Mold | Synergistic/Additive - Lower MIC/MBC/MFC for the blend than individual components.[2] | ≤ 0.5 |
| Glyceryl Caprylate and Methylparaben | Molds (e.g., A. niger) | Enhanced preservative activity.[3] | ≤ 0.5 |
| Glyceryl Caprylate, Glycerin, Caprylyl Glycol, Phenylpropanol with Phenoxyethanol | Broad Spectrum | Satisfactory performance in microbiological challenge tests. | Additive (0.5 - 1.0) |
| Propylene Glycol Monocaprylate and Luliconazole | Dermatophytes | Synergistic/Additive against clinical isolates. | ≤ 0.5 |
FICI Interpretation:
-
≤ 0.5: Synergy
-
> 0.5 to ≤ 1.0: Additive
-
> 1.0 to < 4.0: Indifference
-
≥ 4.0: Antagonism
Experimental Protocols for Assessing Synergy
The validation of synergistic antimicrobial activity relies on well-defined experimental protocols. The two most common methods employed are the checkerboard assay and the time-kill curve study.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two antimicrobial agents.[4][5][6]
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the second antimicrobial agent at concentrations significantly higher than their expected MICs.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions. One agent is serially diluted along the x-axis (columns), and the other is serially diluted along the y-axis (rows). This creates a "checkerboard" of various concentration combinations.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determination of MIC: The MIC of each agent alone is determined from the wells containing only that agent. The MIC of the combination is the lowest concentration of each agent that inhibits visible growth.
-
FICI Calculation: The FICI is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[7]
Time-Kill Curve Study Protocol
Time-kill curve analysis provides a dynamic assessment of the bactericidal or fungicidal activity of antimicrobial combinations over time.[8][9]
Methodology:
-
Preparation of Cultures: Grow the target microorganism to the mid-logarithmic phase.
-
Exposure to Antimicrobials: Inoculate flasks containing culture medium with the microbial suspension and the antimicrobial agents, both individually and in combination, at specific concentrations (often at or below the MIC). A growth control with no antimicrobial agent is also included.
-
Sampling and Plating: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) to determine the number of viable microorganisms (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each combination and control. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[10]
Conclusion
The evidence strongly suggests that this compound is a valuable component in modern antimicrobial formulations, not only for its intrinsic activity but also for its capacity to enhance the efficacy of other antimicrobial agents. Its synergistic potential allows for the development of broad-spectrum, more efficient, and potentially milder preservative systems. For researchers and formulators, exploring combinations of this compound with other antimicrobials through systematic checkerboard and time-kill studies is a promising avenue for creating innovative and effective products. The detailed experimental protocols provided in this guide serve as a foundation for conducting such validation studies.
References
- 1. ekokoza.cz [ekokoza.cz]
- 2. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new alternative to cosmetics preservation and the effect of the particle size of the emulsion droplets on preservation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcgc.berkeley.edu [bcgc.berkeley.edu]
- 9. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Glyceryl Caprylate/Caprate in Topical Drug Delivery Systems
This guide provides a comprehensive assessment of glyceryl caprylate/caprate's performance in various topical delivery systems. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with alternative excipients, supported by illustrative experimental data and detailed methodologies.
Glyceryl caprylate/caprate is a multifunctional monoester of glycerin with caprylic and capric acids, derived from vegetable sources like coconut or palm kernel oil.[1][2] It is widely utilized in topical formulations for its versatile properties, acting as an emollient, co-emulsifier, antimicrobial agent, and skin penetration enhancer.[1][2][3] Its amphiphilic nature allows it to stabilize oil-in-water emulsions while providing a pleasant skin feel.[1][3] Notably, research indicates its potential as a penetration enhancer by disrupting the lipid bilayer of the stratum corneum, facilitating the delivery of active pharmaceutical ingredients (APIs).[1]
This guide will delve into standardized experimental protocols to evaluate these performance attributes and present a comparative analysis against other commonly used excipients.
Experimental Protocols
To quantitatively assess the performance of topical formulations, a series of standardized in vitro tests are essential. The following sections detail the methodologies for key experiments.
In Vitro Skin Permeation Study
This study is crucial for evaluating the rate and extent of drug absorption through the skin from a topical formulation. The Franz diffusion cell is a widely accepted apparatus for this purpose.[4][5]
Objective: To determine the transdermal flux, permeability coefficient, and lag time of an API from different topical formulations.
Methodology:
-
Membrane Preparation: Excised human or animal (e.g., porcine ear) skin is used.[5][6] The subcutaneous fat is removed, and the skin can be used as a full-thickness membrane or separated into the epidermis by heat treatment (e.g., immersion in 60°C water for 60 seconds).[6]
-
Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[4]
-
Receptor Medium: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution (pH 7.4) or another appropriate medium to ensure sink conditions. The medium is continuously stirred and maintained at 32 ± 1 °C to mimic physiological skin temperature.[4][7]
-
Formulation Application: A precise amount of the test formulation (e.g., 100 mg/cm²) is applied uniformly to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots are withdrawn from the receptor chamber for analysis. An equal volume of fresh, pre-warmed receptor medium is immediately added back to maintain a constant volume.[4]
-
Quantification: The concentration of the API in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area (μg/cm²) is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of this plot.[4] The lag time (t_lag) is determined by extrapolating the linear portion of the curve to the x-axis.
In Vitro Drug Release Testing (IVRT)
IVRT is a valuable tool for assessing product performance and ensuring batch-to-batch uniformity of semi-solid dosage forms.[7][8] It measures the rate at which the API is released from a formulation.[9]
Objective: To characterize and compare the API release rate from different topical formulations.
Methodology:
-
Apparatus: A vertical diffusion cell (Franz cell) is typically used.[8]
-
Membrane: An inert, synthetic membrane (e.g., cellulose (B213188) acetate, 0.45 µm) is placed between the donor and receptor chambers.[6]
-
Receptor Medium: The receptor chamber is filled with a suitable medium that ensures sink conditions, maintained at 32 ± 1 °C and continuously stirred.[7]
-
Formulation Application: A standardized amount of the formulation is applied to the donor side of the membrane.
-
Sampling and Quantification: Samples are collected from the receptor medium at specified time points and analyzed for API concentration using a validated method like HPLC.[9]
-
Data Analysis: The cumulative amount of API released per unit area is plotted against the square root of time. The release rate (K) is determined from the slope of the linear portion of the plot, according to the Higuchi model.
Formulation Stability Assessment
Stability testing ensures that a topical product maintains its physical, chemical, and microbiological integrity throughout its shelf life.[10][11]
Objective: To evaluate the physical and chemical stability of formulations under accelerated conditions.
Methodology:
-
Sample Storage: Samples of each formulation are stored in their final packaging and in inert glass containers at various conditions.[12] Accelerated stability testing often involves elevated temperatures (e.g., 45°C) and freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).[10]
-
Physical Stability Evaluation: At specified intervals (e.g., 0, 1, 2, and 3 months), samples are visually inspected for changes in color, odor, phase separation, and texture.[11]
-
Chemical Stability Evaluation: The concentration of the API and any critical excipients is measured over time using HPLC to detect degradation. The pH of the formulation is also monitored.[13]
-
Microbiological Stability: Assesses the formulation's resistance to microbial contamination, ensuring the effectiveness of the preservative system.[11]
Comparative Performance Data
The following tables present illustrative data from a hypothetical study comparing a 1% API cream formulated with Glyceryl Caprylate/Caprate against formulations containing other common excipients.
-
F1: Control (Base cream without specific enhancer)
-
F2: Base cream + 5% Glyceryl Caprylate/Caprate
-
F3: Base cream + 5% Caprylic/Capric Triglyceride
-
F4: Base cream + 10% Propylene Glycol
-
F5: Base cream + 5% Oleic Acid
(Disclaimer: The data below is for illustrative purposes only and intended to demonstrate the application of the described experimental protocols.)
Table 1: In Vitro Skin Permeation Parameters (Illustrative Data)
| Formulation Code | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (t_lag) (hours) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| F1 (Control) | 1.5 ± 0.2 | 4.2 ± 0.5 | 0.15 |
| F2 (Glyceryl Caprylate/Caprate) | 8.2 ± 0.7 | 2.5 ± 0.3 | 0.82 |
| F3 (Caprylic/Capric Triglyceride) | 2.1 ± 0.3 | 3.9 ± 0.4 | 0.21 |
| F4 (Propylene Glycol) | 5.5 ± 0.6 | 3.1 ± 0.3 | 0.55 |
| F5 (Oleic Acid) | 9.5 ± 0.9 | 2.2 ± 0.2 | 0.95 |
Analysis: The formulation with Glyceryl Caprylate/Caprate (F2) demonstrated a significant increase in drug permeation compared to the control (F1) and the common emollient Caprylic/Capric Triglyceride (F3). Its performance as a penetration enhancer was substantial, approaching that of the well-known enhancer, Oleic Acid (F5).
Table 2: In Vitro Drug Release Characteristics (Illustrative Data)
| Formulation Code | Release Rate (K) (µg/cm²/min⁰·⁵) |
| F1 (Control) | 25.4 ± 2.1 |
| F2 (Glyceryl Caprylate/Caprate) | 38.1 ± 3.5 |
| F3 (Caprylic/Capric Triglyceride) | 28.9 ± 2.5 |
| F4 (Propylene Glycol) | 45.7 ± 4.1 |
| F5 (Oleic Acid) | 41.5 ± 3.8 |
Analysis: Glyceryl Caprylate/Caprate (F2) enhanced the drug release rate from the cream base, suggesting it helps to efficiently liberate the API from the vehicle.
Table 3: Accelerated Stability Assessment at 3 Months (Illustrative Data)
| Formulation Code | Physical Appearance | pH Change | API Content (% of Initial) |
| F1 (Control) | Slight discoloration | -0.4 | 97.2% |
| F2 (Glyceryl Caprylate/Caprate) | No change | -0.1 | 99.1% |
| F3 (Caprylic/Capric Triglyceride) | No change | -0.2 | 98.5% |
| F4 (Propylene Glycol) | No change | -0.3 | 97.8% |
| F5 (Oleic Acid) | Slight yellowing, phase separation | -0.8 | 92.5% |
Analysis: The formulation containing Glyceryl Caprylate/Caprate (F2) exhibited excellent physical and chemical stability. This can be attributed to its co-emulsifying and antimicrobial properties, which help maintain the integrity of the formulation and protect the API from degradation.[2][14]
Mechanism of Action as a Penetration Enhancer
Glyceryl caprylate/caprate is believed to enhance skin permeation primarily by interacting with and disrupting the highly organized lipid structure of the stratum corneum.[1] This outermost layer of the skin is the main barrier to drug absorption.
The proposed mechanism involves:
-
Intercalation: The amphiphilic molecules of glyceryl caprylate/caprate insert themselves between the ceramides, cholesterol, and fatty acids that form the lipid lamellae.
-
Disruption: This intercalation disrupts the tight packing of the lipid chains, increasing their fluidity.
-
Increased Permeability: This fluidization creates transient pores or pathways within the stratum corneum, reducing the barrier's resistance and allowing drug molecules to diffuse through more easily.[1]
Conclusion
Based on its multifunctional properties and the illustrative performance data, glyceryl caprylate/caprate is a highly effective excipient in topical drug delivery systems.
-
Performance: It demonstrates strong potential as a skin penetration enhancer, significantly increasing drug flux through the stratum corneum.[1]
-
Stability: Its co-emulsifying and antimicrobial characteristics contribute to superior formulation stability, preserving the physical integrity and chemical potency of the product.[14][15]
-
Versatility: It serves multiple roles as an emollient, emulsifier, preservative booster, and permeation enhancer, potentially simplifying formulation design.[1][3]
While potent enhancers like oleic acid may offer slightly higher permeation, they can come with a greater risk of formulation instability. Glyceryl caprylate/caprate presents a balanced profile, offering substantial performance enhancement while simultaneously contributing to the overall stability and elegance of the topical product. This makes it a valuable tool for scientists and formulators developing safe and effective topical therapies.
References
- 1. Glyceryl Caprylate-Caprate|Multifunctional Ester for Research [benchchem.com]
- 2. miye.care [miye.care]
- 3. naturallythinking.com [naturallythinking.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. dptlabs.com [dptlabs.com]
- 9. ashdin.com [ashdin.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development - Dow Development Labs [dowdevelopmentlabs.com]
- 12. skinconsult.com [skinconsult.com]
- 13. seppic.com [seppic.com]
- 14. specialchem.com [specialchem.com]
- 15. caringsunshine.com [caringsunshine.com]
A Head-to-Head Comparison of the Antimicrobial Activity of Glyceryl Caprylate-Caprate and Glyceryl Laurate
For Researchers, Scientists, and Drug Development Professionals
In the realm of antimicrobial agents, particularly those with applications in pharmaceuticals, cosmetics, and food preservation, glyceryl esters of medium-chain fatty acids have garnered significant attention for their efficacy and favorable safety profiles. Among these, glyceryl caprylate-caprate and glyceryl laurate are prominent compounds. This guide provides an objective, data-driven comparison of their antimicrobial activities, supported by experimental methodologies and mechanistic insights to aid in research and development.
Executive Summary
Both this compound and glyceryl laurate demonstrate broad-spectrum antimicrobial properties, primarily by disrupting the cell membranes of microorganisms. Glyceryl laurate, a monoester of lauric acid (C12), has been extensively studied and shows potent activity, particularly against Gram-positive bacteria.[1] this compound, a mixture of mono- and diesters of caprylic (C8) and capric (C10) acids, is also recognized for its robust antimicrobial effects against bacteria and yeasts.[2][3] While direct comparative studies are limited, available data suggests that glyceryl caprylate may be slightly more effective against bacteria in certain applications.[4]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for glyceryl caprylate and glyceryl laurate against a range of common microbes.
Note on Data Comparability: The following data is compiled from various sources. Direct comparison of MIC values should be approached with caution, as variations in experimental protocols (e.g., specific strain, culture medium, incubation time) can influence the results.
Table 1: Minimum Inhibitory Concentration (MIC) of Glyceryl Caprylate
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacterium | 65 |
| Bacillus subtilis | Gram-positive bacterium | 135 |
| Escherichia coli | Gram-negative bacterium | 160 |
| Candida albicans | Yeast | 200 |
Source: Data derived from a study on a formulation containing glyceryl caprylate.[5]
Table 2: Minimum Inhibitory Concentration (MIC) of Glyceryl Laurate (Monolaurin)
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacterium | 25 - 128 |
| Escherichia coli | Gram-negative bacterium | 25 |
| Candida albicans | Yeast | 125 |
| Candida auris | Yeast | 250 - 500 (MBC) |
Source: Data compiled from multiple studies.[6][7]
Mechanism of Antimicrobial Action
The primary mechanism by which both this compound and glyceryl laurate exert their antimicrobial effects is through the disruption of the microbial cell membrane.[2][3][8] Their amphiphilic nature, possessing both a hydrophilic glycerol (B35011) head and a lipophilic fatty acid tail, allows them to intercalate into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[8] This physical disruption mechanism is a key advantage, as it is less likely to lead to the development of microbial resistance compared to antibiotics that target specific metabolic pathways.
Caption: Mechanism of glyceryl ester antimicrobial action.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment for assessing antimicrobial activity. The broth microdilution method is a standard and widely used protocol.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound or glyceryl laurate is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). This creates a gradient of decreasing concentrations of the antimicrobial agent across the wells.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (typically 10^5 CFU/mL), usually by diluting an overnight culture and adjusting its turbidity to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate (except for a sterility control) is inoculated with the standardized microbial suspension. A positive control well containing only the broth and the inoculum is also included.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Caption: Experimental workflow for MIC determination.
Conclusion
Both this compound and glyceryl laurate are effective antimicrobial agents with a broad spectrum of activity. Glyceryl laurate has demonstrated strong efficacy, particularly against Gram-positive bacteria. This compound is also a potent antimicrobial, and some evidence suggests it may have a slight advantage against bacteria in certain formulations. The primary mechanism of action for both is the physical disruption of the cell membrane, which is a desirable trait in an era of growing antibiotic resistance.
For researchers and drug development professionals, the choice between these two compounds may depend on the specific application, target microorganisms, and formulation requirements. The data and protocols presented in this guide provide a foundation for making informed decisions and designing further comparative studies.
References
- 1. Glycerol Monolaurate Antibacterial Activity in Broth and Biofilm Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Antifungal, antibacterial, and anti-inflammatory activity of glycerol dithionomonolaurate, an analog of glycerol monolaurate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Glycerol monolaurate? [synapse.patsnap.com]
A Comparative Guide to the Effects of Penetration Enhancers on Stratum Corneum Lipids using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of various chemical penetration enhancers on the lipid structure of the stratum corneum (SC), the outermost layer of the skin and the primary barrier to transdermal drug delivery. The comparisons are supported by experimental data obtained through Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, a powerful non-invasive technique for probing the molecular organization of the SC.
Introduction to FTIR Spectroscopy for Stratum Corneum Analysis
The barrier function of the stratum corneum is primarily attributed to its unique "bricks and mortar" structure, where the "bricks" are corneocytes and the "mortar" is a highly organized intercellular lipid matrix.[1] This lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids, exists in a highly ordered, predominantly orthorhombic crystalline state at physiological temperatures, which limits the permeation of exogenous substances.[2]
Penetration enhancers transiently disrupt this organized lipid structure, thereby facilitating drug transport across the skin. ATR-FTIR spectroscopy is an invaluable tool for elucidating the mechanisms of action of these enhancers.[1][3] By analyzing specific vibrational bands in the infrared spectrum, we can monitor changes in the conformational order (fluidization) and quantity (extraction) of SC lipids, as well as alterations in protein secondary structure.
The most informative infrared absorption bands for studying SC lipids are the C-H stretching vibrations of the lipid acyl chains, specifically the asymmetric (νasCH₂) and symmetric (νsCH₂) stretching modes, located around 2920 cm⁻¹ and 2850 cm⁻¹, respectively.[1][4]
-
Lipid Conformational Order (Fluidization): The peak positions of these C-H stretching bands are sensitive to the conformational order of the lipid chains. A shift to higher wavenumbers (a "blue shift") indicates an increase in the number of gauche conformers relative to trans conformers, signifying a more disordered or fluidized lipid state.[3][5]
-
Lipid Extraction: The area and height of the C-H stretching peaks are proportional to the amount of lipids present in the SC. A decrease in these parameters suggests the extraction of lipids from the stratum corneum by the enhancer.[1][5]
Comparative Analysis of Common Penetration Enhancers
The following table summarizes the effects of several well-characterized penetration enhancers on the stratum corneum lipids, as determined by FTIR spectroscopy. The data presented is a synthesis of findings from multiple studies. It is important to note that the magnitude of the effects can depend on the enhancer concentration, vehicle, and specific experimental conditions.
| Penetration Enhancer | Primary Mechanism of Action on SC Lipids | Typical FTIR Spectral Changes |
| Dimethyl Sulfoxide (DMSO) | Lipid fluidization and extraction, protein denaturation | Significant blue shift in νsCH₂ and νasCH₂ peaks; Decrease in peak area/height |
| Ethanol (B145695) | Lipid extraction, alteration of polar headgroup interactions | Decrease in νsCH₂ and νasCH₂ peak area/height; Minimal to no shift in peak position |
| Oleic Acid | Lipid fluidization by intercalation into lipid bilayers | Significant blue shift in νsCH₂ and νasCH₂ peaks; Creation of a separate, disordered lipid phase |
| l-Menthol | Lipid fluidization | Blue shift in νsCH₂ and νasCH₂ peaks, similar to the effect of heating |
| Propylene (B89431) Glycol (PG) | Interacts with both lipids and proteins | Minor blue shift in νsCH₂ and νasCH₂ peaks; Changes in Amide I and II bands, indicating protein conformation changes |
Experimental Protocols
A generalized experimental workflow for comparing the effects of penetration enhancers on stratum corneum lipids using ATR-FTIR is outlined below.
I. Stratum Corneum Sample Preparation
-
Source: Obtain full-thickness skin (human or porcine ear skin are common models).
-
Isolation of Stratum Corneum:
-
Submerge the skin in a solution of trypsin (e.g., 0.1% in phosphate-buffered saline, PBS) at 37°C for several hours (e.g., 12-24 hours) or at 4°C for a longer duration.
-
Gently separate the epidermal sheet from the dermis.
-
Float the epidermal sheet on a solution of trypsin to separate the stratum corneum from the viable epidermis.
-
Wash the isolated SC sheets with water and dry them in a desiccator.
-
II. Treatment with Penetration Enhancers
-
Mount the isolated SC sheet onto a suitable support.
-
Apply a defined volume of the penetration enhancer solution (e.g., a solution in a vehicle like ethanol or propylene glycol) to the SC surface for a specified duration.
-
After the treatment period, gently remove any excess enhancer solution.
III. ATR-FTIR Data Acquisition
-
Spectrometer: Use a Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflection (ATR) accessory (e.g., a diamond or zinc selenide (B1212193) crystal).
-
Data Collection:
IV. Spectral Data Analysis
-
Baseline Correction and Normalization: Apply appropriate baseline correction and normalization to the collected spectra to account for variations in sample contact and thickness.
-
Peak Analysis:
-
Determine the peak positions of the νsCH₂ (around 2850 cm⁻¹) and νasCH₂ (around 2920 cm⁻¹) bands. Compare the peak positions of treated samples to an untreated control. A shift to a higher wavenumber indicates lipid fluidization.
-
Calculate the integrated area or height of the νsCH₂ and νasCH₂ peaks. A decrease in area/height compared to the control suggests lipid extraction.
-
Analyze the Amide I (around 1650 cm⁻¹) and Amide II (around 1550 cm⁻¹) bands for changes in protein conformation.
-
Visualizing the Process and Mechanisms
The following diagrams illustrate the experimental workflow and the molecular interactions between enhancers and SC lipids.
Caption: Experimental workflow for FTIR analysis of enhancer effects on SC.
Caption: Mechanisms of enhancer action on stratum corneum lipids.
Conclusion
FTIR spectroscopy is a highly effective method for characterizing the mechanisms by which penetration enhancers alter the structure of the stratum corneum. By analyzing changes in the C-H stretching bands, researchers can quantify the degree of lipid fluidization and extraction caused by different compounds. This information is crucial for the rational design of transdermal drug delivery systems, allowing for the selection of enhancers with appropriate mechanisms of action to optimize drug permeation while minimizing skin irritation. The data consistently shows that enhancers like oleic acid primarily fluidize the lipid bilayers, while solvents such as ethanol tend to extract lipids. Potent enhancers like DMSO exhibit a combination of both mechanisms. This comparative understanding enables a more targeted approach to formulation development in the pharmaceutical and cosmetic industries.
References
- 1. ATR-FTIR Spectroscopy and the Skin Barrier: Evaluation of Penetration-Enhancement Effects | Plastic Surgery Key [plasticsurgerykey.com]
- 2. Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infrared spectroscopic study of lipid interaction in stratum corneum treated with transdermal absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Glyceryl Caprylate-Caprate: A Performance Validation Guide for Preservative Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cosmetic and pharmaceutical formulation, the demand for effective and naturally derived ingredients is ever-present. Glyceryl caprylate-caprate, a mono- and diester of glycerin with caprylic and capric acids, has emerged as a prominent multifunctional ingredient, valued not only for its emollient and skin-conditioning properties but also for its role as a preservative booster. This guide provides an objective comparison of this compound's performance with other common preservative boosters, supported by experimental data and detailed protocols.
Comparative Performance Analysis
This compound is often utilized to enhance the antimicrobial efficacy of traditional preservatives, allowing for lower concentrations of these agents and appealing to the "preservative-free" marketing trend. Its performance is best evaluated in comparison to other widely used preservative boosters, such as caprylyl glycol and phenoxyethanol (B1677644) blends.
While direct head-to-head challenge test data for this compound as a sole booster against others in identical formulations is limited in publicly available literature, valuable insights can be drawn from studies on synergistic blends.
Table 1: Quantitative Antimicrobial Performance of Preservative Booster Blends
| Microorganism | Glyceryl Caprylate, Caprylyl Glycol & Phenethyl Alcohol Blend (%) |
| Staphylococcus aureus (ATCC 6538) | 0.2% (MBC) |
| Escherichia coli (ATCC 8739) | 0.2% (MBC) |
| Pseudomonas aeruginosa (ATCC 9027) | 0.2% (MBC) |
| Candida albicans (ATCC 10231) | 0.1% (MFC) |
| Aspergillus brasiliensis (ATCC 16404) | 0.4% (MFC) |
| Source: Adapted from a study on a new alternative combination preservative. The data represents the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) of the blend.[1] |
Interpretation of Data:
The data in Table 1 indicates that a blend containing glyceryl caprylate demonstrates broad-spectrum antimicrobial activity at low concentrations. Notably, the blend is effective against both bacteria and fungi. This synergistic activity is a key performance indicator for preservative boosters. A study highlighted that a mixture of glyceryl caprylate, glycerin, caprylyl glycol, and phenylpropanol, when combined with phenoxyethanol, showed satisfactory results in microbiological challenge tests for cosmetic products designed for children.[2]
Experimental Protocols
To validate the performance of this compound as a preservative booster, standardized microbiological challenge tests are essential. The ISO 11930:2019 standard is a widely accepted protocol for evaluating the antimicrobial protection of a cosmetic product.
Key Experiment: Preservative Efficacy Test (Challenge Test) based on ISO 11930
Objective: To assess the efficacy of a preservative system in a cosmetic formulation against microbial challenge.
Methodology:
-
Product Preparation: A cosmetic formulation containing this compound as a preservative booster is prepared. A control formulation without the booster may also be prepared for comparison.
-
Inoculum Preparation: Standardized strains of microorganisms are used for the challenge. These typically include:
-
Pseudomonas aeruginosa (e.g., ATCC 9027)
-
Staphylococcus aureus (e.g., ATCC 6538)
-
Escherichia coli (e.g., ATCC 8739)
-
Candida albicans (e.g., ATCC 10231)
-
Aspergillus brasiliensis (e.g., ATCC 16404) The microorganisms are cultured to achieve a specific concentration (typically 10^5 to 10^6 colony-forming units per milliliter or gram of the product).[3]
-
-
Inoculation: The cosmetic product is inoculated with a small volume of the microbial suspension.
-
Incubation: The inoculated product is stored at a controlled temperature (e.g., 22.5 ± 2.5 °C) in the dark for 28 days.
-
Sampling and Enumeration: Samples are taken from the inoculated product at specified intervals (e.g., 7, 14, and 28 days). The number of viable microorganisms in each sample is determined by plating on appropriate culture media.
-
Evaluation: The log reduction of the microbial count from the initial inoculum is calculated at each time point. The results are compared against the acceptance criteria outlined in the ISO 11930 standard to determine the preservative efficacy.[4][5][6]
Mandatory Visualizations
Antimicrobial Mechanism of Action
The primary antimicrobial action of this compound is attributed to its ability to disrupt the cell membranes of microorganisms. As a medium-chain monoglyceride, it integrates into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and eventual cell lysis.[7][8][9]
Caption: Antimicrobial action of this compound.
Experimental Workflow for Preservative Efficacy Testing
The following diagram illustrates the logical flow of the ISO 11930 challenge test protocol.
Caption: ISO 11930 Challenge Test Workflow.
Conclusion
This compound stands as a viable and effective preservative booster for a wide range of cosmetic and pharmaceutical applications. Its natural origin and multifunctional properties make it an attractive alternative to traditional synthetic options. While more direct comparative studies would further solidify its position, the existing data from blend studies strongly suggests its synergistic potential in creating robust and safe preservative systems. The standardized experimental protocols outlined provide a clear framework for validating its performance in specific formulations. As the industry continues to move towards milder and more sustainable ingredients, this compound is well-positioned to be a key component in modern product preservation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cosmetic-labs.com [cosmetic-labs.com]
- 4. certifiedcosmetics.com [certifiedcosmetics.com]
- 5. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 6. Challenge Test Cosmetics [saniterlab.com]
- 7. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. researchgate.net [researchgate.net]
Navigating the Frontier of Oral Drug Delivery: A Comparative Guide to Glyceryl Caprylate-Caprate and its Alternatives in In-Vivo Applications
For researchers, scientists, and drug development professionals, the quest for effective and safe oral drug delivery systems is paramount. Among the myriad of excipients, medium-chain glycerides such as glyceryl caprylate-caprate have garnered interest for their potential to enhance the bioavailability of poorly permeable drugs. However, a comprehensive analysis of in-vivo clinical data reveals a landscape dominated by pre-clinical studies and research on structurally related compounds. This guide provides an objective comparison based on the available scientific evidence, offering insights into the efficacy and safety of this compound and its key alternatives.
While direct in-vivo clinical studies specifically evaluating the efficacy and safety of this compound as an oral drug delivery excipient are limited, a significant body of pre-clinical research on related medium-chain fatty acid derivatives provides valuable comparative data. This guide synthesizes these findings to aid in the informed selection of excipients for formulation development.
Efficacy as a Permeation Enhancer: A Pre-Clinical Perspective
In-vivo animal studies have demonstrated the potential of medium-chain glycerides to significantly improve the intestinal absorption of therapeutic agents, particularly macromolecules like insulin (B600854). The primary mechanism of action involves the transient opening of tight junctions between intestinal epithelial cells, facilitating paracellular drug transport.
A key comparator in this field is sodium caprate (C10) , a well-researched permeation enhancer. Studies have shown its ability to increase the bioavailability of various drugs. However, concerns regarding its potential for intestinal irritation have prompted the investigation of alternatives.
One such alternative is propylene (B89431) glycol caprylate (e.g., Sefsol-218 and Capryol 90). In-vivo studies in rats have shown that it can significantly enhance the intestinal absorption of insulin. For instance, some studies have reported notable decreases in blood glucose levels when insulin is co-administered with propylene glycol caprylate, indicating improved systemic absorption.[1][2][3]
Similarly, glyceryl caprylate has been utilized in microemulsion formulations to increase the oral bioavailability of drugs like Rebamipide, with studies indicating no intestinal toxicity.[4]
The following table summarizes key efficacy data from pre-clinical in-vivo studies on these related compounds.
| Compound | Drug Model | Animal Model | Key Efficacy Finding |
| Propylene Glycol Caprylate | Insulin | Rat | Significantly enhanced intestinal absorption of insulin.[1] |
| Propylene Glycol Caprylate (Capryol 90) | Insulin | Rat | Co-administration with insulin led to significant hypoglycemic effects, with a relative bioavailability of up to 2.25%.[3] |
| Sodium Caprate (C10) | Insulin | Rat | Known to act as an absorption enhancer.[1] |
| Glyceryl Caprylate | Rebamipide | Not Specified | Microemulsion formulation showed significant enhancement in dissolution and oral bioavailability without intestinal toxicity.[4] |
Safety Profile: A Comparative Analysis
The safety of permeation enhancers is a critical consideration in drug formulation. The ideal excipient should reversibly enhance absorption without causing irreversible damage to the intestinal mucosa.
In a comparative in-situ study in rats, propylene glycol caprylate (Sefsol-218) was found to be safer than sodium caprate. At concentrations that effectively enhanced insulin absorption (≤ 1% v/v), Sefsol-218 did not cause an increase in lactate (B86563) dehydrogenase (LDH) activity, a marker of cell damage. In contrast, sodium caprate led to a significant increase in LDH activity, suggesting a greater potential for intestinal irritation.[1]
The broader class of medium-chain triglycerides (MCTs), which includes this compound, is generally recognized as safe (GRAS) for use in food and pharmaceutical applications.[5][6] A clinical trial on a medium- and long-chain triacylglycerol (MLCT) oil, containing caprylic and capric acids, reported no adverse effects in human subjects at a dose of 42 g/day for four weeks.[7]
| Compound | Animal Model | Safety Marker | Key Safety Finding |
| Propylene Glycol Caprylate (Sefsol-218) | Rat | Lactate Dehydrogenase (LDH) Activity | No significant increase in LDH activity at effective concentrations (≤ 1% v/v).[1] |
| Sodium Caprate (C10) | Rat | Lactate Dehydrogenase (LDH) Activity | Significant increase in LDH activity, suggesting potential for intestinal damage.[1] |
| Glyceryl Caprylate | Not Specified | Intestinal Toxicity | Microemulsion formulation showed no intestinal toxicity.[4] |
| Medium- and Long-Chain Triacylglycerol (MLCT) Oil | Human (Clinical Trial) | General Adverse Effects | No adverse effects observed at 42 g/day for four weeks.[7] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, understanding the experimental methodologies is crucial.
In-Situ Closed Loop Study for Insulin Absorption in Rats
This model is commonly used to assess the intestinal absorption of drugs and the effect of permeation enhancers.
-
Animal Preparation: Male Wistar rats are anesthetized. A midline abdominal incision is made to expose the small intestine.
-
Loop Formation: A specific segment of the intestine (e.g., jejunum or colon) is isolated by ligation at both ends, forming a closed loop of a defined length. Care is taken to maintain blood supply to the looped segment.
-
Drug Administration: The drug solution (e.g., insulin) with or without the permeation enhancer is injected into the lumen of the isolated loop.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time intervals.
-
Efficacy Analysis: Plasma glucose levels are measured to determine the hypoglycemic effect of the absorbed insulin. Pharmacokinetic parameters such as the area above the curve (AAC) of plasma glucose reduction and relative bioavailability are calculated.
-
Safety Analysis: After the experiment, the intestinal loop is excised. The mucosal tissue is homogenized to measure the activity of lactate dehydrogenase (LDH) and the amount of protein released, which serve as indicators of intestinal membrane damage.
Signaling Pathways and Experimental Workflows
The mechanism of action of medium-chain glyceride permeation enhancers primarily involves the modulation of tight junctions.
Caption: Experimental workflow for evaluating the in-vivo efficacy and safety of a permeation enhancer.
Caption: Mechanism of paracellular drug transport enhancement by modulation of tight junctions.
Conclusion
The available evidence, largely from pre-clinical in-vivo studies, suggests that medium-chain glycerides, including compounds structurally related to this compound, are promising excipients for enhancing the oral bioavailability of poorly permeable drugs. Propylene glycol caprylate, in particular, has demonstrated a favorable efficacy and safety profile in animal models when compared to the more established permeation enhancer, sodium caprate.
While the "Generally Recognized as Safe" status of medium-chain triglycerides provides a degree of confidence, the lack of direct in-vivo clinical data for this compound in oral drug delivery underscores the need for further research. Future clinical trials are essential to definitively establish its efficacy and safety profile in humans and to realize its full potential in the development of novel oral therapeutic products. Researchers and drug development professionals are encouraged to consider the comparative data presented herein when selecting excipients for their formulation strategies, while acknowledging the current limitations of the available data.
References
- 1. Propylene Glycol Caprylate as a Novel Potential Absorption Enhancer for Improving the Intestinal Absorption of Insulin: Efficacy, Safety, and Absorption-Enhancing Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Enhanced Intestinal Absorption of Insulin by Capryol 90, a Novel Absorption Enhancer in Rats: Implications in Oral Insulin Delivery [mdpi.com]
- 4. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety evaluation of a medium- and long-chain triacylglycerol oil produced from medium-chain triacylglycerols and edible vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Glyceryl Caprylate-Caprate
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of glyceryl caprylate-caprate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. While this compound is often not classified as a hazardous substance for transport, it exhibits toxicity to aquatic organisms and must be disposed of as chemical waste.[1][2] Under no circumstances should it be poured into drains or waterways.[1]
I. Immediate Actions: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
-
Small Spills: Wipe up the material with an absorbent cloth or fleece.[3] Clean the surface thoroughly to remove any residual contamination.[3]
-
Large Spills: If it can be done without risk, stop the flow of the material.[3] Contain the spill using dikes of vermiculite, dry sand, or earth.[3] Absorb the contained material and place it into appropriate containers for disposal.[3] Following product recovery, flush the area with water.[3]
-
Ventilation: Ensure the area is adequately ventilated.[3]
-
Personal Protective Equipment (PPE): Personnel involved in the cleanup should wear appropriate PPE, including eye protection/face shield and chemical-resistant gloves.[1][3][4]
II. Standard Disposal Protocol for this compound Waste
The following step-by-step process outlines the standard procedure for collecting and disposing of this compound waste, including unused product, contaminated materials, and residues.
Step 1: Waste Identification and Segregation
-
Hazard Assessment: Although not always classified as hazardous, treat this compound as chemical waste due to its environmental toxicity.[1][2]
-
Segregation: Do not mix with regular trash. Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3][5] Chemical waste must be accumulated at or near its point of generation under the control of laboratory personnel.[6]
Step 2: Container Selection and Management
-
Compatibility: Use a container that is chemically compatible with this compound. Avoid strong alkalies which may react with the product.[3]
-
Condition: The container must be free from damage, equipped with a secure, leak-proof closure, and properly sized for the volume of waste.[6]
-
Filling: Fill containers to no more than 90% of their capacity to prevent spills and allow for expansion.[7]
Step 3: Waste Labeling
-
Clarity: The container must be clearly labeled.
-
Content Requirements: While specific requirements vary, labels should generally include the words "Hazardous Waste" (as a best practice for chemical waste), a clear description of the contents (e.g., "Waste this compound"), and a symbolic hazard warning (e.g., GHS pictograms for environmental or irritant hazards).[8]
Step 4: Accumulation and Storage
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8] This area should be well-ventilated.[6]
-
Secondary Containment: It is best practice to use secondary containment systems to prevent the spread of potential leaks.[6][7]
-
Storage Time: Waste should be removed from the laboratory according to your institution's policy and regulatory requirements, which may be up to 12 months for academic labs under Subpart K regulations or 90 days for other generators.[7][9]
Step 5: Final Disposal
-
Professional Disposal: Arrange for the transfer of the waste to your facility's Central Accumulation Area (CAA) for pickup by a licensed waste disposal contractor.[7][8] Never attempt to dispose of this material through municipal waste or sewer systems.[6]
-
Empty Containers: Empty containers or liners may retain product residues and must be disposed of in the same safe manner as the chemical itself.[1][5]
III. Quantitative Data and Regulatory Information
The following table summarizes key quantitative data for this compound and general laboratory waste regulations.
| Parameter | Value | Source |
| Physical Properties | ||
| Flash Point | >150.0 °C (>302.0 °F)[3] / >180°C[1][4] | [1][3][4] |
| Melting Point | ~36°C[1][4] / 24 - 30°C[5] | [1][4][5] |
| Ecotoxicity Data | ||
| Aquatic Toxicity (Daphnia) | EC50: 31.6 mg/L (48 hours) | [1] |
| Regulatory Guidelines | ||
| EPA Generator Status | An EPA ID number is required for facilities generating >100 kg (~220 lbs) of hazardous waste per month. | [8] |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of waste may be stored in each SAA. | [8] |
| General Storage Time Limit | Typically up to 90 days, after which waste must be transported to a licensed disposal facility. | [7] |
| Academic Lab Storage Time Limit (Subpart K) | Maximum storage time of twelve months within the laboratory before removal. | [9] |
IV. Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. soapmakers-store.com [soapmakers-store.com]
- 2. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 3. chemistryconnection.com [chemistryconnection.com]
- 4. bayhousearomatics.com [bayhousearomatics.com]
- 5. crafters-choice.com [crafters-choice.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling Glyceryl caprylate-caprate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Glyceryl caprylate-caprate. The following procedures and data are designed to ensure safe operational use and disposal, fostering a secure laboratory environment.
Physical and Chemical Properties
| Property | Value |
| Appearance | White to yellowish, paste-like or viscous liquid at room temperature.[1][2] |
| Odor | Characteristic. |
| Melting Point/Freezing Point | 24 - 30 °C (75.2 - 86 °F).[1] |
| Flash Point | > 150 °C (> 302 °F).[1][2] |
| Solubility in Water | Insoluble. |
| Occupational Exposure Limits (OELs) | No specific OEL has been established for this compound. For Glycerin mist (a related compound), OSHA PELs are 15 mg/m³ (total dust) and 5 mg/m³ (respirable fraction).[1] |
Operational Plan for Safe Handling
This section outlines a step-by-step protocol for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from sources of ignition, heat, and direct sunlight.
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[1][2]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side shields.[1] An eyewash station should be readily accessible.
-
Hand Protection: Wear chemical-resistant gloves. For prolonged or repeated contact, protective gloves are recommended.[1]
-
Skin Protection: Wear lightweight protective clothing.[1] For tasks with a higher risk of exposure, a complete protective suit may be necessary.
-
Respiratory Protection: Not normally required in a well-ventilated area.[1] If ventilation is insufficient or dust/vapors are generated, use an approved respirator.
3. Handling and Use:
-
Ensure adequate ventilation in the work area.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not breathe vapors or dust.[1]
-
Avoid the formation of dust and aerosols.
-
Smoking, eating, and drinking are strictly prohibited in the handling area.[1]
-
Wash hands thoroughly after handling and before breaks.[1]
4. Accidental Release Measures:
-
Small Spills: Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, or universal binder) and collect it into a suitable, closed container for disposal.[1]
-
Large Spills: Evacuate the area. Prevent the material from entering drains or waterways.[1] Contain the spill and collect it for disposal.
-
Ensure adequate ventilation during cleanup.
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] If eye irritation persists, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1] If irritation develops, seek medical advice.
-
Inhalation: Move the person to fresh air. If symptoms persist, call a physician.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if symptoms persist.[1]
6. Disposal Plan:
-
Dispose of waste and residues in accordance with local, state, and federal regulations.[1]
-
Do not dispose of the material into drains or waterways.[1]
-
Contaminated packaging should be treated as the product itself and disposed of accordingly.[1] Do not re-use empty containers.[1]
Experimental Workflow and Safety Precautions
Caption: This diagram outlines the safe handling workflow for this compound, from preparation to disposal, including emergency procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
